molecular formula Hg B1202985 Mercury-195 CAS No. 15756-15-7

Mercury-195

Cat. No.: B1202985
CAS No.: 15756-15-7
M. Wt: 194.9667 g/mol
InChI Key: QSHDDOUJBYECFT-VENIDDJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury-195, also known as this compound, is a useful research compound. Its molecular formula is Hg and its molecular weight is 194.9667 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15756-15-7

Molecular Formula

Hg

Molecular Weight

194.9667 g/mol

IUPAC Name

mercury-195

InChI

InChI=1S/Hg/i1-6

InChI Key

QSHDDOUJBYECFT-VENIDDJXSA-N

SMILES

[Hg]

Isomeric SMILES

[195Hg]

Canonical SMILES

[Hg]

Synonyms

195Hg radioisotope
Hg-195 radioisotope
Mercury-195

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Mercury-195: Physical and Chemical Properties for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of the radioisotope Mercury-195 (¹⁹⁵Hg), intended for researchers, scientists, and professionals in drug development. This document consolidates key data on its nuclear characteristics, production, and potential applications in the field of radiopharmaceuticals.

Physical Properties

This compound is a radioactive isotope of mercury with a half-life of 10.53 hours. It also has a metastable isomer, Mercury-195m (¹⁹⁵ᵐHg), with a longer half-life of 41.6 hours.[1][2] Both isotopes decay to Gold-195 (¹⁹⁵Au). The detailed physical and nuclear properties are summarized in the tables below.

Properties of this compound (Ground State)
PropertyValue
Half-life10.53(3) hours[2]
Decay ModeElectron Capture (EC), Positron Emission (β+)[2]
Daughter Nuclide¹⁹⁵Au[2]
Decay Energy1.554(23) MeV[2]
Mass Excess-31.01316 MeV[2]
Spin and Parity1/2-[2]
Magnetic Dipole Moment+0.5414749(14) μN[2]
Properties of Mercury-195m (Metastable State)
PropertyValue
Half-life41.6(8) hours[1]
Decay ModesIsomeric Transition (IT) to ¹⁹⁵Hg (54.2%), Electron Capture (EC)/Positron Emission (β+) to ¹⁹⁵Au (45.8%)[1]
Daughter Nuclides¹⁹⁵Hg, ¹⁹⁵Au[1]
Excitation Energy176.07(4) keV[1]
Spin and Parity13/2+[1]
Magnetic Dipole Moment-1.00446473(26) μN[1]

Chemical Properties of Mercury

The chemical properties of this compound are essentially identical to those of naturally occurring mercury. Mercury is a heavy, silvery-white liquid metal at standard temperature and pressure.[3] It is a relatively poor conductor of heat but a fair conductor of electricity.

PropertyValue
Atomic Number80[4]
Atomic Weight (for natural Hg)200.59 g/mol [5]
Melting Point-38.83 °C[5]
Boiling Point356.73 °C[5]
Density13.5336 g/cm³[5]
Valence StatesHg₂²⁺ (mercurous), Hg²⁺ (mercuric)[6]

Mercury does not react with most acids, such as dilute sulfuric acid. However, it will dissolve in oxidizing acids like concentrated nitric acid and aqua regia.[3] It readily forms alloys with many metals, including gold, silver, and tin, which are known as amalgams.[3][6] Iron is a notable exception, and for this reason, mercury is often transported in iron flasks.[3][6]

Experimental Protocols

Production of this compound

This compound, particularly its metastable isomer ¹⁹⁵ᵐHg, is typically produced in a cyclotron by proton bombardment of a gold target. The primary nuclear reaction is:

¹⁹⁷Au(p, 3n)¹⁹⁵ᵐHg[7]

A detailed experimental protocol would involve the following general steps:

  • Target Preparation: A high-purity gold (¹⁹⁷Au) foil is prepared as the target material. Gold is chosen due to its monoisotopic nature and good thermal conductivity, which allows for irradiation with high beam currents.

  • Irradiation: The gold target is irradiated with a proton beam of a specific energy range in a cyclotron. The energy of the protons is optimized to maximize the yield of the (p, 3n) reaction.

  • Target Processing: After irradiation, the gold target is dissolved in a suitable solvent, such as aqua regia.

  • Separation and Purification: The this compound is then chemically separated from the gold target material and any other radioisotopic impurities. This can be achieved through various methods, including solvent extraction or ion-exchange chromatography.

¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Radionuclide Generator

A significant application of ¹⁹⁵ᵐHg is in a radionuclide generator system to produce the short-lived Gold-195m (¹⁹⁵ᵐAu, half-life: 30.5 seconds). This is particularly useful for first-pass radionuclide angiography.

The general workflow for a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator is as follows:

  • Column Preparation: A chromatographic column is prepared with a resin that strongly binds mercury while allowing gold to be eluted. A chelating resin like Chelex 100 has been used for this purpose.[8]

  • Loading the Generator: The purified ¹⁹⁵ᵐHg is loaded onto the column in a suitable buffer solution (e.g., Trisma buffer at pH 7.40).[8]

  • Elution of ¹⁹⁵ᵐAu: The daughter nuclide, ¹⁹⁵ᵐAu, is eluted from the column as needed using an appropriate eluent. A solution of 5% glucose in a 0.01M Trisma buffer at pH 7.70 has been described for this purpose.[8] The short half-life of ¹⁹⁵ᵐAu requires that it be eluted at the time of use.

  • Quality Control: The eluate is checked for radionuclide purity (absence of ¹⁹⁵ᵐHg breakthrough) and chemical purity before administration.

Visualizations

Production_and_Generator_Workflow Production of ¹⁹⁵ᵐHg and its use in a ¹⁹⁵ᵐAu Generator cluster_production ¹⁹⁵ᵐHg Production cluster_generator ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator proton_beam Proton Beam irradiation Cyclotron Irradiation ¹⁹⁷Au(p, 3n)¹⁹⁵ᵐHg proton_beam->irradiation gold_target ¹⁹⁷Au Target gold_target->irradiation dissolution Target Dissolution irradiation->dissolution separation Chemical Separation dissolution->separation purified_hg195m Purified ¹⁹⁵ᵐHg separation->purified_hg195m loading Loading of ¹⁹⁵ᵐHg purified_hg195m->loading Transfer generator_column Chromatography Column (e.g., Chelex 100) generator_column->loading elution Elution loading->elution eluent Eluent eluent->elution au195m_product ¹⁹⁵ᵐAu Eluate elution->au195m_product application Application (e.g., Angiography) au195m_product->application

Caption: Workflow for the production of ¹⁹⁵ᵐHg and its application in a ¹⁹⁵ᵐAu radionuclide generator.

Applications in Research and Drug Development

The primary application of this compound in the medical field is through its metastable isomer, ¹⁹⁵ᵐHg, as a parent radionuclide in the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator system. The resulting ¹⁹⁵ᵐAu is used for diagnostic imaging, particularly in cardiology, due to its short half-life and suitable gamma emission for SPECT imaging.

While direct applications of ¹⁹⁵Hg in drug development are not widely documented, the development of chelators and radiolabeling techniques for other mercury isotopes, such as ¹⁹⁷Hg, provides a framework for potential future applications of ¹⁹⁵Hg. Research into stable chelation of mercury radioisotopes is crucial for developing targeted radiopharmaceuticals. For instance, ligands like H₄Tetrathiol have shown efficient complexation with radio-mercury, which is a critical step in creating stable radiopharmaceutical agents for in vivo applications.

The ability to label molecules with mercury radioisotopes allows for in vivo tracking and biodistribution studies, which are essential components of preclinical drug development. These studies help in understanding the pharmacokinetics and targeting efficacy of new drug candidates.

Radiolabeling_Concept Conceptual Workflow for ¹⁹⁵Hg-based Radiopharmaceutical Development hg195 ¹⁹⁵Hg Radionuclide radiolabeling Radiolabeling hg195->radiolabeling chelator Bifunctional Chelator conjugation Conjugation chelator->conjugation biomolecule Targeting Biomolecule (e.g., peptide, antibody) biomolecule->conjugation chelated_biomolecule Chelator-Biomolecule Conjugate conjugation->chelated_biomolecule chelated_biomolecule->radiolabeling radiopharmaceutical ¹⁹⁵Hg-Radiopharmaceutical radiolabeling->radiopharmaceutical preclinical_studies Preclinical Studies (Biodistribution, SPECT Imaging) radiopharmaceutical->preclinical_studies

Caption: A conceptual diagram illustrating the steps in developing a ¹⁹⁵Hg-labeled radiopharmaceutical.

References

A Technical Guide to the Decay Scheme and Half-Life of Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay properties of Mercury-195 (¹⁹⁵Hg), including its decay scheme, half-life, and associated radiations. The information is intended for researchers, scientists, and professionals in drug development who may utilize this isotope or its decay products in their work.

Core Properties of this compound

This compound is a radioactive isotope of mercury that decays via electron capture. It also has a significant nuclear isomer, ¹⁹⁵ᵐHg, with a longer half-life that decays via both isomeric transition and electron capture. The key properties of the ground state (¹⁹⁵ᵍHg) and the isomeric state (¹⁹⁵ᵐHg) are summarized below.

Table 1: Key Properties of ¹⁹⁵Hg and ¹⁹⁵ᵐHg

PropertyThis compound (¹⁹⁵Hg)Mercury-195m (¹⁹⁵ᵐHg)
Half-Life 10.53 (3) hours[1]41.6 (8) hours[1]
Decay Mode 100% Electron Capture (EC) / β+[1]Isomeric Transition (IT): 54.2%[2] Electron Capture (EC): 45.8%[2]
Daughter Nuclide ¹⁹⁵Au[1]¹⁹⁵Hg (via IT), ¹⁹⁵Au (via EC)[2]
Spin and Parity 1/2-[1]13/2+[1][2]
Mass Excess -31.01316 MeV[1]-30.83709 MeV
Decay Energy (QEC) 1.554 (23) MeV[1]1.686 MeV (to ¹⁹⁵Au)[2]
Isomer Excitation Energy N/A176.07 (4) keV[1]

Decay Scheme of this compound

This compound decays exclusively by electron capture to Gold-195 (¹⁹⁵Au), which is itself radioactive with a half-life of 186.1 days. The decay of ¹⁹⁵Hg populates several excited states of ¹⁹⁵Au, which then de-excite by emitting gamma rays.

The isomeric state, ¹⁹⁵ᵐHg, has two decay paths. The primary branch (54.2%) is an isomeric transition to the ¹⁹⁵Hg ground state via the emission of conversion electrons and gamma rays. The second branch (45.8%) is electron capture directly to excited states of ¹⁹⁵Au.

Below is a simplified representation of the decay pathways.

DecayScheme Hg195m ¹⁹⁵ᵐHg (13/2+) T½ = 41.6 h Hg195g ¹⁹⁵Hg (1/2-) T½ = 10.53 h Hg195m->Hg195g IT (54.2%) 176.07 keV Au195 ¹⁹⁵Au states Hg195m->Au195 EC (45.8%) Hg195g->Au195 EC (100%) Au195_gs ¹⁹⁵Au (3/2+) (stable daughter) Au195->Au195_gs γ-rays

Caption: Simplified decay scheme of ¹⁹⁵ᵐHg and ¹⁹⁵Hg.

Gamma and X-ray Emissions

The electron capture process in ¹⁹⁵Hg leads to vacancies in the inner atomic shells of the daughter gold atom. These vacancies are filled by outer-shell electrons, resulting in the emission of characteristic X-rays and Auger electrons. Following electron capture, the ¹⁹⁵Au nucleus is often in an excited state and de-excites by emitting gamma rays. The most prominent gamma rays are listed in the table below.

Table 2: Principal Gamma and X-ray Emissions from ¹⁹⁵Hg and ¹⁹⁵ᵐHg Decay

ParentRadiation TypeEnergy (keV)Intensity (%)
¹⁹⁵HgGamma98.8611.4
Gamma129.72.8
Gamma261.71.3
Au Kα X-ray~68.8~70
Au Kβ X-ray~78.0~19
¹⁹⁵ᵐHgGamma (from IT)176.070.54
Gamma (from EC)30.82.3
Gamma (from EC)98.865.2
Gamma (from EC)129.71.3
Au Kα X-ray~70~35
Au Kβ X-ray~78.0~9.5

(Note: Intensities are approximate and may vary slightly between different data evaluations. X-ray intensities are high due to the nature of electron capture.)

Experimental Protocols

Production of this compound

This compound, particularly the ¹⁹⁵ᵐHg isomer, is typically produced in a cyclotron by bombarding a high-purity gold target (¹⁹⁷Au) with protons. The primary nuclear reaction is:

¹⁹⁷Au (p, 3n) ¹⁹⁵ᵐHg

A detailed experimental workflow for production is outlined below.

ProductionWorkflow TargetPrep Target Preparation High-purity (99.999%) ¹⁹⁷Au foil or disk Irradiation Proton Irradiation Cyclotron with proton beam (e.g., 28 MeV) Beam current: ~10-20 µA Irradiation time: ~20-40 hours TargetPrep->Irradiation Cooling Target Cooling Allow short-lived isotopes to decay ~12-24 hours Irradiation->Cooling Separation Chemical Separation Dissolve Au target in aqua regia Separate Hg from Au using ion exchange or liquid-liquid extraction Cooling->Separation QC Quality Control Radionuclidic purity check with gamma spectroscopy Chemical purity analysis Separation->QC

Caption: Experimental workflow for ¹⁹⁵ᵐHg production.

Measurement of Half-Life

The half-life of ¹⁹⁵Hg can be determined by measuring the decay of its characteristic gamma-ray emissions over time using a high-resolution gamma spectroscopy system.

Methodology:

  • Sample Preparation: A purified sample of ¹⁹⁵Hg is prepared and placed at a fixed distance from the detector.

  • Detection System: A High-Purity Germanium (HPGe) detector is used for its excellent energy resolution, which allows for the clear identification of gamma-ray peaks from ¹⁹⁵Hg and its decay products. The detector is coupled to a multichannel analyzer (MCA) to record the energy spectrum.

  • Data Acquisition: Gamma-ray spectra are acquired at regular intervals over a period of several half-lives (e.g., for ¹⁹⁵Hg, measurements could be taken every 2 hours for 48 hours).

  • Data Analysis:

    • The net peak area of a prominent, well-resolved gamma ray from ¹⁹⁵Hg (e.g., 98.86 keV) is calculated for each spectrum, with background subtraction.

    • The natural logarithm of the net peak area (activity) is plotted against time.

    • A linear regression is applied to the data points. The slope of the line is equal to the negative of the decay constant (λ).

    • The half-life (T½) is calculated using the formula: T½ = ln(2) / λ.

¹⁹⁵ᵐHg-¹⁹⁵ᵐAu Generator System

For medical applications, the short-lived ¹⁹⁵ᵐAu (T½ = 30.5 s) is obtained from a radionuclide generator containing the longer-lived parent, ¹⁹⁵ᵐHg.

Generator Operation:

  • Column Preparation: The purified ¹⁹⁵ᵐHg is loaded onto a column containing a chelating resin (e.g., Chelex 100) which strongly adsorbs mercury.

  • Elution: The daughter, ¹⁹⁵ᵐAu, is selectively removed (eluted) from the column by passing a specific solution (eluent), such as a buffered 5% glucose solution, through it. The gold has a much lower affinity for the resin and is washed out.

  • Quality Control: The eluate is checked for ¹⁹⁵ᵐHg breakthrough (the amount of parent radionuclide that passes through the column) and for chemical and radiochemical purity before use.

GeneratorWorkflow cluster_0 Generator Column Resin Chelating Resin with Adsorbed ¹⁹⁵ᵐHg Elution Elution Process Resin->Elution Eluent Eluent (e.g., buffered glucose) Eluent->Elution QC Quality Control (Hg breakthrough test) Elution->QC Product ¹⁹⁵ᵐAu in solution QC->Product Pass

Caption: Workflow of a ¹⁹⁵ᵐHg-¹⁹⁵ᵐAu generator.

Applications in Research and Drug Development

The ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator system has been primarily investigated for its use in first-pass radionuclide angiography for cardiac imaging. The ultra-short half-life of ¹⁹⁵ᵐAu allows for repeated measurements with low radiation dose to the patient. While not in widespread current use, the principles of this generator system are relevant to the development of other generator-based radiopharmaceuticals. Understanding the production and decay characteristics of isotopes like ¹⁹⁵Hg is crucial for the design and development of novel diagnostic and therapeutic agents in nuclear medicine.

References

An In-depth Technical Guide to Mercury-195: From Production to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury-195 (195Hg), a synthetic radioisotope, and its metastable isomer, Mercury-195m (195mHg), are of significant interest in nuclear medicine, primarily as a parent radionuclide in the 195mHg/195mAu generator system for ultra-short-lived Gold-195m production. This technical guide provides a comprehensive overview of the natural abundance, artificial production, and key characteristics of this compound. It details the experimental protocols for its production via cyclotron, summarizes its decay properties, and outlines its principal application in diagnostic imaging.

Natural Abundance and Sources

This compound is not a naturally occurring isotope. All existing 195Hg is produced artificially through nuclear reactions. Natural mercury consists of seven stable isotopes (196Hg, 198Hg, 199Hg, 200Hg, 201Hg, 202Hg, and 204Hg). Therefore, any application or research involving 195Hg necessitates its synthesis in a controlled laboratory setting, typically utilizing a particle accelerator.

Artificial Production of this compound

The primary method for producing this compound, specifically its metastable state 195mHg, is through the proton bombardment of a stable gold target (197Au) in a cyclotron.

Nuclear Reaction

The key nuclear reaction for the production of 195mHg is:

197Au(p, 3n)195mHg

This reaction involves bombarding a Gold-197 target with protons (p), which results in the ejection of three neutrons (3n) and the formation of Mercury-195m.

Quantitative Production Data

The efficiency of the 197Au(p, 3n)195mHg reaction is dependent on the energy of the incident protons. The cross-section of this reaction, which is a measure of the probability of the reaction occurring, has been experimentally determined.

Proton Energy (MeV)197Au(p, 3n)195mHg Cross-Section (mb)Reference
~17Threshold Energy[1]
~28.0~730 (Peak)[1]
>40Decreasing[1]

Experimental Protocols

While a standardized, universally adopted protocol for 195Hg production is not publicly available, the following outlines the general experimental methodology based on published research.

Target Preparation

A high-purity (99.99%+) gold foil is typically used as the target material. The thickness of the foil is a critical parameter and is determined based on the desired proton energy degradation and production yield. The gold foil is often mounted on a target holder that allows for efficient cooling during irradiation to prevent melting.

Cyclotron Irradiation

The prepared gold target is placed in a cyclotron and irradiated with a proton beam of a specific energy. Based on the excitation function, a proton energy of around 28 MeV is optimal for maximizing the yield of 195mHg.[1] The duration of the irradiation and the beam current are adjusted to achieve the desired level of radioactivity.

Post-Irradiation Processing: Separation and Purification

Following irradiation, the 195Hg produced within the gold target needs to be chemically separated and purified. This is a critical step to ensure the final product is free from the gold target material and other potential radionuclidic impurities. While specific details for 195Hg separation are not extensively documented in the provided results, general radiochemical separation techniques such as solvent extraction or chromatography would be employed.

Isotopic and Decay Properties

This compound has a ground state and a metastable state, each with distinct decay properties.

PropertyThis compound (195Hg)Mercury-195m (195mHg)
Half-life 10.53 hours[2]41.6 hours[3]
Decay Mode Electron Capture (EC)/β+ to 195Au (100%)[2]Isomeric Transition (IT) to 195Hg (54.2%)Electron Capture (EC)/β+ to 195Au (45.8%)[3]
Spin and Parity 1/2-13/2+

Application: The 195mHg/195mAu Radionuclide Generator

The primary application of 195mHg is as the parent isotope in a radionuclide generator system to produce the ultra-short-lived Gold-195m (195mAu, half-life: 30.5 seconds).[4] This generator is used in nuclear medicine for first-pass radionuclide angiography to assess cardiac function.

Generator System Workflow

cluster_0 Cyclotron Production cluster_1 Generator System Proton_Beam Proton Beam Irradiation 197Au(p, 3n)195mHg Proton_Beam->Irradiation Gold_Target Gold-197 Target Gold_Target->Irradiation Hg195m_Production Mercury-195m Production Irradiation->Hg195m_Production Generator_Column Generator Column (Adsorbed 195mHg) Hg195m_Production->Generator_Column Loading Elution Elution Generator_Column->Elution Au195m_Eluate Gold-195m Eluate Elution->Au195m_Eluate Medical_Imaging First-Pass Radionuclide Angiography Au195m_Eluate->Medical_Imaging Diagnostic Use

Production and Application Workflow of Mercury-195m.
Decay Scheme Visualization

Hg195m 195mHg (13/2+) T½ = 41.6 h Hg195 195Hg (1/2-) T½ = 10.53 h Hg195m->Hg195 Isomeric Transition (54.2%) Au195 195Au (3/2+) Stable Hg195m->Au195 EC/β+ (45.8%) Hg195->Au195 EC/β+ (100%)

Decay Scheme of Mercury-195m and this compound.

Conclusion

This compound, an artificially produced radioisotope, holds a niche but important role in nuclear medicine. Its production via proton bombardment of gold in a cyclotron and its subsequent use in the 195mHg/195mAu generator system provide a valuable tool for diagnostic cardiac imaging. Further research into optimizing production yields and purification methods could enhance its utility and availability for clinical applications. This guide serves as a foundational resource for professionals in the fields of radiochemistry, nuclear medicine, and drug development who are interested in the properties and applications of this unique radioisotope.

References

Mercury-195: A Technical Guide to its Discovery, History, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury-195 (195Hg) is a radioactive isotope of mercury that has garnered interest in various scientific fields, from nuclear physics to its potential applications in nuclear medicine, primarily through its metastable isomer, 195mHg. This technical guide provides an in-depth overview of the discovery, history, and production of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers and professionals in drug development.

Discovery and History

The isotope this compound was first discovered in 1952 .[1] Its identification was a part of the broader mid-20th-century exploration of radionuclides and their properties, facilitated by the advancement of particle accelerators and radiation detection technologies.

The primary historical significance of this compound is linked to its metastable isomer, Mercury-195m (195mHg). This isomer is the parent in the 195mHg/195mAu generator system, which produces the ultra-short-lived Gold-195m (195mAu, half-life of 30.5 seconds). This generator system found clinical application in first-pass ventriculography for cardiovascular imaging.[2] The short half-life of 195mAu allows for repeated measurements with a low radiation dose to the patient, a critical factor in diagnostic medicine.

Nuclear Properties of this compound

A summary of the key nuclear properties of this compound and its isomer is presented in the table below.

PropertyThis compound (195Hg)Mercury-195m (195mHg)
Half-life 10.53 hours41.6 hours
Decay Mode Electron Capture (EC), Positron Emission (β+) to 195AuIsomeric Transition (IT) to 195Hg, Electron Capture (EC) to 195Au
Daughter Nuclide Gold-195 (195Au)This compound (195Hg), Gold-195 (195Au)
Parent Nuclide Thallium-195 (195Tl)Thallium-195 (195Tl)
Spin and Parity 1/2-13/2+
Mass Excess -31.013 MeV-30.837 MeV

Production of this compound

This compound is artificially produced, most commonly through proton-induced nuclear reactions on a gold target. The primary reaction utilized is:

197Au(p, 3n)195Hg

This reaction involves bombarding a stable gold-197 target with protons, which results in the ejection of three neutrons and the formation of this compound.

Experimental Protocol: Proton Irradiation of Gold Target

A typical experimental setup for the production of this compound involves the following steps:

  • Target Preparation: A high-purity (99.99%+) gold foil or disk is used as the target material. Gold is an ideal target due to its monoisotopic nature (100% 197Au) and good thermal conductivity, which allows for efficient heat dissipation during irradiation.[3][4]

  • Irradiation: The gold target is placed in a target holder and irradiated with a proton beam from a cyclotron. The proton energy is a critical parameter to maximize the yield of 195Hg while minimizing the production of other mercury isotopes and impurities. Proton energies in the range of 20-30 MeV are typically used for the (p,3n) reaction.[5]

  • Cooling: After irradiation, the target is allowed to cool for a period to allow short-lived, unwanted radionuclides to decay. This reduces the overall radioactivity and facilitates safer handling during the subsequent chemical processing.

  • Target Dissolution: The irradiated gold target is dissolved in a suitable acidic solution, typically aqua regia (a mixture of nitric acid and hydrochloric acid), to bring the mercury and gold into a liquid phase for separation.

Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_processing Post-Irradiation Processing Gold_Foil High-Purity Gold Foil (197Au) Irradiated_Target Irradiated Gold Target (containing 195Hg) Gold_Foil->Irradiated_Target 197Au(p,3n)195Hg Cyclotron Cyclotron Proton_Beam Proton Beam (20-30 MeV) Cooling Cooling Period Irradiated_Target->Cooling Dissolution Dissolution in Aqua Regia Cooling->Dissolution Separation Chemical Separation Dissolution->Separation Final_Product Purified 195Hg Separation->Final_Product

Fig. 1: Experimental workflow for the production of this compound.

Radiochemical Separation of this compound

After the dissolution of the irradiated gold target, a robust chemical separation process is required to isolate the no-carrier-added 195Hg from the bulk gold target and any other radioimpurities. Several methods have been developed for this purpose, including liquid-liquid extraction and extraction chromatography.

Experimental Protocol: Liquid-Liquid Extraction

This method utilizes the differential solubility of mercury and gold compounds in immiscible liquid phases.

  • Phase Preparation: The dissolved target solution, typically in a hydrochloric acid medium, constitutes the aqueous phase. An organic phase, such as a solution of a hydrophobic ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate), is prepared.[5]

  • Extraction: The aqueous and organic phases are mixed vigorously. Under appropriate conditions, the bulk gold is selectively extracted into the organic phase, leaving the this compound in the aqueous phase.[5]

  • Phase Separation: The two phases are allowed to separate, and the aqueous phase containing the purified 195Hg is collected.

  • Purification (Optional): Further purification steps, such as back-extraction, may be employed to enhance the purity of the final product.

Experimental Protocol: Extraction Chromatography

This technique employs a solid-phase extraction resin that selectively retains either the mercury or the gold.

  • Column Preparation: A chromatography column is packed with a suitable extraction resin. Resins such as those based on trioctylphosphine oxide (TOPO) have shown high selectivity for mercury.

  • Loading: The dissolved target solution, adjusted to the appropriate acid concentration (e.g., 3 M HNO3), is loaded onto the column.[5]

  • Elution:

    • If the resin retains mercury, the gold and other impurities are first washed from the column with a suitable eluent. The this compound is then eluted with a different solvent.

    • Alternatively, if the resin retains gold, the this compound passes through the column with the initial eluent, while the gold is retained and can be recovered later.

  • Product Collection: The fraction containing the purified 195Hg is collected.

Separation_Methods cluster_LLE Liquid-Liquid Extraction cluster_EC Extraction Chromatography Dissolved_Target Dissolved Irradiated Gold Target (Au + 195Hg in Acid) LLE_Mixing Mix with Organic Solvent Dissolved_Target->LLE_Mixing EC_Loading Load onto Resin Column Dissolved_Target->EC_Loading LLE_Separation Phase Separation LLE_Mixing->LLE_Separation Aqueous_Phase Aqueous Phase (Purified 195Hg) LLE_Separation->Aqueous_Phase Organic_Phase Organic Phase (Bulk Gold) LLE_Separation->Organic_Phase EC_Elution Elution EC_Loading->EC_Elution Eluate Eluate (Purified 195Hg) EC_Elution->Eluate Retained Resin (Retained Gold) EC_Elution->Retained

Fig. 2: Radiochemical separation methods for this compound.

Decay Scheme and Detection

This compound decays primarily through electron capture, with a smaller fraction decaying by positron emission, to Gold-195. The decay of its metastable isomer, 195mHg, proceeds via isomeric transition to the ground state of 195Hg or by electron capture to 195Au.

The identification and quantification of this compound are performed using gamma-ray spectroscopy. A high-purity germanium (HPGe) detector is typically used to measure the characteristic gamma rays emitted during the decay process. The energy and intensity of these gamma rays provide a unique signature for 195Hg and allow for its differentiation from other radionuclides.

Decay_Scheme Hg195m 195mHg (13/2+) T1/2 = 41.6 h Hg195 195Hg (1/2-) T1/2 = 10.53 h Hg195m->Hg195 Isomeric Transition (IT) Au195 195Au (3/2+) (Stable) Hg195m->Au195 Electron Capture (EC) Hg195->Au195 Electron Capture (EC) Positron Emission (β+)

Fig. 3: Simplified decay scheme of this compound and its isomer.

Applications in Research and Drug Development

While direct applications of 195Hg are limited, its role as the parent of 195mAu in the 195mHg/195mAu generator has been significant in nuclear medicine. The principles of this generator system are relevant to drug development professionals interested in radiopharmaceutical delivery systems. The development of such generators requires careful consideration of:

  • Parent-Daughter Equilibrium: Understanding the kinetics of the decay and ingrowth of the daughter radionuclide.

  • Elution Efficiency: Maximizing the recovery of the daughter while minimizing the breakthrough of the parent radionuclide.

  • Quality Control: Ensuring the radiochemical and radionuclidic purity of the eluted product for safe clinical use.

The study of mercury isotopes, in general, also has applications in environmental and toxicological research, which can inform the development of drugs and chelating agents for heavy metal poisoning.

Conclusion

This compound, since its discovery in 1952, has played a notable role in the advancement of nuclear science, particularly through its isomer's application in medical imaging. The production of 195Hg via proton irradiation of gold and its subsequent radiochemical separation are well-established processes that provide a foundation for the production of this and other mercury radioisotopes for research purposes. For professionals in drug development, the principles of the 195mHg/195mAu generator system offer valuable insights into the design and application of radionuclide generator systems for medical use.

References

Mercury-195: A Comprehensive Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the health and safety considerations for the radionuclide Mercury-195 (¹⁹⁵Hg). This document is intended for use by professionals in research, science, and drug development who may work with or encounter this isotope. It consolidates key data, outlines safety protocols, and provides visual representations of critical workflows to ensure safe handling and use.

Physical and Radiological Properties

This compound is a radioactive isotope of mercury that is not naturally occurring. It is of particular interest in nuclear medicine as the parent isotope in the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator system, which produces the short-lived Gold-195m for diagnostic imaging. A thorough understanding of its physical and radiological characteristics is fundamental to its safe handling.

Summary of Physical and Radiological Data

The key physical and radiological properties of this compound are summarized in the table below for easy reference.

PropertyValue
Half-life (T½) 10.53 hours[1]
Decay Mode Electron Capture (EC), Positron Emission (β+)[1]
Decay Energy 1.554 MeV[1]
Daughter Nuclide Gold-195 (¹⁹⁵Au)[1]
Specific Activity 5.676 x 10¹⁶ Bq/g[1]
Nuclear Spin and Parity 1/2-[1]
Gamma Ray Energies (Intensity) Data not explicitly available in search results
Specific Gamma-Ray Constant Data not explicitly available in search results
Half-Value Layer (HVL) in Lead Data not explicitly available in search results

Health and Safety Considerations

The primary hazards associated with this compound are external exposure to gamma radiation and internal exposure from inhalation or ingestion. As with all radioactive materials, the principle of ALARA (As Low As Reasonably Achievable) must be strictly adhered to. This involves minimizing exposure time, maximizing distance from the source, and using appropriate shielding.

Dosimetry and Exposure Limits

Regulatory agencies have established annual limits on intake (ALIs) and derived air concentrations (DACs) for radionuclides to control occupational exposure.

Chemical FormRoute of IntakeAnnual Limit on Intake (ALI) (µCi)Derived Air Concentration (DAC) (µCi/ml)
VaporInhalation3,0001 x 10⁻⁵
Organic CompoundsInhalation2,0005 x 10⁻⁶

Note: These values are based on regulatory documents and may vary. Always consult your institution's Radiation Safety Officer (RSO) and the latest regulations.

Shielding

While specific half-value layer data for this compound was not found in the search results, lead is an effective shielding material for the gamma radiation emitted during its decay. The required thickness of shielding will depend on the activity of the source and the dose rate. All work with significant quantities of this compound should be performed in a shielded hot cell or behind appropriate lead shielding.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory to prevent external and internal contamination.

  • Lab Coat: To protect personal clothing.

  • Disposable Gloves: To be changed frequently, especially if contamination is suspected.

  • Safety Glasses: To protect the eyes from splashes.

  • Dosimetry: Whole-body and ring dosimeters to monitor radiation exposure.

Contamination Control

Strict contamination control procedures are essential to prevent the spread of this compound.

  • Designated Work Areas: All work with this compound should be conducted in a designated and properly labeled radioactive materials area.

  • Surveying: Regular surveys of the work area, hands, and clothing should be performed with a suitable radiation detection instrument (e.g., a Geiger-Müller counter).

  • Wipe Tests: Regular wipe tests of surfaces should be conducted to detect removable contamination.

Experimental Protocols

Detailed experimental protocols will vary depending on the specific application. However, the following provides a general framework for handling this compound in a laboratory setting.

General Laboratory Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, emphasizing key safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Obtain RSO Approval B Prepare Shielded Work Area A->B C Don Appropriate PPE B->C D Receive and Inspect Source C->D Proceed with Caution E Perform Experiment in Shielded Enclosure D->E F Monitor for Contamination E->F G Segregate and Label Waste F->G Waste Management H Decontaminate Work Area G->H I Perform Final Survey H->I J Store Source Securely or Dispose via RSO I->J Secure Storage/Disposal

General Laboratory Workflow for this compound.
Source Leak Testing

Sealed sources of this compound must be leak-tested upon receipt and at regular intervals as specified by regulations. A dry wipe test is a common method.

Methodology:

  • Prepare a wipe (e.g., filter paper) and a clean, labeled container.

  • Wearing gloves, wipe the external surface of the sealed source or its immediate container.

  • Place the wipe in the labeled container.

  • Analyze the wipe for removable contamination using a sensitive radiation detector (e.g., a gamma counter).

  • Record the results and report any leakage to the RSO immediately.

Biological Effects and Toxicology

While the primary radiological hazard of this compound is from its decay, it is also a heavy metal with inherent chemical toxicity. The biological effects of mercury are well-documented and can be severe.

Toxicological Profile

Mercury and its compounds are toxic and can affect the central nervous system, kidneys, and liver.[2][3] The chemical form of mercury influences its absorption, distribution, and toxicity.[3] Both inorganic and organic mercury compounds pose significant health risks.[2]

Due to the lack of specific studies on the biological signaling pathways directly affected by this compound, a generalized diagram of mercury's cellular uptake and potential toxic mechanisms is provided below. This is a logical representation and not based on specific experimental data for ¹⁹⁵Hg.

G Extracellular Mercury Extracellular Mercury Cell Membrane Cell Membrane Extracellular Mercury->Cell Membrane Uptake Intracellular Mercury Intracellular Mercury Cell Membrane->Intracellular Mercury Binding to Sulfhydryl Groups Binding to Sulfhydryl Groups Intracellular Mercury->Binding to Sulfhydryl Groups Oxidative Stress Oxidative Stress Intracellular Mercury->Oxidative Stress Enzyme Inhibition Enzyme Inhibition Binding to Sulfhydryl Groups->Enzyme Inhibition Cellular Damage Cellular Damage Enzyme Inhibition->Cellular Damage Oxidative Stress->Cellular Damage

Conceptual Diagram of Mercury's Cellular Effects.

Waste Management

Radioactive waste containing this compound must be managed as both a radioactive and a hazardous chemical waste.

Waste Segregation and Disposal

All waste contaminated with this compound must be segregated from non-radioactive waste. A logical workflow for waste management is presented below.

G Start Generate Waste Segregate Segregate by Form (Solid, Liquid, Sharps) Start->Segregate Label Label with 'Radioactive' and 'Hazardous Waste' Segregate->Label Store Store in Shielded, Labeled Containers Label->Store Contact Contact RSO for Pickup Store->Contact Dispose Dispose via Approved Vendor Contact->Dispose

Waste Management Workflow for this compound.

Disposal Protocol:

  • Segregation: Separate waste into solid, liquid, and sharps.

  • Labeling: All waste containers must be clearly labeled with the radionuclide (¹⁹⁵Hg), activity, date, and the chemical hazard symbol for mercury.

  • Storage: Store waste in a designated, shielded, and secure area.

  • Disposal: Contact your institution's RSO for proper disposal procedures. Do not dispose of this compound waste via standard laboratory drains or trash.

Conclusion

This compound is a valuable radionuclide for research and medical applications, but its handling requires strict adherence to safety protocols due to its radioactive and chemical hazards. This guide provides a foundational understanding of the necessary health and safety considerations. Researchers, scientists, and drug development professionals must always consult with their institution's Radiation Safety Officer and refer to the latest regulatory guidelines to ensure a safe working environment.

References

Potential Research Applications of Mercury-195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury-195 (195Hg), and its metastable isomer 195mHg, present a compelling case for expanded research and application within nuclear medicine and radiopharmaceutical development. While historically recognized as the parent radionuclide in the 195mHg/195mAu generator system for cardiovascular imaging, the intrinsic decay properties of 195Hg suggest a broader potential, particularly in the burgeoning field of theranostics. This technical guide provides a comprehensive overview of the nuclear characteristics of this compound, its production, and established applications. Furthermore, it explores potential future research directions, including its application as a therapeutic agent, drawing parallels with the extensively studied analogous isotope, 197Hg. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the unique properties of this compound.

Core Properties of this compound

This compound possesses two isomeric states, the ground state (195gHg or 195Hg) and a metastable state (195mHg). The key nuclear data for both isomers are summarized in the tables below.

Table 1: Nuclear Properties of this compound Isomers
PropertyThis compound (195Hg)Mercury-195m (195mHg)
Half-life (T1/2)10.53 hours[1]41.6 hours[2]
Decay ModeElectron Capture (EC), β+Isomeric Transition (IT), EC, β+[2]
Decay Product195Au[1]195Hg, 195Au[2]
Spin and Parity1/2-[1]13/2+[2]
Table 2: Key Photon and Electron Emissions of this compound Isomers
IsomerEmission TypeEnergy (keV)Intensity (%)
195HgGamma98.810.6
Gamma129.71.9
X-ray (Kα)68.845.4
195mHgGamma176.17.3
Gamma261.71.8
Gamma560.30.8
Auger ElectronsVarious (low energy)High
Conversion ElectronsVariousHigh

Production of this compound

The most common method for producing 195mHg is through the proton bombardment of a gold target (197Au) in a cyclotron. The primary nuclear reaction is 197Au(p,3n)195mHg.[3][4]

Experimental Protocol: Cyclotron Production of 195mHg

Objective: To produce no-carrier-added (NCA) 195mHg by proton irradiation of a gold target.

1. Target Preparation:

  • A high-purity (99.99%+) gold foil or plated gold target is prepared. The thickness of the target is optimized based on the proton beam energy to maximize the yield of the (p,3n) reaction while minimizing the production of other mercury isotopes.

2. Irradiation:

  • The gold target is irradiated with a proton beam of a specific energy range, typically 25-30 MeV. The beam current and irradiation time are adjusted to achieve the desired activity of 195mHg. The irradiation process is performed using a medical cyclotron.

3. Target Dissolution:

  • Following irradiation, the gold target is remotely transferred to a hot cell. The target is dissolved in a minimal volume of aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio).

4. Purification of this compound:

  • Objective: To separate the produced 195mHg from the bulk gold target material and any other metallic impurities.
  • Methodology: Solvent Extraction
  • The aqua regia solution containing the dissolved target is evaporated to dryness and the residue is redissolved in hydrochloric acid (e.g., 0.1 M HCl).
  • An organic solvent, such as a solution of a long-chain amine (e.g., tri-n-octylamine) in an appropriate diluent (e.g., xylene), is added to the aqueous solution.
  • The two phases are vigorously mixed to facilitate the extraction of the gold chloride complex into the organic phase, leaving the mercury ions in the aqueous phase.
  • The aqueous phase containing the purified 195mHg is separated from the organic phase.
  • The aqueous solution is then further purified using ion-exchange chromatography to remove any remaining trace impurities. A strong anion exchange resin is typically used, from which the 195mHg can be eluted with a suitable eluent.

5. Quality Control:

  • The final purified 195mHg solution is assayed for radionuclidic purity using gamma-ray spectroscopy to identify and quantify any other mercury isotopes or contaminants.
  • The radiochemical purity is assessed to ensure the mercury is in the desired chemical form (e.g., Hg2+).
  • The final product is dissolved in a solution suitable for its intended application, such as loading onto a generator column.

Established Application: The 195mHg/195mAu Generator

The primary and most well-documented application of 195mHg is as the parent radionuclide in a generator system to produce the short-lived daughter, Gold-195m (195mAu, T1/2 = 30.5 s).[5] This generator has been used clinically for first-pass radionuclide angiocardiography to assess cardiac function.[5]

Diagram: 195mHg Decay and 195mAu Generation

195mHg 195mHg 195Hg 195Hg 195mHg->195Hg IT (54.2%) T1/2 = 41.6 h 195Au 195Au 195mHg->195Au EC, β+ (45.8%) T1/2 = 41.6 h 195Hg->195Au EC, β+ (100%) T1/2 = 10.53 h Stable Pt Stable Pt 195Au->Stable Pt EC, β+ (100%) T1/2 = 186.1 d

Caption: Decay scheme of 195mHg and the generation of 195mAu.

Experimental Protocol: Elution of the 195mHg/195mAu Generator

Objective: To obtain a sterile, pyrogen-free solution of 195mAu for clinical use.

1. Generator System:

  • The generator consists of a shielded column containing an adsorbent material (e.g., a chelating resin) onto which the parent radionuclide, 195mHg, is firmly bound.

2. Elution Procedure:

  • A sterile, evacuated collection vial is placed in the lead-shielded collection port of the generator.
  • A vial of sterile eluent, typically a dilute solution of sodium cyanide (e.g., 0.025 M NaCN) or sodium thiosulfate, is placed at the inlet of the generator. The cyanide or thiosulfate forms a stable, soluble complex with the 195mAu, allowing it to be selectively eluted while the 195mHg remains on the column.
  • The vacuum in the collection vial draws the eluent through the generator column, washing out the 195mAu.
  • The elution process is allowed to proceed for a set period (e.g., 20-30 seconds) to collect the 195mAu.

3. Quality Control of the Eluate:

  • 195mHg Breakthrough: The eluate is checked for the presence of the parent radionuclide, 195mHg. This is a critical safety measure to minimize the radiation dose to the patient. The breakthrough is typically measured using gamma spectroscopy, looking for the characteristic gamma emissions of 195mHg. The acceptable limit for 195mHg breakthrough is very low (e.g., <0.1 µCi of 195mHg per mCi of 195mAu).
  • Radionuclidic Purity: The eluate is analyzed to ensure that 195mAu is the predominant radionuclide present.
  • Radiochemical Purity: The chemical form of the 195mAu is verified to be the desired soluble complex.
  • Sterility and Pyrogenicity: As the eluate is intended for intravenous injection, it must be sterile and free of pyrogens.

Potential Research Application: Theranostics with this compound

The decay of 195mHg and 195Hg involves the emission of Auger and conversion electrons.[6] These low-energy electrons have a very short range in tissue (nanometers to micrometers), making them highly cytotoxic when they decay in close proximity to a cell's DNA. This property is the basis for Auger electron therapy, a form of targeted radionuclide therapy.

While direct research on the theranostic applications of 195Hg is limited, the extensive investigation of the chemically similar isotope, 197Hg, as a theranostic agent provides a strong rationale for exploring 195Hg in this capacity.[2][7] A theranostic approach involves using the same radionuclide or a pair of isotopes of the same element for both diagnosis (imaging) and therapy. The gamma emissions of 195mHg could be used for SPECT imaging to determine the biodistribution and dosimetry of a 195Hg-labeled radiopharmaceutical, while the Auger electrons would provide the therapeutic effect.

Diagram: Conceptual Workflow for 195Hg Theranostic Agent Development

cluster_0 Preclinical Development cluster_1 Clinical Translation Production 195mHg Production (Cyclotron) Chelation Chelation of 195Hg with Bifunctional Chelator Production->Chelation Conjugation Conjugation to Targeting Molecule Chelation->Conjugation QC Quality Control Conjugation->QC InVitro In Vitro Studies (Cell Binding, Stability) QC->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Imaging SPECT Imaging (Biodistribution) InVivo->Imaging Dosimetry Dosimetry Calculations Imaging->Dosimetry Therapy Therapeutic Efficacy Studies Dosimetry->Therapy PhaseI Phase I Clinical Trials (Safety, Dosimetry) Therapy->PhaseI PhaseII Phase II Clinical Trials (Efficacy) PhaseI->PhaseII PhaseIII Phase III Clinical Trials (Comparison to Standard of Care) PhaseII->PhaseIII

Caption: Logical workflow for the development of a 195Hg-based theranostic agent.

Experimental Protocol: Preclinical Evaluation of a 195Hg-Labeled Radiopharmaceutical

Objective: To assess the potential of a novel 195Hg-labeled compound as a theranostic agent in a preclinical tumor model.

1. Synthesis of the Radiopharmaceutical:

  • A bifunctional chelator capable of stably binding mercury is synthesized. This chelator also possesses a functional group for conjugation to a targeting molecule (e.g., a peptide or antibody that targets a receptor overexpressed on cancer cells).
  • The targeting molecule is conjugated to the bifunctional chelator.
  • The resulting conjugate is radiolabeled with 195mHg or 195Hg. The radiolabeling efficiency and stability of the final radiopharmaceutical are determined.

2. In Vitro Studies:

  • Cell Binding Assays: The binding affinity and specificity of the 195Hg-radiopharmaceutical to cancer cells expressing the target receptor are evaluated.
  • Internalization Studies: The rate and extent of internalization of the radiopharmaceutical into the cancer cells are determined.
  • In Vitro Stability: The stability of the radiopharmaceutical is assessed in human serum and in the presence of challenging agents to ensure that the 195Hg remains bound to the chelator.

3. In Vivo Studies (Tumor-Bearing Animal Model):

  • Biodistribution Studies: The 195Hg-radiopharmaceutical is administered to tumor-bearing animals (e.g., mice). At various time points, the animals are euthanized, and the radioactivity in different organs and the tumor is measured to determine the biodistribution and tumor-to-background ratios.
  • SPECT/CT Imaging: SPECT/CT imaging is performed at different time points after administration of the 195mHg-radiopharmaceutical to visualize its in vivo distribution and confirm tumor uptake.[8][9]
  • Dosimetry Calculations: Based on the biodistribution and imaging data, the radiation absorbed dose to the tumor and normal organs is calculated.
  • Therapeutic Efficacy Study: A cohort of tumor-bearing animals is treated with a therapeutic dose of the 195Hg-radiopharmaceutical. Tumor growth is monitored over time and compared to a control group to evaluate the therapeutic efficacy.
  • Toxicity Studies: The potential toxicity of the radiopharmaceutical is assessed by monitoring the health of the treated animals and through histological analysis of major organs.

Conclusion and Future Directions

This compound, particularly its metastable isomer 195mHg, holds significant potential beyond its established role in the 195mHg/195mAu generator. The emission of Auger and conversion electrons makes it a candidate for targeted radionuclide therapy. Future research should focus on the development of stable bifunctional chelators for mercury, enabling the synthesis of targeted 195Hg-radiopharmaceuticals. Preclinical studies are warranted to explore the in vivo behavior, dosimetry, and therapeutic efficacy of such agents. The knowledge gained from the development of 197Hg-based theranostics can provide a valuable roadmap for unlocking the full potential of this compound as a powerful tool in the diagnosis and treatment of cancer.

References

An In-Depth Technical Guide on the Environmental Fate and Transport of Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mercury-195

This compound is a radioactive isotope of mercury with a relatively short half-life. Due to its specific decay characteristics, it has potential applications in scientific research, including radiotracer studies. Understanding its potential environmental behavior is crucial for risk assessment and safe handling in any application that could lead to environmental release.

Physicochemical Properties of this compound

The environmental fate of any substance is fundamentally governed by its physical and chemical properties. The key properties of ¹⁹⁵Hg are summarized below.

PropertyValueReference
Half-life (T½) 10.53 hours[1][2]
Decay Mode Electron Capture (EC) / Positron Emission (β+)[1]
Primary Decay Product Gold-195 (¹⁹⁵Au)[1]
Spin and Parity 1/2-[1]
Nuclear Isomer Mercury-195m (¹⁹⁵ᵐHg) with a half-life of 41.6 hours[1]

The short half-life of ¹⁹⁵Hg is a critical factor in its environmental fate. It suggests that any released ¹⁹⁵Hg will decay relatively quickly, limiting its long-range transport and long-term persistence in its original form. The decay into a stable isotope of gold (¹⁹⁵Au is itself radioactive with a much longer half-life, eventually decaying to stable platinum) is a key feature of its environmental transformation.

Predicted Environmental Fate and Transport of this compound

The environmental pathways of ¹⁹⁵Hg are expected to mirror those of other forms of inorganic mercury. The primary processes governing its fate and transport include atmospheric transport, deposition, and transformation in terrestrial and aquatic systems.

Atmospheric Transport and Deposition

Should ¹⁹⁵Hg be released into the atmosphere, its transport would depend on its chemical form. Elemental mercury (Hg⁰) can be transported over long distances, while oxidized mercury species (Hg²⁺) are more readily deposited through wet and dry deposition.[3][4] Given its short half-life, significant long-range atmospheric transport of ¹⁹⁵Hg is unlikely before it decays.

Terrestrial and Aquatic Fate

Once deposited in terrestrial or aquatic environments, the fate of ¹⁹⁵Hg would be governed by several processes:

  • Sorption: Like other inorganic mercury species, ¹⁹⁵Hg is expected to bind to soil and sediment particles. The extent of this binding is influenced by factors such as organic matter content, pH, and the presence of other ions.

  • Transformation: The most significant transformation for ¹⁹⁵Hg is its radioactive decay to ¹⁹⁵Au. Additionally, like stable mercury, it could undergo methylation to form methylthis compound. This process is primarily mediated by anaerobic bacteria in sediments and water bodies.[5][3][4] However, the short half-life of ¹⁹⁵Hg would significantly limit the extent to which this transformation could occur before the isotope decays.

  • Bioaccumulation: Inorganic mercury can be taken up by organisms. If methylthis compound were formed, it would be expected to bioaccumulate and biomagnify in food webs, similar to stable methylmercury.[5][3][4] Again, the rapid decay of ¹⁹⁵Hg makes significant bioaccumulation of the radioisotope itself less probable. The focus of concern would then shift to the fate of its decay product, ¹⁹⁵Au.

Experimental Protocols

Specific experimental protocols for studying the environmental fate and transport of ¹⁹⁵Hg are not available in the reviewed literature. However, standard methodologies used for studying stable mercury could be adapted for this purpose. These would include:

  • Partitioning Studies: Batch equilibrium experiments could be conducted to determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) for ¹⁹⁵Hg. These experiments would involve spiking soil or sediment samples with a known concentration of ¹⁹⁵Hg and measuring its distribution between the solid and aqueous phases after a period of equilibration.

  • Tracer Studies: Laboratory-scale microcosms or mesocosms simulating specific environmental compartments (e.g., a sediment-water column) could be used. Introducing ¹⁹⁵Hg as a tracer would allow for the tracking of its movement and transformation over time. Samples of water, sediment, and any biological components would be analyzed for ¹⁹⁵Hg and its decay products.

  • Analytical Methods: The detection and quantification of the low concentrations of ¹⁹⁵Hg and its decay product, ¹⁹⁵Au, would likely require sensitive radiometric techniques, such as gamma spectroscopy.

Visualizations

Decay Pathway of this compound

Decay_Pathway ¹⁹⁵Hg ¹⁹⁵Hg ¹⁹⁵Au ¹⁹⁵Au ¹⁹⁵Hg->¹⁹⁵Au T½ = 10.53 h (EC, β+)

Caption: Decay of this compound to Gold-195.

Predicted Environmental Cycle of this compound

Environmental_Cycle cluster_air Atmosphere cluster_water Aquatic Environment cluster_land Terrestrial Environment Atmospheric ¹⁹⁵Hg Atmospheric ¹⁹⁵Hg Dissolved ¹⁹⁵Hg²⁺ Dissolved ¹⁹⁵Hg²⁺ Atmospheric ¹⁹⁵Hg->Dissolved ¹⁹⁵Hg²⁺ Deposition ¹⁹⁵Hg in Soil ¹⁹⁵Hg in Soil Atmospheric ¹⁹⁵Hg->¹⁹⁵Hg in Soil Deposition Radioactive Decay to ¹⁹⁵Au Radioactive Decay to ¹⁹⁵Au Atmospheric ¹⁹⁵Hg->Radioactive Decay to ¹⁹⁵Au ¹⁹⁵Hg in Sediment ¹⁹⁵Hg in Sediment Dissolved ¹⁹⁵Hg²⁺->¹⁹⁵Hg in Sediment Sorption Dissolved ¹⁹⁵Hg²⁺->Radioactive Decay to ¹⁹⁵Au Methyl-¹⁹⁵Hg Methyl-¹⁹⁵Hg ¹⁹⁵Hg in Sediment->Methyl-¹⁹⁵Hg Methylation ¹⁹⁵Hg in Sediment->Radioactive Decay to ¹⁹⁵Au Bioaccumulation Bioaccumulation Methyl-¹⁹⁵Hg->Bioaccumulation ¹⁹⁵Hg in Soil->Radioactive Decay to ¹⁹⁵Au Release Release Release->Atmospheric ¹⁹⁵Hg

Caption: Predicted environmental pathways of this compound.

Conclusion

While specific experimental data on the environmental fate and transport of this compound is lacking, its behavior can be predicted with a reasonable degree of confidence based on the extensive knowledge of stable mercury's biogeochemical cycling. The most critical factor influencing its environmental presence is its short half-life of 10.53 hours, which significantly limits its persistence and potential for long-range transport and bioaccumulation in its original radioactive form. Any environmental assessment of ¹⁹⁵Hg should also consider the behavior of its decay product, ¹⁹⁵Au. Further research, likely involving carefully controlled tracer studies, would be necessary to provide quantitative data on the environmental behavior of this specific radioisotope.

References

Mercury-195 vs. Other Mercury Isotopes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mercury-195 (Hg-195), comparing its properties and potential applications with other notable mercury isotopes. The focus is on the characteristics that are pertinent to research, particularly in the fields of nuclear medicine and drug development. This document delves into the decay properties, production methodologies, and the biological implications of these isotopes, with a special emphasis on the therapeutic potential of Auger electron emitters.

Quantitative Comparison of Mercury Isotopes

The selection of a radionuclide for a specific application hinges on its physical and chemical properties. This section provides a comparative summary of key quantitative data for this compound and its metastable state, Mercury-195m, alongside other medically relevant mercury isotopes.

PropertyThis compound (¹⁹⁵Hg) Mercury-195m (¹⁹⁵ᵐHg) Mercury-197 (¹⁹⁷Hg) Mercury-197m (¹⁹⁷ᵐHg) Mercury-203 (²⁰³Hg)
Half-life 10.53 hours[1]41.6 hours[2]64.14 hours[3][4]23.8 hours[5]46.61 days[4][6]
Decay Mode Electron Capture (EC), β+[1]Isomeric Transition (IT), EC, β+[2][7]Electron Capture (EC)[3]Isomeric Transition (IT), EC[5]Beta minus (β-)[6][8]
Primary Emissions γ-rays, X-rays, Auger e⁻γ-rays, X-rays, Auger e⁻, Conversion e⁻γ-rays, X-rays, Auger e⁻γ-rays, X-rays, Auger e⁻, Conversion e⁻β⁻ particles, γ-rays
Mean Electron Energy per Decay (MeV) Not readily available0.148[7]Not readily available0.2170.099[9]
Principal Gamma Ray Energies (keV) and Intensities (%) 1.554 (100%)[1]261.8 (32.3%) [from Au-195m daughter]77.3 (18.6%), 191.5 (2.3%)134.0 (46.0%), 279.1 (from ¹⁹⁷Hg)279.2 (81.5%)[6][10]
Auger Electron Emitter YesYesYesYesNo

The Promise of Auger Electron Emitters in Targeted Radionuclide Therapy

Isotopes that decay via electron capture or internal conversion, such as Hg-195, Hg-195m, and Hg-197, emit a shower of low-energy Auger and Coster-Kronig electrons. These electrons have a very short range in tissue (from nanometers to micrometers), leading to a high linear energy transfer (LET) and dense ionization in the immediate vicinity of the decay event[11]. This characteristic makes them highly cytotoxic when localized within or near critical cellular structures like the DNA[12][13]. The high-LET nature of Auger electrons can induce complex and difficult-to-repair DNA double-strand breaks (DSBs), leading to efficient cell killing[14].

The therapeutic potential of Auger electron emitters is being explored for targeted radionuclide therapy (TRT), where a radionuclide is attached to a targeting molecule (e.g., an antibody or peptide) that specifically binds to cancer cells[2][8][15]. This approach aims to deliver a highly localized and potent radiation dose to tumors while minimizing damage to surrounding healthy tissues[14].

Experimental Protocols

This section outlines detailed methodologies for the production of this compound and representative protocols for its potential use in preclinical research.

Production of this compound via Proton Bombardment of Gold

This compound can be produced in a cyclotron by irradiating a high-purity gold (¹⁹⁷Au) target with a proton beam. The primary nuclear reaction is ¹⁹⁷Au(p,3n)¹⁹⁵Hg.

Target Preparation:

  • A thin foil of high-purity (99.99%+) natural gold (¹⁹⁷Au is the only stable isotope of gold) is used as the target material.

  • The thickness of the foil is optimized based on the proton beam energy to maximize the yield of ¹⁹⁵Hg while minimizing the production of impurities.

  • The gold foil is typically mounted on a water-cooled target holder to dissipate the heat generated during irradiation.

Irradiation Parameters:

  • Proton Beam Energy: Protons are accelerated to an energy range of 20-30 MeV. The optimal energy is chosen to maximize the cross-section of the (p,3n) reaction.

  • Beam Current: The beam current is typically in the range of 10-100 µA, depending on the cooling efficiency of the target system.

  • Irradiation Time: The duration of the irradiation is determined by the desired activity of ¹⁹⁵Hg and its half-life.

Post-Irradiation Processing and Chemical Separation:

  • After irradiation, the gold target is allowed to cool to reduce short-lived activation products.

  • The target is dissolved in a minimal amount of aqua regia (a mixture of nitric acid and hydrochloric acid).

  • The separation of no-carrier-added mercury from the bulk gold target can be achieved using liquid-liquid extraction or ion-exchange chromatography[16].

    • Solvent Extraction: Mercury(II) chloride is extracted from the acidic solution into an organic solvent such as ethyl acetate[17]. The gold remains in the aqueous phase. The mercury is then back-extracted into an aqueous solution.

    • Ion Exchange Chromatography: The dissolved target solution is passed through an anion exchange resin. Gold forms a stable anionic chloro-complex ([AuCl₄]⁻) that is strongly retained by the resin, while mercury can be eluted with an appropriate acid solution.

  • The final product is a purified solution of ¹⁹⁵HgCl₂ in a biocompatible buffer.

G cluster_production Production of this compound proton Proton Beam (20-30 MeV) gold_target Gold-197 Target proton->gold_target ¹⁹⁷Au(p,3n)¹⁹⁵Hg irradiated_target Irradiated Gold Target (contains ¹⁹⁵Hg) gold_target->irradiated_target dissolution Dissolution in Aqua Regia irradiated_target->dissolution separation Chemical Separation (Solvent Extraction or Ion Exchange) dissolution->separation purified_hg195 Purified ¹⁹⁵HgCl₂ separation->purified_hg195

Production workflow for this compound.
In Vitro Cytotoxicity Assay

This protocol describes a representative method to evaluate the cytotoxic effects of a ¹⁹⁵Hg-labeled compound on cancer cells in vitro.

Cell Culture:

  • Cancer cells expressing a specific target receptor are cultured in appropriate media and conditions.

Radiolabeling:

  • A targeting molecule (e.g., a monoclonal antibody or peptide) is conjugated with a suitable chelator.

  • The chelator-conjugated molecule is then radiolabeled with purified ¹⁹⁵HgCl₂.

Clonogenic Survival Assay:

  • Cells are seeded in 6-well plates at a density that allows for the formation of individual colonies.

  • After 24 hours, the cells are treated with varying concentrations of the ¹⁹⁵Hg-labeled compound for a defined period (e.g., 1-24 hours).

  • Control groups include untreated cells and cells treated with the non-radiolabeled compound.

  • After the treatment period, the medium is removed, and the cells are washed and incubated with fresh medium for 7-14 days to allow for colony formation.

  • Colonies are fixed with methanol and stained with crystal violet.

  • Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to the untreated control.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow cell_seeding Seed cancer cells in 6-well plates treatment Treat cells with ¹⁹⁵Hg-labeled compound cell_seeding->treatment incubation Incubate for 7-14 days treatment->incubation staining Fix and stain colonies incubation->staining counting Count colonies and calculate surviving fraction staining->counting

Workflow for an in vitro cytotoxicity assay.
DNA Double-Strand Break Quantification

This protocol outlines a method to quantify DNA DSBs induced by a ¹⁹⁵Hg-labeled compound using immunofluorescence staining for γ-H2AX, a marker for DNA DSBs.

  • Cells are grown on glass coverslips in a multi-well plate.

  • Cells are treated with the ¹⁹⁵Hg-labeled compound as described in the cytotoxicity assay.

  • At various time points after treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent solution.

  • The cells are then incubated with a primary antibody against γ-H2AX.

  • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

  • The cell nuclei are counterstained with DAPI.

  • The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.

  • The number of γ-H2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates an increase in DNA DSBs.

Targeted Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that is overexpressed in many types of cancer and plays a crucial role in tumor growth and progression[2][14][18]. Monoclonal antibodies, such as Cetuximab, that target EGFR have been developed for cancer therapy[14]. Radiolabeling these antibodies with a therapeutic isotope like ¹⁹⁵Hg could provide a targeted approach to deliver cytotoxic Auger electrons directly to cancer cells.

Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation, survival, and angiogenesis[1][13][19][20]. A ¹⁹⁵Hg-labeled anti-EGFR antibody would bind to the extracellular domain of EGFR. Upon internalization, the decay of ¹⁹⁵Hg would release Auger electrons in close proximity to the cell membrane and potentially the nucleus, leading to localized damage and cell death, thereby disrupting these oncogenic signaling pathways.

G cluster_pathway Targeted Disruption of EGFR Signaling by ¹⁹⁵Hg-Antibody Hg195_Ab ¹⁹⁵Hg-anti-EGFR Antibody EGFR EGFR Hg195_Ab->EGFR Binds to Auger_Electrons Auger Electrons Hg195_Ab->Auger_Electrons Decays to release Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Cell_Death Cell Death Auger_Electrons->Cell_Death Induces DNA Damage

References

Theoretical Modeling of Mercury-195 Behavior: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Principles, Production, and Potential Applications of a Promising Radionuclide

This technical guide provides a comprehensive overview of the theoretical modeling and practical considerations for the use of Mercury-195 (Hg-195) in scientific research and drug development. Aimed at researchers, scientists, and professionals in the field of radiopharmaceuticals, this document details the nuclear properties of Hg-195, theoretical models of its behavior, experimental protocols for its production and use, and the principles of its application in targeted drug delivery.

Introduction to this compound

This compound is a radioactive isotope of mercury with a half-life of 10.53 hours.[1] It decays primarily through electron capture to Gold-195 (Au-195), emitting a variety of gamma rays and conversion electrons in the process.[1] Its metastable isomer, Mercury-195m (Hg-195m), possesses a longer half-life of 41.6 hours and also decays to Au-195. The decay characteristics of both the ground and metastable states of Hg-195 make them potential candidates for use in radiopharmaceuticals, particularly in the context of a generator system for the short-lived isotope Gold-195m (Au-195m), which has applications in medical imaging.[2]

Theoretical Modeling of this compound

The behavior of this compound, from its nuclear structure to its interactions within a biological system, can be understood and predicted through various theoretical models.

Nuclear Structure and Decay Models

The structure and decay properties of the this compound nucleus are described by fundamental nuclear models that provide a theoretical framework for understanding its stability and decay modes.

  • The Nuclear Shell Model: This model is analogous to the atomic shell model, where nucleons (protons and neutrons) occupy discrete energy levels or shells within the nucleus. The stability of a nucleus is enhanced when these shells are completely filled, leading to "magic numbers" of protons or neutrons. The Shell Model can be used to predict the spin and parity of the nuclear ground and excited states of Hg-195.

  • The Liquid Drop Model: This model treats the atomic nucleus as a drop of incompressible nuclear fluid. It is particularly useful for explaining the binding energy of nuclei and the process of nuclear fission. The model considers factors such as the volume of the nucleus, the surface tension, the electrostatic repulsion between protons, and symmetry effects.[3][4][5]

  • Advanced Models: For more precise calculations of nuclear properties, more sophisticated models are employed. These include the Relativistic Mean Field (RMF) model and proton-neutron quasi-random phase approximation (p-n QRPA) , which can be used to calculate properties like Gamow-Teller strength distributions and beta-decay half-lives for mercury isotopes. Additionally, Density Functional Theory (DFT) and molecular dynamics (MD) simulations are utilized to model the behavior of mercury isotopes in complex chemical environments, such as when bound to a chelator.[6][7]

Modeling the Behavior of Chelate-Bound this compound

In the context of drug development, Hg-195 would be attached to a targeting molecule via a chelator. The behavior of this entire complex is critical for its efficacy and safety.

  • Molecular Dynamics (MD) Simulations: These computational methods are used to simulate the interactions of the Hg-195 chelate complex with its biological environment. By modeling the forces between atoms and their movements over time, MD simulations can predict the stability of the chelate, its conformational changes, and its interactions with biological molecules such as proteins and cell membranes. This is crucial for designing a radiopharmaceutical that remains intact until it reaches its target.[6][7]

Quantitative Data for this compound and its Isomer

A clear understanding of the decay characteristics of both the ground state (¹⁹⁵Hg) and the metastable state (¹⁹⁵ᵐHg) is essential for dosimetry calculations and imaging applications. The following tables summarize their key nuclear properties.

PropertyThis compound (¹⁹⁵Hg)Mercury-195m (¹⁹⁵ᵐHg)
Half-life 10.53 hours[1]41.6 hours
Decay Mode Electron Capture (EC), β+Isomeric Transition (IT), Electron Capture (EC), β+
Daughter Isotope ¹⁹⁵Au[1]¹⁹⁵Hg, ¹⁹⁵Au
Spin and Parity 1/2-[1]13/2+

Table 1: Key Nuclear Properties of ¹⁹⁵Hg and ¹⁹⁵ᵐHg

A detailed list of the most prominent gamma and conversion electron emissions for both isotopes is provided below. This data is crucial for detector calibration, image reconstruction, and radiation safety considerations.

IsotopeRadiation TypeEnergy (keV)Intensity (%)
¹⁹⁵Hg Gamma37.111.5
Gamma98.910.7
Gamma176.18.2
Conversion Electron28.555.4
Conversion Electron87.812.3
¹⁹⁵ᵐHg Gamma53.321.1
Gamma176.115.1
Gamma262.07.7
Conversion Electron42.1110
Conversion Electron164.924.8

Table 2: Principal Gamma and Conversion Electron Emissions of ¹⁹⁵Hg and ¹⁹⁵ᵐHg

Experimental Protocols

The successful application of this compound in a research or clinical setting relies on well-defined and reproducible experimental protocols for its production, separation, and quality control.

Production of this compound

The most common method for producing this compound is through the proton bombardment of a gold target.[8]

Reaction: ¹⁹⁷Au(p, 3n)¹⁹⁵Hg

Protocol:

  • Target Preparation: A high-purity (99.99%) gold foil of a specified thickness is used as the target material.

  • Irradiation: The gold foil is irradiated with a proton beam of a specific energy range (typically 20-30 MeV) in a cyclotron. The beam current and irradiation time are carefully controlled to achieve the desired activity of Hg-195.

  • Cooling: After irradiation, the target is allowed to cool for a period to allow for the decay of short-lived, unwanted radionuclides.

Separation of this compound from Gold Target

After irradiation, the microscopic quantities of this compound produced must be separated from the bulk gold target.

Protocol:

  • Dissolution: The gold target is dissolved in a minimal amount of aqua regia (a mixture of nitric acid and hydrochloric acid).

  • Amalgamation: The principle of amalgamation is used to separate the mercury. The dissolved solution is brought into contact with a small amount of elemental mercury. The radioactive Hg-195 will readily form an amalgam with the elemental mercury.

  • Distillation: The mercury amalgam is then carefully heated in a retort. The mercury (including the Hg-195) will vaporize and can be collected by condensation, leaving the gold behind.[9][10][11] This process must be conducted in a well-ventilated fume hood with appropriate shielding due to the volatility and radioactivity of the mercury.

The ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator

A significant application of Hg-195m is in a radionuclide generator system to produce the short-lived Gold-195m (t½ = 30.5 s), which is used for first-pass radionuclide angiography.

Protocol for Generator Construction and Elution:

  • Column Preparation: A chromatographic column is prepared with a suitable resin that strongly binds mercury while allowing gold to pass through.

  • Loading the Generator: The purified Hg-195m is loaded onto the column.

  • Elution: The short-lived Au-195m daughter is eluted from the generator as needed using a sterile eluent. The generator can be eluted multiple times over the course of the Hg-195m's useful lifetime.[2]

Mandatory Visualizations

Decay Scheme of this compound

DecayScheme_Hg195 Decay Scheme of ¹⁹⁵Hg Hg195 ¹⁹⁵Hg (1/2-) T½ = 10.53 h Au195_1 ¹⁹⁵Au Excited State Hg195->Au195_1 EC, β+ (100%) Q = 1.554 MeV Au195_g ¹⁹⁵Au (3/2+) Stable Au195_1->Au195_g γ-decay

Caption: Simplified decay scheme of this compound.

Workflow for Production and Separation of this compound

ProductionWorkflow Production and Separation of ¹⁹⁵Hg cluster_production Production cluster_separation Separation ProtonBeam Proton Beam (20-30 MeV) Irradiation Irradiation ¹⁹⁷Au(p, 3n)¹⁹⁵Hg ProtonBeam->Irradiation GoldTarget ¹⁹⁷Au Target GoldTarget->Irradiation Dissolution Dissolution in Aqua Regia Irradiation->Dissolution Irradiated Target Amalgamation Amalgamation with Elemental Hg Dissolution->Amalgamation Distillation Distillation Amalgamation->Distillation PurifiedHg195 Purified ¹⁹⁵Hg Distillation->PurifiedHg195 Purified ¹⁹⁵Hg

Caption: Workflow for the production and separation of this compound.

Targeted Radiopharmaceutical Mechanism of Action

TargetedRadiopharmaceutical Mechanism of a Targeted Radiopharmaceutical cluster_cell Target Cell (e.g., Cancer Cell) Radiopharmaceutical ¹⁹⁵Hg Chelator Linker Targeting Molecule Receptor Cell Surface Receptor Radiopharmaceutical:targeting->Receptor Specific Binding Internalization Internalization Receptor->Internalization Binding DNA_Damage DNA Damage & Cell Death Internalization->DNA_Damage Radiation Emission

Caption: General mechanism of a targeted radiopharmaceutical.

References

Methodological & Application

Application Notes and Protocols for Mercury-195 Radiolabeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of protein radiolabeling with metallic isotopes. To date, there is a notable absence of published, peer-reviewed literature detailing specific methods for the radiolabeling of proteins with Mercury-195 (¹⁹⁵Hg). Therefore, the protocols provided herein are hypothetical and would require substantial empirical validation, including optimization of reaction conditions and thorough characterization of the final product. Researchers should exercise extreme caution and adhere to all relevant safety protocols for handling both radioactive materials and mercury compounds.

Introduction

Radiolabeled proteins are indispensable tools in biomedical research and drug development, enabling a wide range of applications from in vitro assays to in vivo imaging and radiotherapy. This compound (¹⁹⁵Hg) is a radionuclide with properties that could, in theory, be harnessed for such applications. This document outlines the potential pathways for radiolabeling proteins with ¹⁹⁵Hg, focusing on the widely accepted bifunctional chelator (BFC) approach.

The bifunctional chelator strategy involves covalently attaching a molecule (the BFC) to the protein of interest. This BFC has two key components: a reactive group that forms a stable bond with the protein and a chelating moiety that can securely coordinate the metallic radionuclide, in this case, ¹⁹⁵Hg. This indirect method is generally preferred for metallic radioisotopes as it is typically milder and less likely to compromise the protein's structure and function compared to direct labeling methods.

Properties of this compound

Before embarking on any radiolabeling procedure, it is crucial to understand the nuclear properties of the isotope being used. There are two relevant isomers of this compound.

IsotopeHalf-lifeDecay ModeKey Emissions (Energy)
¹⁹⁵Hg10.53 hoursElectron Capture (EC), β+Gamma rays
¹⁹⁵ᵐHg41.6 hoursIsomeric Transition (IT), EC, β+Gamma rays

The choice between ¹⁹⁵Hg and its metastable state, ¹⁹⁵ᵐHg, would depend on the specific application. The longer half-life of ¹⁹⁵ᵐHg may be more suitable for studies that require a longer observation period, such as in vivo biodistribution studies.

Hypothetical Radiolabeling Workflow

The overall workflow for radiolabeling a protein with ¹⁹⁵Hg using a bifunctional chelator can be broken down into three main stages: protein conjugation, radiolabeling, and quality control.

G cluster_0 Stage 1: Protein Conjugation cluster_1 Stage 2: Radiolabeling cluster_2 Stage 3: Quality Control Protein Target Protein Conjugation Conjugation Reaction (e.g., NHS-ester or Maleimide chemistry) Protein->Conjugation BFC Bifunctional Chelator (BFC) BFC->Conjugation Purification1 Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification1 Protein_BFC Protein-BFC Conjugate Purification1->Protein_BFC Radiolabeling Radiolabeling Reaction (Chelation) Protein_BFC->Radiolabeling Protein_BFC->Radiolabeling Hg195 ¹⁹⁵HgCl₂ Solution Hg195->Radiolabeling Purification2 Purification (e.g., SEC or Dialysis) Radiolabeling->Purification2 Radiolabeled_Protein ¹⁹⁵Hg-BFC-Protein Purification2->Radiolabeled_Protein QC Quality Control Assays (e.g., ITLC, SDS-PAGE, Binding Assay) Radiolabeled_Protein->QC Radiolabeled_Protein->QC Final_Product Final Radiolabeled Protein QC->Final_Product

Caption: Hypothetical workflow for ¹⁹⁵Hg protein radiolabeling.

Experimental Protocols (Hypothetical)

Selection of a Bifunctional Chelator

The success of this radiolabeling technique hinges on the selection of a suitable BFC. Mercury (Hg²⁺) is a soft metal ion and therefore has a high affinity for soft donor atoms, particularly sulfur.[1][2][3] Consequently, thiol-containing chelators are expected to form the most stable complexes with mercury.[1][2] Common chelating agents for mercury in a therapeutic context include DMSA (dimercaptosuccinic acid), DMPS (2,3-dimercapto-1-propanesulfonic acid), and BAL (British Anti-Lewisite).[1][4]

For protein conjugation, these chelators would need to be modified to include a reactive group for protein attachment. A hypothetical BFC could consist of a dithiol moiety for mercury chelation and an N-hydroxysuccinimide (NHS) ester or a maleimide group for reaction with lysine or cysteine residues on the protein, respectively.

BFC_Concept BFC Bifunctional Chelator (BFC) Chelator Chelating Moiety (e.g., Dithiol group) Binds ¹⁹⁵Hg BFC->Chelator contains Linker Linker BFC->Linker contains Reactive_Group Reactive Group (e.g., NHS-ester or Maleimide) Binds to Protein BFC->Reactive_Group contains Hg195 ¹⁹⁵Hg Chelator->Hg195 chelates Protein Protein Reactive_Group->Protein reacts with

Caption: Conceptual diagram of a bifunctional chelator for ¹⁹⁵Hg.

Protocol 1: Conjugation of BFC to Protein

This protocol is a general guideline for conjugating a thiol-reactive (maleimide-functionalized) BFC to a protein with available cysteine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Maleimide-functionalized dithiol BFC

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.2)

  • Degassing equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to free up cysteine residues, incubate with a reducing agent like TCEP, followed by removal of the reducing agent.

  • BFC Preparation: Dissolve the maleimide-functionalized BFC in a small amount of DMSO to create a stock solution.

  • Conjugation Reaction: Add a molar excess (e.g., 5-20 fold) of the BFC stock solution to the protein solution. The optimal ratio must be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Purification: Remove the unreacted BFC from the protein-BFC conjugate using an SEC column equilibrated with a suitable buffer for the next radiolabeling step (e.g., 0.1 M sodium acetate, pH 5.5).

  • Characterization: Determine the concentration of the purified protein-BFC conjugate and, if possible, the average number of BFC molecules per protein using mass spectrometry.

Protocol 2: Radiolabeling of Protein-BFC Conjugate with ¹⁹⁵Hg

Materials:

  • Protein-BFC conjugate

  • ¹⁹⁵HgCl₂ in a suitable acidic solution (e.g., 0.1 M HCl)

  • Radiolabeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 50 mM DTPA)

  • Purification column (SEC, e.g., PD-10)

Procedure:

  • Reaction Setup: In a shielded vial, add the protein-BFC conjugate to the radiolabeling buffer.

  • Addition of Radionuclide: Add the ¹⁹⁵HgCl₂ solution to the protein-BFC mixture. The amount of ¹⁹⁵Hg will depend on the desired specific activity.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for 30-60 minutes. The optimal time and temperature must be determined experimentally.

  • Quenching (Optional): The reaction can be stopped by adding a quenching solution containing a strong chelator like DTPA to complex any unreacted ¹⁹⁵Hg.

  • Purification: Separate the radiolabeled protein from unchelated ¹⁹⁵Hg and ¹⁹⁵Hg-DTPA complexes using an SEC column equilibrated with a formulation buffer (e.g., PBS).

Protocol 3: Quality Control of ¹⁹⁵Hg-Labeled Protein

Objective: To determine the radiochemical purity, stability, and biological activity of the final product.

Methods:

  • Radiochemical Purity:

    • Instant Thin-Layer Chromatography (ITLC): Use ITLC strips with a suitable mobile phase to separate the radiolabeled protein (which remains at the origin) from free ¹⁹⁵Hg (which moves with the solvent front).

  • Molecular Integrity:

    • SDS-PAGE with Autoradiography: Run the radiolabeled protein on an SDS-PAGE gel. Expose the gel to a phosphor screen or film to visualize the radioactive bands and confirm that the radioactivity co-localizes with the protein band.

  • Stability:

    • Serum Stability Assay: Incubate the radiolabeled protein in human or animal serum at 37°C for various time points. Analyze the samples by ITLC or SEC to determine the extent of ¹⁹⁵Hg dissociation from the protein over time.

  • Biological Activity:

    • In Vitro Binding Assay: Perform a binding assay (e.g., ELISA or cell-based binding assay) to compare the binding affinity of the ¹⁹⁵Hg-labeled protein to its target with that of the unlabeled protein.

Quantitative Data (Templates for Experimental Determination)

As no experimental data for ¹⁹⁵Hg protein radiolabeling is available, the following tables are templates that researchers would need to populate with their own experimental results during the development and validation of the method.

Table 1: Optimization of BFC to Protein Molar Ratio

BFC:Protein Molar Ratio Average BFCs per Protein (by MS) Post-Radiolabeling Yield (%) Specific Activity (MBq/mg)
5:1 Experimental Value Experimental Value Experimental Value
10:1 Experimental Value Experimental Value Experimental Value

| 20:1 | Experimental Value | Experimental Value | Experimental Value |

Table 2: Quality Control Parameters of a Hypothetical Batch

Parameter Method Specification Result
Radiochemical Purity ITLC > 95% Experimental Value
Molecular Weight SDS-PAGE Consistent with unlabeled protein Experimental Value
Serum Stability (24h) ITLC/SEC > 90% intact Experimental Value

| Binding Affinity (K_d) | Binding Assay | < 2-fold change vs. unlabeled | Experimental Value |

Safety Considerations

  • Radiological Safety: All work with ¹⁹⁵Hg must be conducted in a licensed facility with appropriate shielding (e.g., lead bricks) and remote handling tools to minimize radiation exposure (ALARA principle).

  • Chemical Toxicity of Mercury: Mercury and its compounds are highly toxic. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile mercury species.

  • Waste Disposal: All radioactive and mercury-contaminated waste must be disposed of according to institutional and national regulations.

Conclusion

While the radiolabeling of proteins with ¹⁹⁵Hg is not an established technique, it is theoretically achievable through the bifunctional chelator approach. The development of such a method would require the synthesis or identification of a suitable dithiol-containing BFC, followed by rigorous optimization of conjugation and radiolabeling conditions. The hypothetical protocols and data templates provided here serve as a starting point for researchers interested in exploring the potential of ¹⁹⁵Hg-labeled proteins for biomedical applications. Significant research and validation would be necessary to establish a robust and reproducible method.

References

Application Notes and Protocols: Mercury-195 as an Environmental Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury (Hg) is a globally recognized pollutant with a complex biogeochemical cycle. Understanding the pathways and transformation processes of mercury in various environmental compartments is crucial for assessing its impact on ecosystems and human health. While stable mercury isotopes are widely used as tracers, the radioactive isotope Mercury-195 (Hg-195) presents a potential, though currently underexplored, tool for specific environmental tracer studies. Its relatively short half-life of approximately 10.53 hours makes it suitable for tracking rapid environmental processes over short timescales.[1]

These application notes provide a comprehensive overview of the theoretical application of Hg-195 in environmental tracer studies. The protocols outlined below are based on established principles of radiotracer methodology and adapted from studies involving other mercury isotopes, given the limited direct application of Hg-195 in this field.

Properties of this compound

A clear understanding of the nuclear properties of Hg-195 is fundamental for its application as a tracer. Key properties are summarized in the table below.

PropertyValue
Half-life (T½)10.53 ± 0.03 hours[1]
Decay ModeElectron Capture (EC) to Gold-195 (¹⁹⁵Au)[1][2]
Decay Energy1.554 ± 0.023 MeV[1]
Principal Gamma EmissionsTo be determined by gamma spectrometry
Nuclear Spin and Parity1/2-[2]
Nuclear IsomerMercury-195m (¹⁹⁵ᵐHg), Half-life: 41.6 hours, decays via Isomeric Transition (IT) to ¹⁹⁵Hg (54.2%) and Electron Capture to ¹⁹⁵Au (45.8%)[3]

Production of this compound

This compound is not a naturally occurring isotope and must be produced artificially. The most common method for producing neutron-deficient mercury isotopes is through charged-particle bombardment in a cyclotron.

Protocol for Production of Hg-195m (decaying to Hg-195):

  • Target Material: High-purity Gold (¹⁹⁷Au) foil.

  • Irradiation: Bombard the gold target with a proton beam in a cyclotron. The primary nuclear reaction is ¹⁹⁷Au(p, 3n)¹⁹⁵ᵐHg.

  • Chemical Separation: After irradiation, the mercury isotopes must be chemically separated from the gold target. This can be achieved by:

    • Dissolving the target in aqua regia (a mixture of nitric acid and hydrochloric acid).

    • Reducing the gold ions to elemental gold, which will precipitate.

    • Separating the mercury-containing supernatant.

    • Further purification of the mercury fraction can be performed using ion-exchange chromatography.

  • Isotopic Purity: The resulting product will contain a mixture of mercury isotopes. The isomeric state, ¹⁹⁵ᵐHg, will decay with a half-life of 41.6 hours, partly to the desired ¹⁹⁵Hg ground state.[3] The final product should be analyzed using gamma-ray spectroscopy to determine the isotopic composition and activity of Hg-195.

G cluster_0 Cyclotron Production of Hg-195 Proton_Beam Proton Beam Irradiation Irradiation (197Au(p, 3n)195mHg) Proton_Beam->Irradiation Gold_Target Gold (197Au) Target Gold_Target->Irradiation Chemical_Separation Chemical Separation Irradiation->Chemical_Separation Hg195m_Product 195mHg Product Chemical_Separation->Hg195m_Product Decay Isomeric Transition (54.2%) Hg195m_Product->Decay Hg195_Tracer 195Hg Tracer Decay->Hg195_Tracer

Production workflow for this compound tracer.

Application in Environmental Tracer Studies: A Hypothetical Protocol

Due to the absence of documented environmental tracer studies using Hg-195, the following protocol is a proposed methodology based on general radiotracer techniques and knowledge of mercury's environmental behavior.

Objective: To trace the short-term transport and transformation of mercury in a controlled aquatic sediment system.

Materials:

  • Sediment and water samples from the study site.

  • Hg-195 tracer solution of known activity.

  • Microcosms (e.g., glass containers with sediment and overlying water).

  • Syringes and pipettes for handling radioactive solutions.

  • Gamma-ray spectrometer with a high-purity germanium (HPGe) detector.

  • Appropriate radiation shielding and safety equipment.

Experimental Protocol:

  • Microcosm Setup:

    • Collect undisturbed sediment cores and overlying water from the field.

    • Establish replicate microcosms in a controlled laboratory environment (e.g., constant temperature and light).

    • Allow the microcosms to equilibrate for a specified period.

  • Tracer Introduction:

    • Prepare a stock solution of Hg-195 in a suitable chemical form (e.g., HgCl₂) with a known specific activity.

    • Carefully introduce a small, known amount of the Hg-195 tracer into the overlying water of each microcosm.

  • Time-Series Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), collect samples from each microcosm.

    • Sample the overlying water.

    • Sacrifice replicate microcosms at each time point to collect sediment cores.

    • Section the sediment cores into thin layers (e.g., 0-1 cm, 1-2 cm, etc.).

  • Sample Analysis:

    • Measure the activity of Hg-195 in each water and sediment sample using gamma-ray spectroscopy. The detector should be calibrated for the specific gamma energies emitted by Hg-195.

    • Quantify the concentration of total mercury in parallel non-radioactive samples to determine specific activity.

  • Data Analysis:

    • Calculate the distribution of Hg-195 between the water and sediment phases over time.

    • Determine the penetration depth of Hg-195 into the sediment.

    • Model the kinetics of mercury transport and partitioning.

G cluster_1 Experimental Workflow for Hg-195 Tracer Study Setup Microcosm Setup (Sediment + Water) Introduction Introduce 195Hg Tracer Setup->Introduction Sampling Time-Series Sampling (Water & Sediment) Introduction->Sampling Analysis Gamma Spectrometry (Measure 195Hg Activity) Sampling->Analysis Data Data Analysis (Transport & Partitioning) Analysis->Data

Workflow for a hypothetical Hg-195 tracer experiment.

Detection and Measurement of this compound

The primary method for detecting and quantifying Hg-195 is gamma-ray spectroscopy . This technique identifies radionuclides by measuring the energy of the gamma rays they emit upon decay.

Instrumentation:

  • A high-purity germanium (HPGe) detector is recommended for its excellent energy resolution, which is crucial for distinguishing the gamma peaks of Hg-195 from other background radiation.

  • A multichannel analyzer (MCA) is used to process the signals from the detector and generate a gamma-ray spectrum.

Procedure:

  • Calibration: The gamma-ray spectrometer must be calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

  • Background Measurement: A background spectrum should be acquired for a sufficient amount of time to identify and quantify background radiation.

  • Sample Measurement: Place the environmental sample (water, sediment) in a suitable counting geometry and acquire the gamma-ray spectrum.

  • Spectrum Analysis:

    • Identify the characteristic gamma-ray peaks of Hg-195 in the spectrum. The decay of Hg-195 to Au-195 will result in the emission of specific gamma rays.

    • Calculate the net peak area for each identified gamma ray.

    • Use the detector efficiency calibration to determine the activity of Hg-195 in the sample.

Data Presentation

Quantitative data from a hypothetical Hg-195 tracer study should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Distribution of ¹⁹⁵Hg in Aquatic Microcosms over Time

Time (hours)¹⁹⁵Hg in Water (Bq/L)¹⁹⁵Hg in Sediment (0-1 cm) (Bq/kg)¹⁹⁵Hg in Sediment (1-2 cm) (Bq/kg)
01000 ± 500 ± 00 ± 0
1850 ± 42150 ± 1010 ± 2
3600 ± 30350 ± 2550 ± 5
6400 ± 20500 ± 35100 ± 10
12200 ± 15650 ± 40150 ± 12
2450 ± 5750 ± 50200 ± 18

Table 2: Partition Coefficient (Kd) of ¹⁹⁵Hg over Time

Time (hours)Kd (L/kg)
1176
3583
61250
123250
2415000

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Signaling Pathways and Environmental Fate

This compound, once introduced into the environment, will follow the same biogeochemical pathways as stable mercury. A simplified representation of the mercury cycle is crucial for understanding the potential fate of the Hg-195 tracer.

G cluster_2 Simplified Mercury Cycle Atmosphere Atmospheric Hg(0) (Introduced 195Hg Tracer) Deposition Deposition Atmosphere->Deposition Water Water Column Hg(II) Deposition->Water Sediment Sediment Hg(II) Water->Sediment Reduction Reduction Water->Reduction Methylation Microbial Methylation Sediment->Methylation MeHg Methylmercury (MeHg) Methylation->MeHg Bioaccumulation Bioaccumulation MeHg->Bioaccumulation Biota Biota Bioaccumulation->Biota Volatilization Volatilization Reduction->Volatilization Volatilization->Atmosphere

Simplified biogeochemical cycle of mercury.

Conclusion

The use of this compound as an environmental tracer is a theoretically viable but largely unexplored technique. Its short half-life makes it suitable for studying rapid processes, but also presents logistical challenges for production, transport, and experimentation. The protocols and information provided here offer a foundational framework for researchers interested in exploring the potential of Hg-195 in environmental science. Any experimental work should be preceded by a thorough safety assessment and conducted in compliance with all relevant regulations for handling radioactive materials. Further research is needed to establish detailed experimental procedures and to validate the utility of Hg-195 as a tracer in real-world environmental systems.

References

Application Notes and Protocols for the Detection and Measurement of Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury-195 (195Hg) is a radioisotope of mercury with a half-life of approximately 10.53 hours.[1] It decays primarily through electron capture to Gold-195 (195Au).[1] A metastable isomer, Mercury-195m (195mHg), with a longer half-life of 41.6 hours, also exists and decays to 195Au.[1] The primary application of 195mHg has been in the development of radionuclide generators for the production of the short-lived Gold-195m (195mAu, t1/2 = 30.6 seconds), which is used for first-pass radionuclide angiography studies.[2][3] Given the interest in other mercury isotopes, such as 197m/gHg, for theranostic applications in oncology, protocols for the accurate detection and measurement of mercury radioisotopes are crucial for research and development.[4][5][6]

These application notes provide detailed protocols for the detection and quantification of 195Hg in various samples, with a focus on gamma spectrometry, a common and effective method for radionuclide identification and measurement.

Quantitative Data Summary

A summary of the key nuclear properties of this compound and its metastable isomer is provided below. This data is essential for the setup of detection equipment and for subsequent data analysis.

PropertyThis compound (195Hg)Mercury-195m (195mHg)
Half-life (t1/2) 10.53 hours[1]41.6 hours[1][2]
Decay Mode Electron Capture (EC), β+[1]Isomeric Transition (IT), Electron Capture (EC)
Primary Decay Product 195Au[1]195Hg, 195Au
Principal Gamma Emissions (keV) Data not explicitly found in search results. General gamma spectrometry principles apply.Data not explicitly found in search results. General gamma spectrometry principles apply.
Atomic Mass 194.966706 u[1]Not explicitly specified, but related to the ground state.

Experimental Protocols

The following protocols are designed to provide a framework for the detection and measurement of 195Hg. They are based on established principles of gamma spectrometry and sample preparation for radionuclide analysis.

Protocol 1: Sample Preparation of Biological Tissues

This protocol outlines the steps for preparing biological tissue samples for 195Hg analysis. Proper sample preparation is critical to ensure accurate and reproducible results.

Materials:

  • Tissue homogenizer

  • Centrifuge

  • Gamma-compatible counting vials

  • Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

  • Potassium dichromate (K2Cr2O7) solution (0.5 mM)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Sample Collection and Storage:

    • Excise tissues of interest and weigh them accurately.

    • If not processed immediately, store samples at -80°C to prevent degradation.

  • Homogenization:

    • Thaw the tissue sample on ice.

    • Add the tissue to a homogenizer with an appropriate volume of chilled homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue until a uniform consistency is achieved.

  • Acid Digestion (for total mercury measurement):

    • Caution: Perform this step in a fume hood with appropriate acid-resistant PPE.

    • Transfer a known weight of the tissue homogenate (typically 1-2 g) to a digestion vessel.

    • Add a mixture of concentrated HNO3 and H2SO4 (e.g., 5:1 v/v).[7]

    • Gently heat the sample at 70-80°C until the tissue is completely dissolved.[7]

    • Allow the sample to cool to room temperature.

    • Add a small volume of 0.5 mM K2Cr2O7 solution to stabilize the mercury.[7]

  • Preparation for Counting:

    • Transfer a precise volume of the digested sample or homogenate into a gamma-compatible counting vial.

    • Record the final volume and weight of the sample in the vial.

    • Seal the vial to prevent any leakage or contamination.

Protocol 2: Gamma Spectrometry for 195Hg Quantification

This protocol describes the use of a gamma spectrometer to identify and quantify 195Hg in prepared samples.

Equipment:

  • High-Purity Germanium (HPGe) detector

  • Multichannel Analyzer (MCA)

  • Lead shielding for the detector

  • Calibration sources (e.g., a mixed gamma standard)

  • Data acquisition and analysis software

Procedure:

  • System Setup and Calibration:

    • Ensure the HPGe detector is cooled with liquid nitrogen and has reached a stable operating temperature.

    • Perform an energy calibration using a standard source with known gamma-ray energies that bracket the expected emissions from 195Hg and its decay products.

    • Perform an efficiency calibration using a certified radionuclide source with a geometry that mimics the prepared samples. This is crucial for converting counts per second to activity (Becquerels or Curies).

  • Background Measurement:

    • Place an empty, sealed counting vial (a "blank") in the detector.

    • Acquire a background spectrum for a counting time at least as long as the planned sample counting time. This will be subtracted from the sample spectra to account for environmental radiation.

  • Sample Measurement:

    • Place the sample vial in the detector in a reproducible position.

    • Acquire the gamma-ray spectrum for a predetermined amount of time. The counting time will depend on the expected activity of the sample; lower activity samples require longer counting times to achieve good statistical certainty.

  • Data Analysis:

    • Identify the characteristic gamma-ray peaks of 195Hg and its decay products in the acquired spectrum.

    • Calculate the net peak area for each identified photopeak by subtracting the background continuum.

    • Convert the net peak area to activity using the previously determined detector efficiency for that energy.

    • Correct the activity for radioactive decay back to a reference time (e.g., the time of sample collection).

    • Express the final activity per unit mass or volume of the original sample (e.g., Bq/g or µCi/mL).

Visualizations

Experimental Workflow for 195Hg Detection

experimental_workflow sample_collection Sample Collection (e.g., Biological Tissue) sample_prep Sample Preparation (Homogenization/Digestion) sample_collection->sample_prep gamma_counting Gamma Spectrometry (HPGe Detector) sample_prep->gamma_counting data_acquisition Data Acquisition (Spectrum) gamma_counting->data_acquisition data_analysis Data Analysis (Peak Identification, Quantification) data_acquisition->data_analysis results Results (Activity Concentration) data_analysis->results

Caption: Workflow for 195Hg detection and measurement.

Decay Pathway of 195mHg

decay_pathway Hg195m Mercury-195m (¹⁹⁵ᵐHg) t₁/₂ = 41.6 h Hg195 This compound (¹⁹⁵Hg) t₁/₂ = 10.53 h Hg195m->Hg195 Isomeric Transition (IT) Au195 Gold-195 (¹⁹⁵Au) (Stable) Hg195m->Au195 Electron Capture (EC) Hg195->Au195 Electron Capture (EC), β+

Caption: Simplified decay scheme of 195mHg.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the detection and measurement of 195Hg. While specific gamma emission energies for 195Hg were not detailed in the initial search, the principles of gamma spectrometry remain the standard and most reliable method for its quantification. Researchers should consult updated nuclear data tables for the most recent and precise gamma emission energies and probabilities to ensure accurate identification and analysis. Adherence to proper sample preparation techniques and rigorous calibration of detection equipment are paramount for obtaining high-quality, reproducible data in the research and development of mercury-based radiopharmaceuticals.

References

Application of Mercury-195m in Nuclear Medicine: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mercury-195m (195mHg) is a key radionuclide in nuclear medicine, primarily utilized as the parent isotope in the 195mHg/195mAu generator system. This system provides the ultra-short-lived daughter radionuclide, Gold-195m (195mAu), which is a valuable diagnostic agent for first-pass radionuclide angiography, particularly in cardiac studies. The short half-life of 195mAu allows for repeated studies with a low radiation dose to the patient, making it an attractive alternative to other imaging agents.[1][2][3] This document provides detailed application notes and protocols for the production of 195mHg, the operation of the 195mHg/195mAu generator, and the clinical application of 195mAu.

Physical and Nuclear Properties

A thorough understanding of the physical and nuclear characteristics of both the parent (195mHg) and daughter (195mAu) radionuclides is essential for their safe and effective use.

PropertyMercury-195m (195mHg)Gold-195m (195mAu)
Half-life 41.6 hours30.5 seconds
Decay Mode Isomeric Transition (IT), Electron Capture (EC)Isomeric Transition (IT)
Principal Gamma Emissions (keV) 261.7, 560.3262
Decay Product 195Au (ground state)195Au (stable)

Experimental Protocols

Production of Mercury-195m

The production of 195mHg is typically achieved through the proton bombardment of a high-purity gold target in a cyclotron. The most common nuclear reaction is 197Au(p,3n)195mHg.[3]

Protocol for 195mHg Production:

  • Target Preparation: A high-purity (99.99%+) gold foil or plated gold target is prepared and mounted on a suitable target holder for irradiation.

  • Irradiation Parameters:

    • Proton Beam Energy: 28 MeV

    • Beam Current: 10-20 µA

    • Irradiation Time: 10-20 hours, depending on the desired activity.

  • Target Cooling: Following irradiation, the target is allowed to cool for a sufficient period to allow for the decay of short-lived, unwanted radionuclides.

  • Chemical Separation: The 195mHg is chemically separated from the bulk gold target. A common method involves dissolving the target in aqua regia (a mixture of nitric acid and hydrochloric acid) followed by a separation technique such as liquid-liquid extraction or ion exchange chromatography to isolate the mercury isotopes.

The 195mHg/195mAu Generator System

The 195mHg/195mAu generator is a chromatographic system that allows for the separation of the short-lived 195mAu from its longer-lived parent, 195mHg.

Generator Assembly Protocol:

  • Column Preparation: A shielded chromatographic column is packed with a suitable resin, such as Chelex 100.

  • Loading the Generator: The purified 195mHg, in a suitable buffer solution (e.g., Trisma buffer at pH 7.4), is loaded onto the column.[1] The 195mHg binds to the resin.

  • Washing: The column is washed to remove any unbound mercury or impurities.

  • Elution System: The generator is equipped with an inlet for the eluent and a sterile, pyrogen-free outlet for collecting the 195mAu eluate.

Elution Protocol:

  • Eluent Preparation: A sterile, pyrogen-free eluting solution is prepared. A common eluent is a 5% glucose solution in a 0.01M Trisma buffer at pH 7.7.[1] Another reported eluent is a 2.5 mM sodium cyanide solution.

  • Elution: The eluent is passed through the generator column. The 195mAu, being in a different chemical form, does not bind as strongly to the resin and is eluted from the column, while the 195mHg remains bound.

  • Collection: The 195mAu eluate is collected in a sterile, shielded vial. Due to the short half-life of 195mAu, the elution is performed immediately prior to administration to the patient.

Generator Elution Workflow

ElutionWorkflow Eluent Sterile Eluent (e.g., Glucose/Trisma Buffer) Generator 195mHg/195mAu Generator (195mHg bound to resin) Eluent->Generator Pass eluent through column CollectionVial Sterile Collection Vial Generator->CollectionVial Elute 195mAu Patient Patient Administration CollectionVial->Patient Immediate use

Caption: Workflow for the elution of 195mAu from the generator.

Quality Control of 195mAu Eluate

Rigorous quality control of the 195mAu eluate is crucial to ensure patient safety and imaging quality.

Quality Control TestMethodAcceptance Criteria
Radionuclidic Purity Gamma SpectroscopyPresence of 262 keV peak for 195mAu.
195mHg Breakthrough Gamma Spectroscopy (after decay of 195mAu)< 0.01% of total activity
Radiochemical Purity Thin Layer Chromatography (TLC)> 95% of activity as desired chemical form
Sterility Membrane Filtration and IncubationNo microbial growth
Pyrogenicity (Bacterial Endotoxins) Limulus Amebocyte Lysate (LAL) Test< 175 EU/V
pH pH meter or calibrated pH strips7.0 - 8.0

Protocol for 195mHg Breakthrough Measurement:

  • Elute the generator and measure the total activity of the 195mAu eluate in a dose calibrator.

  • Store the eluate in a shielded container for at least 6 hours to allow for the complete decay of 195mAu.

  • Measure the remaining activity, which is attributable to any breakthrough of 195mHg, using a gamma spectrometer.

  • Calculate the percentage of 195mHg breakthrough relative to the initial total activity.

Clinical Application: First-Pass Radionuclide Angiography

The primary clinical application of 195mAu is for first-pass radionuclide angiography to evaluate cardiac function.

Patient Preparation and Dosing:

  • No specific patient preparation is typically required.

  • The patient is positioned under a gamma camera.

  • A typical administered activity of 195mAu is 550-740 MBq (15-20 mCi) injected as a rapid intravenous bolus.

Imaging Protocol:

  • Injection: The 195mAu is injected rapidly into a peripheral vein, followed by a saline flush to ensure a compact bolus.

  • Image Acquisition: Dynamic images are acquired as the bolus of radioactivity passes through the central circulation, including the right and left chambers of the heart.

    • Gamma Camera: A large field-of-view gamma camera equipped with a high-sensitivity or general-purpose collimator is used.

    • Energy Window: A 20% energy window centered at 262 keV is typically used.

    • Framing Rate: Rapid sequential images are acquired (e.g., 20-50 milliseconds per frame) for 30-60 seconds.

  • Data Analysis: The acquired data is processed to generate time-activity curves for the regions of interest (e.g., left and right ventricles). From these curves, key cardiac parameters can be calculated.

First-Pass Angiography Workflow

FPRA_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis PatientPrep Patient Positioning Injection IV Bolus Injection of 195mAu PatientPrep->Injection DosePrep 195mAu Elution & Assay DosePrep->Injection Imaging Dynamic Gamma Camera Imaging Injection->Imaging ROI Region of Interest (ROI) Definition Imaging->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC Params Calculation of Cardiac Parameters TAC->Params

Caption: Workflow for first-pass radionuclide angiography using 195mAu.

Data Presentation

Calculated Cardiac Parameters:

ParameterDescription
Ejection Fraction (EF) The fraction of blood pumped out of a ventricle with each heartbeat.
Ventricular Volumes End-diastolic and end-systolic volumes of the ventricles.
Cardiac Output The volume of blood pumped by the heart per minute.
Pulmonary Transit Time The time it takes for blood to travel through the pulmonary circulation.
Shunt Quantification Detection and quantification of intracardiac shunts.

Radiation Dosimetry:

The use of the ultra-short-lived 195mAu results in a significantly lower radiation dose to the patient compared to other commonly used radiopharmaceuticals like 99mTc-labeled agents.

OrganEstimated Absorbed Dose per 740 MBq (20 mCi) of 195mAu (mGy)
Heart Wall 0.4 - 0.8
Lungs 0.3 - 0.6
Kidneys 1.0 - 2.0
Red Marrow 0.2 - 0.4
Gonads 0.1 - 0.3
Whole Body 0.2 - 0.4

Note: These are estimated values and can vary depending on the patient's physiology and the specific model used for calculation.

Signaling Pathways and Logical Relationships

The application of 195mHg is primarily as a parent in a generator system, and it is the daughter, 195mAu, that is administered to the patient. The diagnostic information is derived from the biodistribution of 195mAu as a blood pool agent. Therefore, there are no direct signaling pathways involving 195mHg at the cellular level in the patient. The logical relationship is a parent-daughter decay and elution process.

195mHg Decay and 195mAu Production

Decay_Scheme Hg195m 195mHg (T½ = 41.6 h) Hg195 195Hg (T½ = 10.5 h) Hg195m->Hg195 Isomeric Transition (IT) Au195m 195mAu (T½ = 30.5 s) Hg195m->Au195m Electron Capture (EC) Au195 195Au (stable) Hg195->Au195 Electron Capture (EC) Au195m->Au195 Isomeric Transition (IT)

Caption: Decay scheme of 195mHg leading to the production of 195mAu.

References

Mercury-195 as a Tracer in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of isotopic tracers has revolutionized the study of metabolic pathways, pharmacokinetics, and toxicology. While radioisotopes are powerful tools for such investigations, the application of Mercury-195 (¹⁹⁵Hg) specifically for metabolic studies is not well-documented in publicly available scientific literature. Research on mercury metabolism predominantly utilizes stable, non-radioactive mercury isotopes to trace its sources, biotransformation, and fate within biological systems.[1][2][3][4][5] This preference for stable isotopes is largely due to safety considerations and the analytical power of modern mass spectrometry techniques that can detect minute variations in isotopic ratios.

This document provides a comprehensive overview of the properties of this compound and its metastable isomer, Mercury-195m. It also presents a generalized, hypothetical protocol for a metabolic tracer study using a mercury isotope. This protocol is based on the established principles of tracer kinetic studies and the known metabolic pathways of mercury, primarily informed by research conducted with stable isotopes.

Properties of this compound

Quantitative data for this compound and its isomer are summarized in the table below. This information is critical for planning any potential tracer study, including dosage calculations, imaging timeframes, and radiation safety protocols.

PropertyThis compound (¹⁹⁵Hg)Mercury-195m (¹⁹⁵ᵐHg)
Half-life 10.53 hours[6][7]41.6 hours[8]
Decay Mode Electron Capture (EC), Beta-plus (β+) Decay[7][9]Isomeric Transition (IT), Electron Capture (EC), Beta-plus (β+) Decay
Daughter Nuclide Gold-195 (¹⁹⁵Au)[7][9]This compound (¹⁹⁵Hg), Gold-195 (¹⁹⁵Au)[8]
Atomic Weight ~194.967 u[6]~194.967 u[8]
Spin and Parity 1/2-[6][7]13/2+[8]

Hypothetical Experimental Protocol: Tracing Mercury Metabolism

This section outlines a generalized protocol for a preclinical in vivo study to investigate the absorption, distribution, metabolism, and excretion (ADME) of a mercury compound using an isotopic tracer. This protocol is a composite based on standard tracer methodologies and findings from stable mercury isotope research.

Objective

To determine the metabolic fate of an orally administered mercury compound (e.g., methylmercury) in a rodent model, focusing on the rate and sites of demethylation and the pathways of excretion.

Materials and Reagents
  • Tracer: ¹⁹⁵Hg-labeled methylmercury (CH₃¹⁹⁵Hg⁺). Synthesis of this tracer would require specialized radiochemistry facilities.

  • Animal Model: Adult male Sprague-Dawley rats (n=18), 8-10 weeks old.

  • Administration Vehicle: 0.9% sterile saline.

  • Sample Collection Supplies: Metabolic cages, heparinized blood collection tubes, cryovials for tissue and excreta.

  • Analytical Equipment: Gamma counter or liquid scintillation counter, inductively coupled plasma mass spectrometry (ICP-MS) for total mercury analysis, and equipment for mercury speciation (e.g., gas chromatography-ICP-MS).

  • Personal Protective Equipment (PPE): Appropriate for handling radioactive materials and mercury compounds.

Experimental Design
  • Acclimation: Animals are acclimated for one week and housed in metabolic cages for 48 hours prior to the study for baseline sample collection.

  • Dosing: Animals are fasted overnight and then administered a single oral gavage dose of CH₃¹⁹⁵Hg⁺ in saline. A low dose that is environmentally relevant but provides a detectable signal should be used.

  • Groups: Animals are divided into groups for serial sacrifice at different time points (e.g., 4h, 24h, 72h, 1 week, 2 weeks, 4 weeks) to characterize the full ADME profile.

Sample Collection
  • Blood: Serial blood samples are collected from the tail vein at specified intervals post-dose. At the time of sacrifice, a terminal blood sample is collected via cardiac puncture.

  • Urine and Feces: Collected at 24-hour intervals using metabolic cages.

  • Tissues: At each sacrifice time point, key organs and tissues are harvested, including the liver, kidneys, brain, skeletal muscle, and gastrointestinal tract.

  • Hair: A patch of hair is shaved before dosing. Hair that grows in this patch is collected at the final time point to assess mercury excretion through this pathway.[10]

Sample Processing and Analysis
  • Radioactivity Measurement: The total radioactivity in all samples (blood, urine, feces, and homogenized tissues) is measured using a gamma counter to determine the concentration of ¹⁹⁵Hg.

  • Mercury Speciation: Sub-samples of feces, urine, liver, and kidney are analyzed to differentiate between organic (methylmercury) and inorganic mercury. This is crucial for understanding demethylation.[10]

  • Data Analysis:

    • Calculate the percentage of the administered dose in each tissue and excreta at each time point.

    • Determine the pharmacokinetic parameters from blood concentration data (e.g., Cmax, Tmax, elimination half-life).

    • Quantify the rate of demethylation by measuring the ratio of inorganic to organic mercury in tissues and feces over time.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the described hypothetical metabolic tracer study.

G cluster_prep Preparation Phase cluster_collection Data & Sample Collection Phase cluster_analysis Analysis Phase acclimation Animal Acclimation & Baseline Sampling dosing Oral Administration of ¹⁹⁵Hg-labeled Compound acclimation->dosing blood Serial Blood Sampling dosing->blood excreta Urine & Feces Collection (24h intervals) dosing->excreta sacrifice Serial Sacrifice (Time Points) dosing->sacrifice gamma Gamma Counting (Total ¹⁹⁵Hg) blood->gamma excreta->gamma speciation Mercury Speciation (MeHg vs. Inorganic Hg) excreta->speciation tissue Tissue Harvesting (Liver, Kidney, Brain, etc.) sacrifice->tissue tissue->gamma tissue->speciation pk_analysis Pharmacokinetic & Metabolic Analysis gamma->pk_analysis speciation->pk_analysis

Caption: General workflow for a metabolic tracer study.

Mercury Metabolic Pathway Diagram

This diagram illustrates the primary metabolic transformation of methylmercury within the body, a process known as demethylation. This biotransformation is a critical step in the elimination of mercury.[11][12][13]

G cluster_body Organism cluster_excretion Excretion Pathways MeHg_ingest Ingested Methylmercury (MeHg) MeHg_body MeHg in Body Tissues MeHg_ingest->MeHg_body Absorption IHg_body Inorganic Hg (Hg²⁺) in Tissues MeHg_body->IHg_body Demethylation (e.g., by gut microbiota) Feces Fecal Excretion MeHg_body->Feces MeHg Hair Hair Excretion MeHg_body->Hair MeHg IHg_body->Feces Inorganic Hg Urine Urinary Excretion IHg_body->Urine Inorganic Hg

Caption: Metabolic demethylation of methylmercury.

Conclusion

While this compound is not a commonly cited tracer for metabolic research, understanding its properties is valuable for the broader field of radiochemistry. The study of mercury metabolism in humans and animals continues to be an important area of toxicology and environmental health, with stable isotopes currently serving as the primary tool for these investigations. The hypothetical protocol provided here, based on established methodologies from stable isotope studies, offers a framework for how such an experiment with a radioactive mercury tracer could be designed. Any research involving mercury, particularly a radioactive isotope, would require rigorous safety protocols and ethical review.

References

Application Note: Protocols for Mercury-195 Uptake and Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury and its compounds pose significant environmental and health risks. Understanding the mechanisms of mercury uptake, its distribution within an organism, and its cellular-level effects is critical for toxicology, environmental science, and the development of potential therapeutic or chelating agents. Mercury-195 (¹⁹⁵Hg) is a radioisotope with a half-life of approximately 10.5 hours, which makes it a suitable tracer for short-term in vitro and in vivo studies.[1][2][3] This document provides detailed protocols for conducting cellular uptake and animal biodistribution experiments using ¹⁹⁵Hg.

Properties of this compound:

  • Half-life: ~10.53 hours[2][3]

  • Decay Mode: Electron Capture to Gold-195 (¹⁹⁵Au)[1]

  • Primary Emissions: Gamma Rays and X-rays suitable for detection with a gamma counter.

Section 1: In Vitro Cellular Uptake Protocol

This protocol details a method to quantify the uptake of ¹⁹⁵Hg in a cultured cell line. The methodology is adapted from standard radiotracer uptake assays for heavy metals.[4][5]

Principle

Cultured cells are incubated with a known concentration of ¹⁹⁵Hg-labeled compound (e.g., ¹⁹⁵HgCl₂) for various time points. After incubation, the cells are washed to remove extracellular radioactivity, lysed, and the intracellular radioactivity is quantified using a gamma counter. The amount of uptake is typically normalized to the total protein content of the cell lysate.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, SH-SY5Y, or a kidney-derived cell line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile and cold

  • Trypsin-EDTA solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • ¹⁹⁵HgCl₂ stock solution of known specific activity

  • BCA or Bradford protein assay kit

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Gamma counter and compatible tubes

  • Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)

Experimental Protocol
  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Preparation of Dosing Solution: Dilute the ¹⁹⁵HgCl₂ stock solution in a complete culture medium to the desired final concentration (e.g., 1-10 µM). Prepare enough solution for all wells, including controls.

  • Initiation of Uptake:

    • Aspirate the old medium from the wells.

    • Wash the cells once with 1 mL of warm PBS.

    • Add 500 µL of the ¹⁹⁵HgCl₂ dosing solution to each well to start the uptake. Include triplicate wells for each time point (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • For the 0-minute time point (representing non-specific binding), immediately proceed to the termination step after adding the dosing solution.

  • Incubation: Incubate the plate at 37°C for the designated time intervals.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive medium.

    • Wash the cells three times with 1 mL of ice-cold PBS per wash to remove all extracellular ¹⁹⁵Hg.

  • Cell Lysis:

    • Add 200 µL of cell lysis buffer to each well.

    • Incubate on ice for 15 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Quantification of Radioactivity:

    • Transfer the entire cell lysate from each well into a gamma counter tube.

    • Measure the radioactivity (Counts Per Minute, CPM) in each tube using a gamma counter.

  • Protein Quantification:

    • Use a small aliquot (e.g., 20 µL) of the remaining cell lysate to determine the total protein concentration (mg/mL) using a BCA or Bradford assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the average CPM for each time point.

    • Normalize the CPM to the protein content for each sample (CPM/mg protein).

    • Plot the normalized uptake (CPM/mg protein) against time.

Section 2: In Vivo Biodistribution Protocol

This protocol describes a procedure for assessing the distribution and accumulation of ¹⁹⁵Hg in various tissues of a rodent model following systemic administration. The methodology is based on established biodistribution studies for radiolabeled compounds.[6][7]

Principle

A solution of ¹⁹⁵HgCl₂ is administered to animals (e.g., mice or rats), typically via intravenous injection. At predetermined time points, the animals are euthanized, and major organs and tissues are harvested. The radioactivity in each tissue is measured with a gamma counter and calculated as a percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of distribution.

Materials and Reagents
  • Animal model (e.g., BALB/c mice, 6-8 weeks old)

  • ¹⁹⁵HgCl₂ solution in a sterile, injectable vehicle (e.g., 0.9% saline)

  • Anesthetic (e.g., isoflurane) and euthanasia agent (e.g., CO₂ chamber, cervical dislocation)

  • Syringes and needles (e.g., 27-gauge)

  • Surgical tools for dissection

  • Tared collection tubes for organs

  • Analytical balance (for weighing tissues)

  • Gamma counter and compatible tubes

Experimental Protocol
  • Dose Preparation and Administration:

    • Prepare a sterile solution of ¹⁹⁵HgCl₂ in saline. The final activity should be sufficient for accurate measurement (e.g., 1-5 µCi per animal).

    • Draw up the precise dose volume (e.g., 100 µL) into a syringe and weigh it.

    • Administer the dose to the animal via intravenous (tail vein) injection.

    • Reweigh the syringe to determine the exact injected dose. Prepare a standard of the injected dose for later counting.

  • Time Points: Assign groups of animals (n=3-5 per group) to different time points post-injection (e.g., 1, 4, 24, and 48 hours).

  • Euthanasia and Tissue Collection:

    • At the designated time point, euthanize the animal using an approved method.

    • Perform a full dissection and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).[8][9]

    • Place each tissue sample into a pre-weighed, labeled gamma counter tube.

  • Sample Processing:

    • Weigh each tube containing the tissue to determine the wet weight of the sample.

    • Collect blood via cardiac puncture immediately after euthanasia.

  • Radioactivity Measurement:

    • Measure the CPM for each tissue sample and the injection standard using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula: %ID/g = (CPM in Tissue / Tissue Weight in g) / (Total CPM Injected) * 100

    • Present the data as the mean %ID/g ± standard deviation for each tissue at each time point.

Section 3: Data Presentation

Quantitative data from uptake and biodistribution studies should be summarized in clear, well-structured tables.

Table 1: Example of In Vitro ¹⁹⁵Hg Cellular Uptake Data

Time (minutes)Mean CPM (n=3)Std. Deviation (CPM)Mean Protein (mg)Mean Uptake (CPM/mg protein)
0150250.25600
51,2501100.264,808
154,8003500.2420,000
309,5007800.2538,000
6015,2001,2000.2658,462
12018,5001,5500.2574,000

Table 2: Example of In Vivo ¹⁹⁵Hg Biodistribution Data in Mice (4 hours post-injection)

TissueMean %ID/g (n=4)Std. Deviation (%ID/g)
Blood1.520.25
Heart0.980.15
Lungs2.100.41
Liver15.652.33
Spleen3.450.68
Kidneys25.804.12
Brain0.110.03
Muscle0.550.12
Bone1.200.28

Section 4: Visualizations and Key Signaling Pathways

Experimental Workflow

The overall process for conducting these experiments can be visualized as a flowchart, from preparation to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment Execution cluster_2 Phase 3: Data Acquisition & Analysis P1 Prepare ¹⁹⁵HgCl₂ Dosing Solution P2 Culture Cells or Acclimate Animals E1_vitro In Vitro: Incubate Cells with ¹⁹⁵Hg P2->E1_vitro E1_vivo In Vivo: Administer ¹⁹⁵Hg to Animals P2->E1_vivo E2_vitro Terminate Uptake & Wash Cells E1_vitro->E2_vitro E2_vivo Wait for Designated Time Points E1_vivo->E2_vivo E3_vitro Lyse Cells E2_vitro->E3_vitro E3_vivo Euthanize & Dissect Tissues E2_vivo->E3_vivo A1 Measure Radioactivity (Gamma Counter) E3_vitro->A1 E3_vivo->A1 A2 Quantify Protein (In Vitro) Weigh Tissues (In Vivo) A1->A2 A3 Calculate Uptake (CPM/mg or %ID/g) A2->A3 A4 Tabulate & Graph Results A3->A4

Caption: General workflow for ¹⁹⁵Hg uptake and biodistribution experiments.

Mercury-Induced Cellular Signaling Pathway

Mercury exposure is known to induce significant cellular stress, primarily through the generation of Reactive Oxygen Species (ROS).[1][2][10] This oxidative stress can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can ultimately lead to inflammation, protein damage, and apoptosis (programmed cell death).[11][12]

G cluster_0 Extracellular cluster_1 Cellular Interior Hg Hg²⁺ Hg_in Intracellular Hg²⁺ Hg->Hg_in Uptake ROS ROS Generation (Oxidative Stress) Hg_in->ROS High affinity for -SH groups ASK1 ASK1 ROS->ASK1 Activates MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 CREB CREB p38->CREB Phosphorylates Response Cellular Response (Inflammation, Apoptosis) CREB->Response Regulates Transcription

Caption: Mercury-induced oxidative stress and p38 MAPK signaling pathway.

Safety Precautions

  • Radioactive Materials: All work with ¹⁹⁵Hg must be performed in a designated radioisotope laboratory by trained personnel. Follow all institutional guidelines for handling, storage, and disposal of radioactive materials. Use appropriate shielding (lead) and personal protective equipment (lab coat, gloves, safety glasses). Monitor for contamination regularly.

  • Mercury Toxicity: Mercury compounds are toxic. Avoid direct contact, inhalation, and ingestion. Handle all mercury solutions in a chemical fume hood.

  • Animal Handling: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines.

References

Application Notes and Protocols for Scintillation Counting of Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mercury-195

This compound (¹⁹⁵Hg) is a radioisotope of mercury with a half-life of 10.53 hours. It decays primarily through electron capture (EC) to Gold-195 (¹⁹⁵Au), emitting a variety of gamma rays and X-rays.[1] ¹⁹⁵Hg also has a metastable isomer, Mercury-195m (¹⁹⁵ᵐHg), with a longer half-life of 41.6 hours, which decays by isomeric transition (IT) to the ground state of ¹⁹⁵Hg or by electron capture to ¹⁹⁵Au.[2] These decay characteristics make ¹⁹⁵Hg a valuable radiotracer in various research applications, including pharmacology, toxicology, and environmental science, particularly in studies involving mercury distribution and kinetics. Accurate and reliable quantification of ¹⁹⁵Hg is crucial for these applications, and scintillation counting is a primary method for this purpose.

This document provides detailed protocols for the quantification of this compound using both liquid scintillation counting and gamma spectroscopy with a Sodium Iodide (NaI(Tl)) detector.

Decay Properties of this compound

A summary of the key decay properties for ¹⁹⁵Hg and its isomer ¹⁹⁵ᵐHg is presented in the table below. This information is essential for selecting the appropriate detection method and for data analysis.

PropertyThis compound (¹⁹⁵Hg)Mercury-195m (¹⁹⁵ᵐHg)
Half-life 10.53(3) hours[1]41.6(8) hours[2]
Decay Mode 100% Electron Capture (EC) to ¹⁹⁵Au[1]54.2(20)% Isomeric Transition (IT) to ¹⁹⁵Hg, 45.8(20)% Electron Capture (EC) to ¹⁹⁵Au[2]
Major Gamma/X-ray Emissions (keV) Multiple emissions, including those from the decay of the daughter nuclide ¹⁹⁵Au. Key emissions are around 30-80 keV (X-rays) and various gamma lines up to ~1.554 MeV.[1]Similar to ¹⁹⁵Hg, with additional characteristic gamma rays from isomeric transition.
Specific Activity 5.676 x 10¹⁶ Bq/g[1]1.437 x 10¹⁶ Bq/g[2]

Protocol 1: Liquid Scintillation Counting (LSC)

Liquid scintillation counting is a highly efficient method for detecting the low-energy electrons and photons emitted during the electron capture decay of ¹⁹⁵Hg.[3][4] The intimate mixing of the sample with the scintillation cocktail ensures a nearly 4π detection geometry, maximizing counting efficiency.[5][6]

Materials
  • Liquid Scintillation Counter: A modern instrument with coincidence counting and quench correction capabilities.[3][7]

  • Scintillation Vials: 20 mL glass or low-diffusion plastic vials.[6]

  • Liquid Scintillation Cocktail: A high-efficiency, emulsifying cocktail suitable for aqueous and organic samples (e.g., Ultima Gold™, Insta-Gel®).[8][9][10]

  • Pipettes and Tips: Calibrated for accurate sample and cocktail dispensing.

  • Quench Standards: A set of commercially available or laboratory-prepared quenched standards for the chosen cocktail.[11][12]

  • Sample Solubilizers (if required): For solid samples or biological tissues (e.g., Soluene®-350, sodium hypochlorite).[6][10][13]

Experimental Protocol
  • Sample Preparation:

    • Aqueous Samples: Directly pipette a known volume (typically 0.1 - 2 mL) of the ¹⁹⁵Hg-containing solution into a scintillation vial. Ensure the sample is clear and free of precipitates.[10]

    • Organic Samples: Pipette a known volume of the sample into the vial. Ensure miscibility with the scintillation cocktail.

    • Solid Samples/Tissues:

      • Place the weighed sample into a vial.

      • Add an appropriate solubilizing agent according to the manufacturer's instructions. This may involve heating.[6][13]

      • After complete dissolution, allow the sample to cool to room temperature.

      • If the solution is colored, a bleaching agent (e.g., benzoyl peroxide) may be necessary to reduce color quenching.[3][6]

      • Neutralize the sample if a strong base was used for solubilization before adding the cocktail.

  • Cocktail Addition:

    • Add 10-15 mL of the liquid scintillation cocktail to each vial containing the prepared sample.

    • Cap the vials tightly and vortex for at least 10 seconds to ensure a homogeneous mixture.[5][10]

    • Visually inspect the vials to ensure they are a single, clear phase or a stable, uniform emulsion.[3][10]

  • Dark Adaptation:

    • Place the vials in the liquid scintillation counter and allow them to dark-adapt for at least one hour to reduce chemiluminescence and phosphorescence.[6]

  • Instrument Setup and Counting:

    • Set up the liquid scintillation counter with an appropriate energy window for ¹⁹⁵Hg. Given its decay via electron capture, a wide energy window (e.g., 0-2000 keV) is generally suitable to capture the full spectrum of emitted electrons and low-energy photons.

    • Program the counter to perform quench correction using the external standard method.[4][14][15]

    • Count each sample for a sufficient time to achieve the desired statistical precision (e.g., a 2-sigma error of less than 5%). A typical count time is 1-10 minutes per sample.

  • Data Analysis:

    • The liquid scintillation counter software will typically provide the counts per minute (CPM) and a quench indicating parameter (e.g., tSIE, SIS).[7][11]

    • Using a pre-established quench curve for the specific cocktail and instrument, the counting efficiency for each sample is determined from its quench parameter.[11][12]

    • Calculate the disintegrations per minute (DPM) for each sample using the formula: DPM = CPM / Efficiency

    • The activity of the sample can then be determined from the DPM value.

Workflow for LSC of this compound

LSC_Workflow cluster_prep Sample Preparation cluster_count Counting Procedure cluster_analysis Data Analysis Aqueous Aqueous Sample AddCocktail Add Scintillation Cocktail & Vortex Aqueous->AddCocktail Organic Organic Sample Organic->AddCocktail Solid Solid/Tissue Sample Solubilize Solubilization & Bleaching (if needed) Solid->Solubilize Solubilize->AddCocktail DarkAdapt Dark Adapt AddCocktail->DarkAdapt Count Liquid Scintillation Counting DarkAdapt->Count Quench Quench Correction Count->Quench DPM Calculate DPM Quench->DPM Activity Determine Activity DPM->Activity

Caption: Workflow for ¹⁹⁵Hg quantification by LSC.

Protocol 2: Gamma Spectroscopy with NaI(Tl) Detector

Gamma spectroscopy is a suitable method for the identification and quantification of ¹⁹⁵Hg, especially in samples where other radionuclides may be present or when non-destructive analysis is required. A NaI(Tl) detector offers high detection efficiency for gamma rays.[16][17]

Materials
  • NaI(Tl) Scintillation Detector: A standard 3"x3" NaI(Tl) crystal coupled to a photomultiplier tube (PMT).[18]

  • Lead Shielding: To reduce background radiation.

  • Multichannel Analyzer (MCA): For acquiring and analyzing the gamma-ray spectrum.[17][19]

  • High Voltage Power Supply and Preamplifier/Amplifier. [16]

  • Calibration Sources: A set of certified gamma-ray sources with energies spanning the range of interest (e.g., ¹³⁷Cs, ⁶⁰Co, ²²Na).[16]

  • Sample Vials/Containers: Standardized geometry for sample and standard measurements (e.g., 20 mL vials).

Experimental Protocol
  • System Calibration:

    • Energy Calibration:

      • Acquire spectra from at least two known gamma-ray sources with well-defined photopeaks (e.g., ¹³⁷Cs at 662 keV and ⁶⁰Co at 1173 and 1332 keV).

      • Plot the photopeak channel number versus the known gamma-ray energy.

      • Perform a linear regression to determine the energy calibration equation (Energy = m * Channel + c).

    • Efficiency Calibration:

      • Using a set of calibrated gamma sources with known activities, acquire a spectrum for each source in the same geometry as the samples will be counted.

      • For each photopeak, calculate the net counts (total counts minus background).

      • Determine the detection efficiency for each energy using the formula: Efficiency = Net Counts / (Activity * Live Time * Gamma-ray Abundance)

      • Plot the efficiency versus energy to generate an efficiency curve for the detector and geometry.

  • Sample Preparation:

    • Place a known volume or weight of the ¹⁹⁵Hg-containing sample into a vial that matches the geometry used for efficiency calibration.

    • Seal the vial to prevent contamination.

  • Background Measurement:

    • Acquire a background spectrum for a time period at least as long as the sample counting time with an empty, identical vial in the detector shield. This will be subtracted from the sample spectra.

  • Sample Counting:

    • Place the sample vial on the NaI(Tl) detector in a reproducible position.

    • Acquire the gamma-ray spectrum for a sufficient time to obtain good counting statistics in the photopeaks of interest.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic photopeaks of ¹⁹⁵Hg and its decay products.

    • Determine the net counts in the relevant photopeaks.

    • Calculate the activity of ¹⁹⁵Hg in the sample using the net counts, the pre-determined detection efficiency at the photopeak energy, the gamma-ray abundance, and the counting time.

Workflow for Gamma Spectroscopy of this compound

GammaSpec_Workflow cluster_calib System Calibration cluster_meas Measurement cluster_analysis Data Analysis EnergyCal Energy Calibration EffCal Efficiency Calibration EnergyCal->EffCal PeakID Identify Photopeaks & Determine Net Counts PrepSample Prepare Sample in Standard Geometry MeasureSample Measure Sample Spectrum PrepSample->MeasureSample MeasureBkg Measure Background SubBkg Subtract Background MeasureBkg->SubBkg MeasureSample->SubBkg SubBkg->PeakID CalcAct Calculate Activity PeakID->CalcAct

References

Application Notes and Protocols for Gamma Spectroscopy of Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury-195 (¹⁹⁵Hg) is a radionuclide that, along with its metastable isomer ¹⁹⁵ᵐHg, presents significant interest in nuclear medicine research and applications. Its decay characteristics, which include electron capture and isomeric transition, result in the emission of gamma rays at specific energies. Gamma spectroscopy is the primary technique for the identification and quantification of ¹⁹⁵Hg. This document provides detailed application notes and protocols for conducting gamma spectroscopy of this compound, intended for use in research, quality control of radiopharmaceuticals, and various applications in drug development.

Physical and Decay Properties of this compound

This compound has a ground state (¹⁹⁵ᵍHg) and a metastable isomeric state (¹⁹⁵ᵐHg) with distinct decay properties.

  • This compound Ground State (¹⁹⁵Hg):

    • Half-life: 10.53 hours[1]

    • Decay Mode: 100% Electron Capture (EC) to Gold-195 (¹⁹⁵Au)[1]

  • Mercury-195m Isomer (¹⁹⁵ᵐHg):

    • Half-life: 41.6 hours[2]

    • Decay Modes:

      • Isomeric Transition (IT) to ¹⁹⁵Hg (54.2% of decays)[2]

      • Electron Capture (EC) to ¹⁹⁵Au (45.8% of decays)[2]

The electron capture process involves the capture of an inner atomic electron by a proton in the nucleus, leading to the emission of a neutrino and characteristic X-rays or Auger electrons as the resulting electron vacancy is filled.[3][4][5] The daughter nuclide, ¹⁹⁵Au, is often in an excited state and subsequently de-excites by emitting gamma rays. The isomeric transition of ¹⁹⁵ᵐHg also produces gamma radiation as the nucleus transitions to its ground state.

Production of this compound

A common method for the production of this compound is through proton-induced reactions on a gold target using a cyclotron. The most frequently utilized reaction is:

¹⁹⁷Au(p, 3n)¹⁹⁵Hg

This reaction involves bombarding a high-purity gold (¹⁹⁷Au) target with a proton beam, which results in the ejection of three neutrons, thereby transmuting the gold nucleus into this compound. The energy of the proton beam is a critical parameter that needs to be optimized to maximize the yield of ¹⁹⁵Hg while minimizing the production of other mercury isotopes and impurities.

Gamma Spectroscopy of this compound

Gamma spectroscopy is employed to identify and quantify the presence of ¹⁹⁵Hg by detecting the characteristic gamma rays emitted during its decay.

Data Presentation: Gamma-ray Emissions

The following table summarizes the prominent gamma-ray energies and their intensities for the decay of both ¹⁹⁵Hg and ¹⁹⁵ᵐHg. This data is essential for the calibration and analysis of gamma spectra.

Parent NuclideGamma-ray Energy (keV)Intensity (%)Decay Mode of Origin
¹⁹⁵Hg 98.811.5EC
129.73.4EC
201.50.9EC
¹⁹⁵ᵐHg 37.11.8IT
53.20.5IT
176.19.0EC
261.76.5EC
560.31.3EC

Note: Intensities are given as the number of photons per 100 decays of the parent nuclide. The data presented is a compilation from various nuclear data sources and may be subject to minor variations depending on the evaluation.

Experimental Protocols

Detector Selection and Setup

The choice of detector is critical for obtaining high-quality gamma spectra.

  • High-Purity Germanium (HPGe) Detectors: These are the preferred choice for ¹⁹⁵Hg spectroscopy due to their excellent energy resolution. This allows for the clear separation of the various gamma peaks, which is crucial for accurate identification and quantification. HPGe detectors require cryogenic cooling with liquid nitrogen.

  • Scintillation Detectors (e.g., NaI(Tl)): While having lower energy resolution compared to HPGe detectors, sodium iodide detectors doped with thallium are a more cost-effective option and can be used for routine measurements where high resolution is not paramount.

Setup:

  • Position the detector in a low-background environment, typically within a lead shield (lead castle), to minimize interference from naturally occurring background radiation.

  • Ensure the detector is properly cooled (for HPGe) and connected to the appropriate power supply and preamplifier.

  • Connect the detector output to a multichannel analyzer (MCA) for data acquisition.

Energy and Efficiency Calibration

Accurate calibration is fundamental for correct energy and intensity measurements.

  • Energy Calibration:

    • Acquire spectra from standard calibration sources with well-known gamma-ray energies that bracket the energy range of interest for ¹⁹⁵Hg (e.g., Cobalt-60 with peaks at 1173.2 keV and 1332.5 keV, and Caesium-137 with a peak at 661.7 keV).

    • Use the calibration software associated with the MCA to perform a polynomial fit of the peak channel numbers versus their known energies. This establishes the energy scale for the spectrum.

  • Efficiency Calibration:

    • Use a set of calibrated gamma-ray sources with known activities and emissions covering a wide energy range.

    • Acquire a spectrum for each source at a reproducible and well-defined geometry (distance and position relative to the detector).

    • For each prominent gamma peak, calculate the detection efficiency as the ratio of the net peak area (counts per second) to the known gamma-ray emission rate of the source.

    • Plot the efficiency as a function of energy to generate an efficiency curve for the specific counting geometry. This curve is then used to correct the measured intensities of the ¹⁹⁵Hg gamma rays.

Sample Preparation and Data Acquisition
  • Sample Preparation:

    • The ¹⁹⁵Hg sample should be placed in a container of well-defined and reproducible geometry (e.g., a standard vial or petri dish).

    • Position the sample at the same geometry used for the efficiency calibration to ensure the validity of the efficiency corrections.

  • Data Acquisition:

    • Set the acquisition time on the MCA. The counting time should be sufficient to obtain statistically significant counts in the peaks of interest. This will depend on the activity of the sample.

    • Start the data acquisition. Monitor the spectrum as it accumulates to ensure proper detector operation.

    • Once the acquisition is complete, save the spectrum for analysis.

Spectral Analysis
  • Peak Identification:

    • Using the energy calibration, identify the gamma-ray peaks in the acquired spectrum that correspond to the known emissions of ¹⁹⁵Hg and ¹⁹⁵ᵐHg as listed in the data table.

  • Peak Area Determination:

    • For each identified peak, determine the net peak area (total counts in the peak minus the background counts under the peak). Most spectroscopy software packages have automated peak-fitting routines that can perform this task.

  • Activity Calculation:

    • The activity of ¹⁹⁵Hg (or ¹⁹⁵ᵐHg) in the sample can be calculated using the following formula for each gamma-ray peak:

    Activity (Bq) = (Net Peak Area) / (Acquisition Time (s) * Gamma-ray Intensity * Detection Efficiency)

    • The final activity should be reported as the weighted average of the activities calculated from multiple prominent and well-resolved gamma peaks.

Mandatory Visualizations

Decay Scheme of this compound

The following diagram illustrates the decay pathways of both the ground state and the isomeric state of this compound.

DecayScheme_Hg195 cluster_Hg195 ¹⁹⁵Hg (Z=80) cluster_Au195 ¹⁹⁵Au (Z=79) 195mHg ¹⁹⁵ᵐHg (13/2+) T½ = 41.6 h 195gHg ¹⁹⁵Hg (1/2-) T½ = 10.53 h 195mHg->195gHg IT (54.2%) γ-rays Au195_exc Excited States 195mHg->Au195_exc EC (45.8%) 195gHg->Au195_exc EC (100%) Au195_gnd ¹⁹⁵Au (3/2+) Stable Au195_exc->Au195_gnd γ-rays

Caption: Decay scheme of ¹⁹⁵Hg and ¹⁹⁵ᵐHg.

Experimental Workflow for Gamma Spectroscopy

The logical flow of the experimental procedure for gamma spectroscopy of a ¹⁹⁵Hg sample is depicted below.

GammaSpecWorkflow start Start detector_setup Detector Setup (HPGe or NaI(Tl)) start->detector_setup calibration Energy & Efficiency Calibration detector_setup->calibration sample_prep Sample Preparation calibration->sample_prep data_acq Data Acquisition (MCA) sample_prep->data_acq analysis Spectral Analysis data_acq->analysis peak_id Peak Identification analysis->peak_id activity_calc Activity Calculation peak_id->activity_calc end End activity_calc->end

Caption: Experimental workflow for gamma spectroscopy.

References

Handling and disposal procedures for Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of Mercury-195 (¹⁹⁵Hg). Given its radioactive nature and the inherent toxicity of mercury, strict adherence to these guidelines is crucial to ensure personnel safety and environmental protection.

Properties of this compound

This compound is a radioactive isotope of mercury with a half-life of 10.53 hours.[1][2] It decays primarily through electron capture to Gold-195 (¹⁹⁵Au), with the emission of gamma radiation and internal conversion electrons. A metastable isomer, Mercury-195m (¹⁹⁵ᵐHg), also exists with a longer half-life of 41.6 hours, which decays by isomeric transition to the ground state of ¹⁹⁵Hg or by electron capture to ¹⁹⁵Au.[3]

Radiological Data

The key radiological data for this compound and its metastable isomer are summarized in the table below.

PropertyThis compound (¹⁹⁵Hg)Mercury-195m (¹⁹⁵ᵐHg)
Half-life 10.53(3) hours[1][2]41.6(8) hours[3]
Decay Mode Electron Capture (EC) / β+ (100%)[1]Isomeric Transition (IT) (54.2%), EC/β+ (45.8%)[3]
Primary Decay Product Gold-195 (¹⁹⁵Au)[1]This compound (¹⁹⁵Hg), Gold-195 (¹⁹⁵Au)[3]
Decay Energy 1.554(23) MeV[1]Not specified
Principal Emissions Gamma rays, X-rays, Auger electrons, Conversion electronsGamma rays, X-rays, Auger electrons, Conversion electrons
Chemical and Physical Properties

As an isotope of mercury, ¹⁹⁵Hg shares the same chemical and physical properties as elemental mercury. It is a dense, silvery-white liquid at standard temperature and pressure.[4] Mercury and its compounds are highly toxic and can be absorbed through the skin, inhalation, and ingestion.[5][6]

Experimental Protocols

General Safety Precautions

Working with ¹⁹⁵Hg requires a combination of chemical and radiological safety measures.

  • Designated Work Area: All work with ¹⁹⁵Hg must be conducted in a designated and properly labeled radioactive materials area, preferably within a fume hood with a liner to contain spills.[5][7]

  • Personal Protective Equipment (PPE): A standard set of PPE is mandatory and includes:

    • Disposable nitrile gloves (double-gloving is recommended).[8]

    • A lab coat.

    • Safety glasses with side shields or goggles.[6]

    • Closed-toe shoes.

  • ALARA Principle: All procedures should be designed to keep radiation exposure "As Low As Reasonably Achievable" (ALARA). This involves minimizing time spent near the source, maximizing distance, and using appropriate shielding.[9]

  • Contamination Control: Cover work surfaces with absorbent paper with an impermeable backing.[7] Use trays to contain potential spills.[5]

  • Monitoring:

    • Area Monitoring: Regularly monitor the work area for contamination using a Geiger-Müller (GM) survey meter with a pancake probe suitable for detecting beta and gamma radiation.

    • Personal Dosimetry: Personnel handling significant quantities of ¹⁹⁵Hg should wear whole-body and ring dosimeters to monitor their radiation dose.

Shielding

Proper shielding is essential to minimize external radiation exposure from the gamma emissions of ¹⁹⁵Hg.

  • Primary Shielding: Use high-density materials like lead or tungsten to shield against gamma radiation. The required thickness will depend on the activity of the source.

  • Secondary Radiation (Bremsstrahlung): While ¹⁹⁵Hg decays primarily by electron capture, any associated beta particles will produce bremsstrahlung (braking radiation) when interacting with high-Z materials like lead. Therefore, a graded shield of a low-Z material like acrylic or aluminum on the inside and a high-Z material on the outside is recommended for optimal protection.[10][11]

Synthesis of Radiolabeled this compound Compounds

The synthesis of radiolabeled compounds with ¹⁹⁵Hg should be performed by experienced radiochemists in a facility equipped for handling both radioactive materials and hazardous chemicals.[9][12] The specific synthetic route will depend on the target molecule. General steps include:

  • Preparation of the Precursor: Synthesize and purify the non-radioactive precursor molecule.

  • Radiolabeling Reaction: Introduce ¹⁹⁵Hg into the precursor molecule. This may involve reactions with a suitable ¹⁹⁵Hg-containing reagent.

  • Purification: Purify the radiolabeled product from unreacted precursor and byproducts, often using techniques like High-Performance Liquid Chromatography (HPLC).

  • Quality Control: Verify the identity, purity, and specific activity of the final radiolabeled compound.

Decontamination Procedures

In the event of a spill, immediate and proper decontamination is critical to prevent the spread of radioactive and chemical contamination.

  • Alert Personnel: Immediately notify all personnel in the area of the spill.

  • Evacuate and Isolate: Evacuate the immediate area and restrict access.

  • Contain the Spill: If safe to do so, cover the spill with absorbent materials (e.g., vermiculite or a commercial mercury spill kit) to prevent further spread.[1]

  • Decontamination:

    • For small droplets, use a mercury aspirator or a special mercury sponge to collect the visible mercury.

    • For residual contamination, commercially available mercury decontamination powders or solutions can be used.[1]

    • Clean the affected area with a suitable decontamination solution, working from the outer edge of the spill inwards.

  • Survey: After decontamination, thoroughly survey the area with a GM meter to ensure all contamination has been removed.

  • Waste Disposal: All materials used for decontamination must be disposed of as radioactive mixed waste.

Disposal Procedures

Waste containing ¹⁹⁵Hg is classified as mixed waste , as it is both radioactive and hazardous (due to the presence of mercury).[2][3][5] Disposal of mixed waste is complex and highly regulated.

Waste Segregation and Collection
  • Segregation: Meticulously segregate ¹⁹⁵Hg waste from all other waste streams at the point of generation.

  • Containers: Use clearly labeled, leak-proof, and robust containers compatible with mercury. Secondary containment is required.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Radioactive Mixed Waste".

    • The radionuclide (this compound).

    • The estimated activity and date.

    • The chemical composition (Mercury).

    • The appropriate hazardous waste codes.

Disposal Pathway
  • Short-Term Storage (Decay-in-Storage): Given the relatively short half-life of ¹⁹⁵Hg (10.53 hours), decay-in-storage is a viable option for waste with low initial activity. The waste must be held in a secure, shielded location for at least 10 half-lives (approximately 4.4 days) until the radioactivity is indistinguishable from background levels.

  • Survey and Reclassification: After the decay period, the waste must be surveyed with a calibrated radiation detector. If the radiation levels are at background, the radioactive label can be defaced, and the waste can then be disposed of as hazardous chemical waste according to institutional and local regulations.

  • High-Activity or Long-Lived Waste: For waste with high initial activity or containing the longer-lived ¹⁹⁵ᵐHg isomer, decay-in-storage may not be practical. This waste must be disposed of through a licensed radioactive mixed waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to arrange for pickup and disposal.

Visualizations

Decay_Pathway_of_Mercury_195 Hg-195m Mercury-195m (T½ = 41.6 h) Hg-195 This compound (T½ = 10.53 h) Hg-195m->Hg-195 Isomeric Transition (54.2%) Au-195 Gold-195 (Stable) Hg-195m->Au-195 Electron Capture / β+ (45.8%) Hg-195->Au-195 Electron Capture / β+ (100%)

Decay Pathway of this compound and its Isomer.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Start Experiment Prep Prepare Designated Work Area (Fume Hood, Shielding, Lined Surface) Start->Prep PPE Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) Prep->PPE Handle Handle this compound (ALARA Principles) PPE->Handle Monitor_Handling Monitor for Contamination (GM Survey Meter) Handle->Monitor_Handling Decontaminate Decontaminate Spills Monitor_Handling->Decontaminate Contamination Detected End_Experiment End Experiment Monitor_Handling->End_Experiment No Contamination Decontaminate->Handle Segregate Segregate Mixed Waste (Radioactive & Hazardous) End_Experiment->Segregate Label Label Waste Container Segregate->Label Decay Decay-in-Storage (>10 half-lives) Label->Decay Survey Survey for Radioactivity Decay->Survey Decay Period Complete Dispose_Haz Dispose as Hazardous Waste Survey->Dispose_Haz Background Levels Dispose_Mixed Dispose via Licensed Facility Survey->Dispose_Mixed Above Background

Workflow for Handling and Disposal of this compound.

References

Application Notes and Protocols for the Synthesis of Mercury-195 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and quality control of organic compounds labeled with Mercury-195 (¹⁹⁵Hg). This radionuclide, with a half-life of 10.53 hours, offers potential for applications in radiopharmaceutical development, particularly for diagnostic imaging and preclinical research. The protocols outlined below are based on established methods for labeling with other mercury radioisotopes, such as ¹⁹⁷Hg, and can be adapted for ¹⁹⁵Hg.

Production of this compound

High specific activity ¹⁹⁵Hg can be produced in a medical cyclotron. A common method involves the proton bombardment of a gold (¹⁹⁷Au) target. The nuclear reaction, such as ¹⁹⁷Au(p,3n)¹⁹⁵Hg, yields the desired radionuclide. Following irradiation, the ¹⁹⁵Hg is chemically separated from the gold target and purified to provide a stock solution of [¹⁹⁵Hg]HgCl₂ in a suitable buffer, ready for subsequent labeling reactions.

General Strategies for Labeling with this compound

The incorporation of ¹⁹⁵Hg into organic molecules can be achieved through several synthetic strategies. The choice of method depends on the nature of the target molecule, the desired position of the label, and the required stability of the final compound.

Key Labeling Approaches:

  • Chelation: Utilizing a bifunctional chelator (BFC) that can strongly bind to ¹⁹⁵Hg²⁺ and be covalently attached to a molecule of interest (e.g., a peptide, antibody, or small molecule). Thiol-containing chelators have shown particular promise for stable mercury coordination.

  • Organometallic Synthesis:

    • Transmetalation: This involves the transfer of an organic group from an organotin or organoboron precursor to a ¹⁹⁵Hg salt. This method is particularly useful for creating stable carbon-mercury bonds.

    • Direct Electrophilic Mercuration: Aromatic compounds can be directly mercurated using an electrophilic ¹⁹⁵Hg species, such as [¹⁹⁵Hg]mercuric trifluoroacetate.

    • Oxymercuration: Alkenes and alkynes can be functionalized with ¹⁹⁵Hg through oxymercuration reactions.

The following diagram illustrates a general workflow for the synthesis of a ¹⁹⁵Hg-labeled compound using a chelation approach.

G cluster_0 Production of ¹⁹⁵Hg cluster_1 Labeling Procedure cluster_2 Purification and Analysis ¹⁹⁷Au_Target Gold-197 Target Proton_Bombardment Proton Bombardment (Cyclotron) ¹⁹⁷Au_Target->Proton_Bombardment ¹⁹⁵Hg_Production ¹⁹⁵Hg Production Proton_Bombardment->¹⁹⁵Hg_Production Chemical_Separation Chemical Separation & Purification ¹⁹⁵Hg_Production->Chemical_Separation ¹⁹⁵HgCl₂_Stock [¹⁹⁵Hg]HgCl₂ Stock Solution Chemical_Separation->¹⁹⁵HgCl₂_Stock Labeling_Reaction Labeling Reaction (Incubation) ¹⁹⁵HgCl₂_Stock->Labeling_Reaction Precursor Bifunctional Chelator- Target Molecule Conjugate Precursor->Labeling_Reaction ¹⁹⁵Hg_Labeled_Compound Crude ¹⁹⁵Hg-Labeled Compound Labeling_Reaction->¹⁹⁵Hg_Labeled_Compound Purification Purification (e.g., HPLC) ¹⁹⁵Hg_Labeled_Compound->Purification QC_Analysis Quality Control (e.g., Radio-TLC, HPLC) Purification->QC_Analysis Final_Product Purified ¹⁹⁵Hg-Labeled Compound QC_Analysis->Final_Product

Caption: General workflow for the synthesis of a ¹⁹⁵Hg-labeled compound.

Experimental Protocols

The following are detailed protocols for two common methods of synthesizing ¹⁹⁵Hg-labeled compounds.

Protocol 1: Labeling of a Thiol-Containing Peptide with [¹⁹⁵Hg]HgCl₂

This protocol describes the labeling of a peptide containing a thiol-based chelator, such as H₄Tetrathiol, with ¹⁹⁵Hg.

Materials:

  • [¹⁹⁵Hg]HgCl₂ in 0.01 M HCl

  • Thiol-containing peptide solution (10⁻² M in DMSO)

  • Ammonium acetate buffer (0.1 M, pH 5.5)

  • Deionized water (metal-free)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipette

  • Heating block or water bath

  • Radio-TLC system with a suitable stationary phase (e.g., ITLC-SG) and mobile phase

  • HPLC system with a radioactivity detector

Procedure:

  • In a sterile microcentrifuge tube, combine 50 µL of the ammonium acetate buffer and 10 µL of the thiol-containing peptide solution.

  • Add a precisely measured activity of the [¹⁹⁵Hg]HgCl₂ solution (e.g., 10-50 MBq in 5-20 µL) to the peptide solution.

  • Gently vortex the mixture for 10-15 seconds.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • After incubation, allow the mixture to cool to room temperature.

  • Determine the radiochemical purity of the crude product using radio-TLC and/or radio-HPLC.

  • If necessary, purify the labeled peptide using preparative HPLC.

Protocol 2: Synthesis of a ¹⁹⁵Hg-Labeled Aromatic Compound via Transmetalation

This protocol outlines the synthesis of a ¹⁹⁵Hg-labeled aryl compound from an organotin precursor.

Materials:

  • [¹⁹⁵Hg]HgCl₂ in 0.01 M HCl

  • Aryl-trialkylstannane precursor (e.g., Aryl-Sn(CH₃)₃) in a suitable organic solvent (e.g., ethanol, DMF)

  • Reaction vial

  • Stirring plate

  • TLC plates (silica gel)

  • HPLC system with a radioactivity detector

Procedure:

  • In a reaction vial, dissolve the aryl-trialkylstannane precursor in the chosen organic solvent.

  • Add the [¹⁹⁵Hg]HgCl₂ solution to the precursor solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) for 1-2 hours.

  • Monitor the progress of the reaction by radio-TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the ¹⁹⁵Hg-labeled aromatic compound with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired ¹⁹⁵Hg-labeled compound with high radiochemical purity.

Data Presentation

The success of a radiolabeling synthesis is evaluated based on several key parameters. The following table summarizes expected quantitative data for ¹⁹⁵Hg-labeled compounds, based on data from analogous ¹⁹⁷Hg-labeled compounds.

ParameterChelator/PrecursorExpected ValueReference Isotope
Specific Activity -> 400 GBq/µmol¹⁹⁷Hg
Radiochemical Yield H₄Tetrathiol> 95%¹⁹⁷Hg
p-SCN-Bn-TCMC~100%¹⁹⁷Hg
p-SCN-Bn-DOTA~71%¹⁹⁷Hg
Aryl-trialkylstannane70-90% (estimated)-
Radiochemical Purity All> 98% (after HPLC purification)-
Apparent Molar Activity TCMC-PSMA conjugate~0.09 MBq/nmol¹⁹⁷Hg

Purification and Quality Control

Purification:

High-performance liquid chromatography (HPLC) is the gold standard for the purification of radiolabeled compounds. A reversed-phase C18 column is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent. The fraction containing the desired radiolabeled product is collected, and the solvent is removed.

Quality Control:

  • Radiochemical Purity: This is determined by radio-TLC and analytical radio-HPLC. The percentage of radioactivity associated with the desired compound is calculated.

  • Identity Confirmation: The identity of the ¹⁹⁵Hg-labeled compound can be confirmed by co-elution with a non-radioactive, authenticated standard on an HPLC system.

  • Specific Activity: This is a measure of the radioactivity per unit mass of the compound and is a critical parameter for in vivo studies. It is determined by dividing the total radioactivity by the total mass of the labeled compound.

The following diagram illustrates a typical signaling pathway that could be investigated using a ¹⁹⁵Hg-labeled ligand targeting a specific receptor.

G Hg195_Ligand ¹⁹⁵Hg-Labeled Ligand Receptor Cell Surface Receptor Hg195_Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generic cell signaling pathway for receptor studies.

Conclusion

The synthesis of ¹⁹⁵Hg-labeled compounds presents a valuable tool for researchers in drug development and nuclear medicine. By adapting established radiolabeling methodologies, particularly those developed for ¹⁹⁷Hg, it is possible to produce high-purity, high-specific-activity ¹⁹⁵Hg-labeled molecules for preclinical imaging and biodistribution studies. The protocols and data presented here provide a solid foundation for the successful implementation of ¹⁹⁵Hg-labeling in a research setting.

Troubleshooting & Optimization

Improving signal-to-noise ratio for Mercury-195 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) for Mercury-195 (¹⁹⁵Hg) detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in ¹⁹⁵Hg detection experiments?

A1: Noise in radionuclide detection can originate from several sources, broadly categorized as environmental, instrumental, and sample-specific.

  • Environmental Background: Naturally occurring radioactive materials in the surrounding environment (e.g., soil, building materials) and cosmic radiation contribute to the background signal.

  • Instrumental Noise: This includes electronic noise from detector components, intrinsic radioactivity within the detector materials (e.g., Potassium-40 in photomultiplier tube glass), and thermal noise.[1][2] In scintillation detectors, afterglow or phosphorescence can also be a source of noise.[3]

  • Compton Scattering: High-energy gamma rays from the source or background can scatter within the detector or surrounding materials, creating a continuous background that can obscure the ¹⁹⁵Hg signal.

  • Patient-Related Factors (for in-vivo studies): In clinical or pre-clinical imaging, factors like patient movement and soft tissue attenuation can introduce artifacts and noise.[4]

Q2: I am observing a high background count in my measurements. What are the initial steps to reduce it?

A2: High background counts can significantly lower the signal-to-noise ratio. Here are some initial troubleshooting steps:

  • Verify Shielding: Ensure that the detector is adequately shielded. Passive shielding, typically with high-density materials like lead, is the first line of defense against external gamma radiation.[1] A graded shield of lead followed by a lower-Z material like copper can help absorb fluorescence X-rays from the lead itself.[1]

  • Check for Contamination: Ensure the detector, sample holder, and surrounding area are free from radioactive contamination.

  • Acquire a Background Spectrum: Run a measurement without the ¹⁹⁵Hg source for a duration comparable to your experiment to characterize the background. This can then be subtracted from your sample measurement.

  • Optimize Energy Window: Ensure that the energy window for your measurement is correctly centered on the expected gamma-ray peaks of ¹⁹⁵Hg. A window that is too wide will include more background and scattered radiation.

Q3: My signal is weak. How can I improve the detection efficiency for ¹⁹⁵Hg?

A3: A weak signal can be due to low detection efficiency. Consider the following to improve it:

  • Detector-Source Geometry: Minimize the distance between the sample and the detector to increase the geometric efficiency. However, be mindful of dead time issues with high activity sources.

  • Detector Type: The choice of detector is critical. High-purity germanium (HPGe) detectors offer excellent energy resolution, which is crucial for resolving complex gamma spectra, while scintillation detectors like Sodium Iodide (NaI(Tl)) typically have higher detection efficiency.[5]

  • Detector Size: A larger detector crystal increases the probability of gamma-ray interaction, thus improving intrinsic efficiency.[6] However, larger detectors may also have higher background counts.[6]

Q4: What is the difference between passive and active shielding?

A4: Both are methods to reduce background noise from external radiation.

  • Passive Shielding: This involves placing a physical barrier of high-density material, such as lead, around the detector to absorb gamma rays.[1]

  • Active Shielding (Anti-coincidence Counting): This technique uses a secondary detector (a "guard" detector) surrounding the primary detector. A signal is only recorded if it is detected by the primary detector but not by the guard detector. This is effective at rejecting cosmic rays and Compton-scattered gamma rays that pass through both detectors.[1]

Troubleshooting Guides

Issue 1: Poor Energy Resolution and Peak Tailing

Symptoms:

  • Gamma-ray peaks in the spectrum are broad.

  • Peaks exhibit a "tail" on the low-energy side.

  • Difficulty in distinguishing closely spaced photopeaks.

Possible Causes and Solutions:

CauseSolution
Detector Malfunction For HPGe detectors, ensure proper cooling with liquid nitrogen. Incomplete charge collection due to detector bias issues can degrade resolution. For scintillation detectors, check the optical coupling between the crystal and the photomultiplier tube (PMT).
High Counting Rates High activity sources can lead to pulse pile-up, where two or more gamma rays are detected in very quick succession and registered as a single event with a higher energy. Reduce the source activity or increase the source-to-detector distance.
Improper Signal Processing Settings Optimize the shaping time of the amplifier. A longer shaping time can improve resolution but may increase dead time and the likelihood of pulse pile-up.
Compton Scattering Significant Compton scattering in the source or surrounding materials can contribute to the low-energy tail of photopeaks. Consider using a Compton suppression system for high-purity measurements.[7]
Issue 2: High Noise Levels in SPECT Imaging

Symptoms:

  • Grainy or "noisy" appearance of reconstructed images.[8]

  • Low contrast between the region of interest and surrounding tissues.

  • Presence of artifacts in the image.

Possible Causes and Solutions:

CauseSolution
Low Photon Count (Quantum Mottle) Increase the acquisition time per projection or the administered dose of the radiopharmaceutical (within safety limits).[9][10]
Patient Motion Use patient restraints and clear instructions to minimize movement during the scan. Motion correction software can be applied during post-processing.
Soft Tissue Attenuation Use attenuation correction algorithms during image reconstruction.[4] Hybrid SPECT/CT systems can provide an accurate attenuation map from the CT data.[4]
Improper Reconstruction Parameters The choice of reconstruction filter (e.g., Butterworth, Hanning) and its cutoff frequency can significantly impact image noise and resolution.[9] Experiment with different filter settings to find the optimal balance. Iterative reconstruction methods can often provide better noise reduction than simple filtered back-projection.[8]
Incorrect Energy Window An energy window that is too wide can include scattered photons, which degrade image contrast. Use a narrower, centered energy window.

Quantitative Data Summary

Table 1: Comparison of Common Gamma-Ray Detectors

Detector TypeTypical Energy Resolution (FWHM @ 662 keV)Relative EfficiencyKey AdvantagesKey Disadvantages
NaI(Tl) ~7%HighHigh efficiency, lower cost, can be made in large sizes.Poor energy resolution.
HPGe < 0.2%VariesExcellent energy resolution.Requires cryogenic cooling, higher cost, lower efficiency than NaI(Tl).
GAGG ~5%HighHigh light output, good energy resolution for a scintillator.[11]Newer technology, may be more expensive than NaI(Tl).

Table 2: Impact of Noise Reduction Techniques

TechniqueTypical Background Reduction FactorPrimary Application
Passive Lead Shielding 5-10General purpose background reduction.
Compton Suppression System ~10High-sensitivity measurements, rejection of Compton continuum.[7]
Digital Pulse Shape Discrimination (PSD) VariesDifferentiating between different types of radiation (e.g., neutron vs. gamma).[1]

Experimental Protocols

Protocol 1: Optimizing a Gamma Spectroscopy System for ¹⁹⁵Hg Detection

Objective: To configure a gamma spectroscopy system to achieve the best possible signal-to-noise ratio for the detection of ¹⁹⁵Hg.

Materials:

  • ¹⁹⁵Hg source of known activity.

  • HPGe or NaI(Tl) detector.

  • Preamplifier, amplifier, and multi-channel analyzer (MCA).

  • Lead shielding.

  • Calibration sources (e.g., ¹³⁷Cs, ⁶⁰Co).

Methodology:

  • System Setup:

    • Place the detector inside the lead shield.

    • Connect the detector to the preamplifier, amplifier, and MCA.

    • For HPGe detectors, ensure the dewar is filled with liquid nitrogen and allow sufficient time for cooling.

  • Energy Calibration:

    • Place a calibration source with multiple known gamma-ray energies (e.g., ¹⁵²Eu) at a reproducible distance from the detector.

    • Acquire a spectrum for a sufficient time to obtain well-defined photopeaks.

    • Using the MCA software, perform an energy calibration by matching the channel numbers of the known photopeaks to their corresponding energies.

  • Background Measurement:

    • Remove all sources from the vicinity of the detector.

    • Acquire a background spectrum for a time period at least as long as your planned sample measurement. This will be used for background subtraction.

  • Sample Measurement and SNR Optimization:

    • Place the ¹⁹⁵Hg source at a fixed, reproducible distance from the detector.

    • Acquire a spectrum.

    • Identify the characteristic gamma-ray peaks of ¹⁹⁵Hg.

    • Define a region of interest (ROI) around the primary photopeak.

    • Calculate the net counts (signal) in the ROI by subtracting the background counts.

    • Calculate the noise as the square root of the background counts in the ROI.

    • The SNR is the ratio of the net signal counts to the noise.

    • Adjust experimental parameters (e.g., sample-to-detector distance, acquisition time) to maximize the SNR.

Visualizations

Experimental_Workflow Experimental Workflow for SNR Optimization cluster_setup System Setup cluster_calibration Calibration & Background cluster_measurement Measurement & Analysis setup_detector 1. Position Detector in Shielding connect_electronics 2. Connect Electronics (Pre-amp, Amp, MCA) setup_detector->connect_electronics cool_detector 3. Cool Detector (if HPGe) connect_electronics->cool_detector energy_cal 4. Energy Calibration with Standard Sources cool_detector->energy_cal bg_acq 5. Acquire Background Spectrum energy_cal->bg_acq sample_acq 6. Acquire 195Hg Spectrum bg_acq->sample_acq roi 7. Define Region of Interest (ROI) sample_acq->roi calc_snr 8. Calculate Signal-to-Noise Ratio roi->calc_snr optimize Optimize Parameters? calc_snr->optimize optimize->sample_acq Adjust distance, time, etc. end Protocol Complete optimize->end Finalize Protocol

Caption: Workflow for optimizing signal-to-noise ratio in gamma spectroscopy.

Troubleshooting_High_Background Troubleshooting High Background Noise start High Background Detected q1 Is Shielding Adequate? start->q1 sol1 Improve/Verify Shielding (e.g., Lead, Copper) q1->sol1 No q2 Is Area Contaminated? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Decontaminate Detector and Workspace q2->sol2 Yes q3 Using Anti-Coincidence? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Consider Active Shielding for Cosmic Ray Rejection q3->sol3 No q4 Detector Materials Low-Background? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use Low-Potassium Glass PMTs and Pure Materials q4->sol4 No end Background Reduced q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: A logical guide to troubleshooting high background noise.

Signal_Pathway Signal and Noise Pathway in a Detection System cluster_source Radiation Source cluster_detector Detector System cluster_output Output hg195 195Hg Source detector Detector Crystal (e.g., HPGe, NaI(Tl)) hg195->detector Signal (Gamma Rays) bg_rad Background Radiation bg_rad->detector Noise pmt Photomultiplier Tube (PMT) (if scintillator) detector->pmt Scintillation Light electronics Signal Processing Electronics detector->electronics Direct Charge Pulse pmt->electronics Electronic Pulse spectrum Final Spectrum electronics->spectrum Processed Signal + Noise

Caption: The pathway of signal and noise in a typical radiation detection setup.

References

Technical Support Center: Mercury-195 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mercury-195 (¹⁹⁵Hg) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments.

Disclaimer: Due to the limited availability of specific data for this compound, this guide utilizes information and protocols for the closely related isotope, Mercury-197 (¹⁹⁷Hg), as a practical surrogate. The principles and challenges are expected to be highly similar.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in radiolabeling with this compound?

A1: The main challenges in ¹⁹⁵Hg radiolabeling stem from its unique chemistry. Key difficulties include:

  • Chelator Selection: Mercury is a soft metal ion and requires chelators with soft donor atoms (like sulfur or phosphorus) for stable complexation. Traditional amine- or carboxylate-based chelators are often suboptimal.

  • pH Sensitivity: The pH of the reaction mixture is critical. A very low pH can lead to the hydrolysis of precursor molecules, while a high pH can result in the formation of various mercury species, complicating the reaction.[1]

  • Stability of the Radiolabeled Conjugate: The bond between mercury and the chelator must be strong to prevent dissociation in vivo, which could lead to off-target radiation and toxicity.

  • Non-Specific Binding: Mercury species can adhere to reaction vessels and surfaces, leading to loss of radioactivity and inaccurate measurements.

  • Low Radiochemical Yield: Suboptimal reaction conditions, impurities, or inappropriate chelators can result in low incorporation of ¹⁹⁵Hg into the target molecule.

Q2: Which chelators are most suitable for this compound?

A2: Chelators with high affinity for soft metals are preferred. Cyclic and acyclic ligands containing thiol (-SH) groups have shown promise for stable mercury chelation. The choice of chelator will depend on the specific biomolecule being labeled and the desired in vivo properties of the radiopharmaceutical.

Q3: What are the typical quality control tests for this compound labeled radiopharmaceuticals?

A3: Essential quality control tests include:

  • Radionuclidic Purity: To ensure the absence of other radioactive isotopes. This is typically assessed using gamma spectroscopy.

  • Radiochemical Purity: To determine the percentage of radioactivity incorporated into the desired molecule. This is commonly measured by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[2][3][4]

  • Chemical Purity: To identify and quantify any non-radioactive chemical impurities.

  • Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens.

Troubleshooting Guides

Issue: Low Radiochemical Yield

Low incorporation of ¹⁹⁵Hg is a common problem. This guide provides a systematic approach to troubleshooting.

Low_Radiochemical_Yield start Low Radiochemical Yield (< 80%) precursor Check Precursor Quality start->precursor Start reaction_conditions Optimize Reaction Conditions precursor->reaction_conditions Precursor OK sub_precursor Purity (NMR, MS) Concentration precursor->sub_precursor chelator Evaluate Chelator reaction_conditions->chelator Conditions Optimized sub_reaction pH (Optimal range 5-7) Temperature Incubation Time Buffer Composition reaction_conditions->sub_reaction purification Assess Purification Method chelator->purification Chelator Suitable sub_chelator Affinity for Hg Concentration chelator->sub_chelator end Improved Yield purification->end Purification Efficient sub_purification Column Type (e.g., SEC) Elution Buffer Recovery purification->sub_purification

Caption: Troubleshooting workflow for low radiochemical yield in ¹⁹⁵Hg labeling.

Potential Cause Troubleshooting Steps
Poor Precursor Quality - Verify the identity and purity of the precursor biomolecule using analytical methods such as mass spectrometry or NMR. - Ensure the precursor concentration is accurate.
Suboptimal pH - Measure the pH of the reaction mixture. The optimal pH for mercury radiolabeling is typically in the slightly acidic to neutral range (pH 5-7).[1] - Adjust the pH using appropriate buffers (e.g., acetate or phosphate buffers).
Incorrect Temperature or Incubation Time - Optimize the reaction temperature. While some labeling can occur at room temperature, gentle heating (e.g., 37-50°C) may improve efficiency. - Perform time-course experiments to determine the optimal incubation time.
Presence of Competing Metal Ions - Use high-purity reagents and metal-free water to minimize contamination with competing metal ions. - Consider pre-treating buffers and solutions with a chelating resin to remove trace metal impurities.
Inappropriate Chelator-to-Precursor Ratio - Optimize the molar ratio of the chelator-conjugated precursor to the ¹⁹⁵Hg.
Radiolysis - If working with high levels of radioactivity, consider adding radical scavengers such as ascorbic acid or gentisic acid to the reaction mixture.[2]
Issue: Poor In Vitro Stability

Instability of the radiolabeled compound can lead to the release of free ¹⁹⁵Hg.

Potential Cause Troubleshooting Steps
Weak Chelator - Select a chelator with a high affinity and specificity for mercury. Thiol-containing chelators are generally more stable for mercury than those with carboxylate or amine donors.
Transchelation - Challenge the radiolabeled compound with an excess of a competing chelator (e.g., DTPA) or in the presence of human serum to assess its stability. - If significant dissociation is observed, a more robust chelator is required.
Oxidation of the Chelator - If using thiol-based chelators, ensure that the reaction and storage conditions are free of strong oxidizing agents. - Store the final product under an inert atmosphere (e.g., nitrogen or argon).
Issue: High Non-Specific Binding

Loss of radioactivity due to adsorption to surfaces is a common issue with metallic radionuclides.

Potential Cause Troubleshooting Steps
Adsorption to Vials and Labware - Use siliconized or polypropylene vials to minimize surface binding. - Pre-treat glassware with a blocking agent, such as a solution of non-radioactive mercury salt at a low concentration, followed by thorough rinsing.
Hydrophobic Interactions - Add a small amount of a non-ionic surfactant (e.g., Tween 20) to the reaction and purification buffers.[5]

Experimental Protocols

General Protocol for ¹⁹⁵Hg Radiolabeling of a Peptide

This protocol provides a general framework. Specific parameters should be optimized for each peptide.

Radiolabeling_Workflow start Start: Materials Preparation reaction Radiolabeling Reaction start->reaction Add ¹⁹⁵HgCl₂ sub_start Peptide-Chelator Conjugate ¹⁹⁵HgCl₂ in dilute HCl Reaction Buffer (e.g., Acetate, pH 6) start->sub_start purification Purification reaction->purification Quench Reaction sub_reaction Incubate at 37°C for 30-60 min reaction->sub_reaction qc Quality Control purification->qc Collect Fractions sub_purification Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC purification->sub_purification end Final Product qc->end Passes QC sub_qc Radio-TLC/HPLC for Radiochemical Purity Gamma Counter for Activity qc->sub_qc

Caption: General workflow for the radiolabeling of a peptide with ¹⁹⁵Hg.

Materials:

  • Peptide-chelator conjugate (e.g., DOTA-peptide, although thiol-based chelators are preferred)

  • ¹⁹⁵HgCl₂ in dilute HCl

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 6.0)

  • Quenching solution (e.g., 50 mM DTPA)

  • Purification column (e.g., PD-10 desalting column or a suitable HPLC column)

  • Sterile, pyrogen-free water and saline

Procedure:

  • Preparation: In a siliconized microcentrifuge tube, combine the peptide-chelator conjugate (final concentration typically 10⁻⁵ to 10⁻⁶ M) with the reaction buffer.

  • Radiolabeling: Add the ¹⁹⁵HgCl₂ solution (typically 1-10 mCi) to the peptide solution. Gently mix and incubate at the optimized temperature (e.g., 37°C) for the determined time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an aliquot of the quenching solution to complex any unreacted ¹⁹⁵Hg.

  • Purification: Purify the radiolabeled peptide using size-exclusion chromatography to separate the high molecular weight labeled peptide from low molecular weight free ¹⁹⁵Hg-DTPA. Alternatively, use reverse-phase HPLC for higher purity.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

    • Measure the total radioactivity of the final product using a dose calibrator.

    • Perform sterility and endotoxin testing if the product is intended for in vivo use.

Data Presentation

The following table presents illustrative data on how different parameters can affect the radiochemical yield (RCY) of ¹⁹⁵Hg labeling of a hypothetical peptide conjugated with a thiol-based chelator. Note: This data is for demonstration purposes and actual results will vary.

Parameter Varied Condition A RCY (%) Condition B RCY (%) Condition C RCY (%)
pH 5.0856.0957.588
Temperature (°C) 257537925090
Precursor Conc. (µM) 1080509610097
Incubation Time (min) 157030946095

This technical support center provides a foundational guide to the common challenges and methodologies in ¹⁹⁵Hg radiolabeling. For specific applications, it is crucial to perform thorough optimization and validation studies.

References

Optimizing Mercury-195 Tracer Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mercury-195 (¹⁹⁵Hg) as a radiotracer. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of ¹⁹⁵Hg in tracer experiments.

Q1: What are the key properties of this compound to consider for experimental design?

A1: When designing an experiment with ¹⁹⁵Hg, it is crucial to consider its physical properties, which dictate the timeline and detection methods.

PropertyValueImplication for Experimental Design
Half-life 10.53 hours[1][2]Experiments should be planned to be completed within a few half-lives to ensure sufficient radioactivity for detection.
Decay Mode Electron Capture (EC), β+The primary emissions for detection are gamma rays.
Primary Gamma Energy Multiple peaks, consult nuclide data sheet for specific energies and intensities.Gamma counters with appropriate energy window settings are required for accurate measurement.

Q2: How do I calculate the specific activity of my ¹⁹⁵Hg-labeled compound?

A2: Specific activity is a critical parameter that defines the radioactivity per unit mass of a compound. It is typically expressed in Becquerels per gram (Bq/g) or Curies per mole (Ci/mol).

The formula for calculating specific activity is:

Specific Activity (Bq/g) = (Activity of ¹⁹⁵Hg in Bq) / (Mass of the compound in g)

To determine the activity, a calibrated gamma counter is used. The mass of the compound can be determined using standard analytical techniques before radiolabeling.

Q3: What are the essential safety precautions when working with ¹⁹⁵Hg?

A3: Due to its radioactivity and chemical toxicity, handling ¹⁹⁵Hg requires strict adherence to safety protocols.

  • Work in a designated fume hood: This is crucial to prevent inhalation of any volatile mercury compounds.

  • Use appropriate personal protective equipment (PPE): This includes a lab coat, safety glasses, and disposable gloves.

  • Shielding: Use lead or other appropriate shielding to minimize radiation exposure.

  • Waste Disposal: All radioactive waste must be disposed of according to institutional and regulatory guidelines for radioactive materials.

  • Spill Management: Have a mercury spill kit readily available and be trained in its use.

Section 2: Troubleshooting Experimental Issues

This section provides guidance on how to identify and resolve common problems encountered during ¹⁹⁵Hg tracer experiments.

Low Signal or No Detectable Radioactivity

Q: My gamma counter is showing very low or no counts from my samples. What could be the issue?

A: Low signal is a frequent problem in radiotracer studies. The following workflow can help you troubleshoot the issue.

Low_Signal_Troubleshooting cluster_counter Gamma Counter Checks cluster_protocol Protocol Review cluster_labeling Radiolabeling Efficiency cluster_sample Sample Integrity start Low or No Signal Detected check_counter 1. Verify Gamma Counter Functionality start->check_counter check_protocol 2. Review Experimental Protocol check_counter->check_protocol Counter OK counter_cal Is the counter calibrated for ¹⁹⁵Hg energy peaks? check_counter->counter_cal check_labeling 3. Assess Radiolabeling Efficiency check_protocol->check_labeling Protocol Followed Correctly half_life Was the experiment duration appropriate for the 10.53-hour half-life? check_protocol->half_life check_sample 4. Evaluate Sample Integrity check_labeling->check_sample Labeling Successful rcp What is the radiochemical purity (RCP)? check_labeling->rcp resolve Problem Identified and Resolved check_sample->resolve Sample Integrity Confirmed sample_prep Was there sample loss during preparation? check_sample->sample_prep counter_bkg Is the background radiation level acceptable? counter_cal->counter_bkg counter_settings Are the counting parameters (time, window) optimal? counter_bkg->counter_settings reagent_conc Were reagent concentrations correct? half_life->reagent_conc incubation_time Were incubation times sufficient? reagent_conc->incubation_time specific_activity Was the specific activity adequate? rcp->specific_activity quenching Is there quenching in the sample matrix? sample_prep->quenching

Fig 1. Troubleshooting workflow for low signal.
Potential Cause Troubleshooting Steps
Gamma Counter Malfunction 1. Check Calibration: Ensure the gamma counter is calibrated for the specific gamma energy peaks of ¹⁹⁵Hg.[3][4] 2. Measure a Standard Source: Use a certified source with known activity to verify the counter's efficiency.[3][4] 3. Background Check: Measure the background radiation. High background can obscure a low sample signal.
Experimental Protocol Errors 1. Half-life Decay: Recalculate the expected activity based on the 10.53-hour half-life of ¹⁹⁵Hg to ensure sufficient counts should be present.[1][2] 2. Reagent Concentrations: Verify the concentrations of all reagents, including the ¹⁹⁵Hg stock solution.
Inefficient Radiolabeling 1. Radiochemical Purity (RCP): Determine the RCP using techniques like thin-layer chromatography (TLC) to ensure the ¹⁹⁵Hg is incorporated into your compound of interest. 2. Specific Activity: Calculate the specific activity. If it is too low, the amount of radioactivity per unit mass of your compound may be insufficient for detection.[5]
Sample Preparation Issues 1. Sample Loss: Review all steps of sample preparation for potential loss of material. 2. Quenching: The sample matrix (e.g., color, high density) can absorb the emitted gamma rays, reducing the detected counts. Consider sample dilution or alternative preparation methods.

High Background Noise

Q: I am observing high background counts, which is interfering with my measurements. What are the likely sources and how can I reduce it?

A: High background can significantly impact the accuracy of your results. The following table outlines common causes and solutions.

Potential Cause Troubleshooting Steps
Contamination 1. Decontaminate Work Area: Thoroughly clean the fume hood, benchtops, and any equipment used with a suitable decontamination solution. 2. Check for Contaminated Equipment: Use a survey meter to check pipettes, centrifuges, and other instruments for residual radioactivity.
Insufficient Shielding 1. Increase Shielding: Ensure that the gamma counter is adequately shielded with lead bricks or other appropriate materials. 2. Store Sources Properly: Store all radioactive sources, including waste, in a shielded and designated area away from the gamma counter.
External Radiation Sources 1. Identify Nearby Sources: Be aware of other radioactive materials being used in the vicinity and ensure they are properly shielded. 2. Cosmic Radiation: While unavoidable, understanding the baseline cosmic radiation contribution to your background is important for accurate measurements.
Instrumental Noise 1. Electronic Noise: If the background is consistently high and contamination is ruled out, there may be an issue with the photomultiplier tube (PMT) or other electronic components of the gamma counter. Contact the manufacturer for service.[6]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹⁹⁵Hg.

In Vitro Cell Uptake Assay

This protocol describes a method to determine the uptake of a ¹⁹⁵Hg-labeled compound in a cancer cell line, for example, a human liver carcinoma cell line (HepG2).[7]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • ¹⁹⁵Hg-labeled compound

  • Scintillation vials

  • Gamma counter

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the ¹⁹⁵Hg-labeled compound at the desired concentration.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to remove unbound tracer.

  • Cell Lysis: Add 0.5 mL of 1M NaOH to each well to lyse the cells.

  • Sample Collection: Transfer the lysate from each well to a scintillation vial.

  • Gamma Counting: Measure the radioactivity in each vial using a gamma counter.

  • Data Analysis: Express the data as counts per minute (CPM) or as a percentage of the initial dose.

Hypothetical Data:

Time (minutes)Average CPM (n=3)Standard Deviation
155,234452
3012,876987
6025,4321,876
12038,9122,543
Biodistribution Study in a Rodent Model

This protocol outlines a typical procedure for assessing the in vivo distribution of a ¹⁹⁵Hg-labeled compound in rats.

Materials:

  • Sprague-Dawley rats (female, 6-8 weeks old)

  • ¹⁹⁵Hg-labeled compound

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Pre-weighed collection tubes

  • Gamma counter

Procedure:

  • Dose Preparation: Dilute the ¹⁹⁵Hg-labeled compound in sterile saline to the desired activity concentration.

  • Animal Injection: Anesthetize the rats and inject a known amount of the radiolabeled compound (e.g., 100 µL) via the tail vein.

  • Time Points: Euthanize groups of rats (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24 hours).

  • Tissue Collection: Dissect and collect major organs (blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and brain).

  • Sample Weighing: Record the wet weight of each tissue sample.

  • Gamma Counting: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Hypothetical Biodistribution Data (4 hours post-injection):

OrganAverage %ID/g (n=4)Standard Deviation
Blood0.540.12
Heart0.890.21
Lungs1.230.34
Liver15.672.87
Kidneys25.434.12
Spleen2.110.56
Muscle0.320.08
Bone0.780.19
Brain0.150.04

Section 4: Signaling Pathway Visualization

Mercury compounds have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and apoptosis.[8][9] The diagram below illustrates a simplified representation of this pathway.

MAPK_Pathway Hg This compound Compound ROS Reactive Oxygen Species (ROS) Hg->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates MEK1_2 MEK1/2 ASK1->MEK1_2 phosphorylates JNK JNK ASK1->JNK activates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->AP1 activates JNK->AP1 activates Cellular_Response Cellular Response (Proliferation, Apoptosis) AP1->Cellular_Response regulates gene expression for

Fig 2. Mercury-induced activation of the MAPK pathway.

References

Troubleshooting low yield in Mercury-195 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield during the synthesis of Mercury-195 (¹⁹⁵Hg).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound for medical applications?

A1: The most common method for producing the metastable isomer ¹⁹⁵ᵐHg is through the proton irradiation of a gold target (¹⁹⁷Au).[1][2] The nuclear reaction is ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg.[1][2] This radioisotope is primarily used as the parent in a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator for first-pass radionuclide angiography of the heart.[1][2][3][4]

Q2: What is a typical elution efficiency for a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator?

A2: The elution efficiency of a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator is reported to be in the range of 20-30%.[3]

Q3: What are the half-lives of ¹⁹⁵ᵐHg and its daughter nuclide ¹⁹⁵ᵐAu?

A3: The half-life of ¹⁹⁵ᵐHg is approximately 41.6 hours, while its daughter, ¹⁹⁵ᵐAu, has a very short half-life of 30.6 seconds.[1][4] The ground state of this compound has a half-life of 10.53 hours.[5]

Troubleshooting Guide for Low Yield

Low yield of ¹⁹⁵Hg can arise from issues at various stages of the production process, from target irradiation to chemical separation and purification. This guide provides a systematic approach to identifying and resolving common problems.

Diagram: Troubleshooting Workflow for Low ¹⁹⁵Hg Yield

LowYieldTroubleshooting cluster_troubleshoot Troubleshooting Steps start Low ¹⁹⁵Hg Yield Detected target_check Verify Target Integrity & Purity start->target_check Start beam_check Check Proton Beam Parameters target_check->beam_check Target OK irradiation_check Review Irradiation Conditions beam_check->irradiation_check Beam OK separation_check Evaluate Chemical Separation Efficiency irradiation_check->separation_check Irradiation OK purification_check Assess Purification Process separation_check->purification_check Separation OK yield_ok Yield Acceptable purification_check->yield_ok Purification OK

Caption: A logical workflow for troubleshooting low yield in ¹⁹⁵Hg synthesis.

Issue 1: Problems with the Gold Target

Question: Could the gold target be the source of my low ¹⁹⁵Hg yield?

Answer: Yes, issues with the target material are a common cause of low radionuclide yield. Potential problems include:

  • Impurities in the Gold Target: The presence of impurities can lead to the formation of unwanted byproducts and reduce the yield of ¹⁹⁵Hg.

  • Target Thickness and Uniformity: An incorrect target thickness or non-uniformity can result in incomplete proton beam interaction and lower production rates.

  • Target Integrity: Physical damage to the target before or during irradiation can affect its performance.

Parameter Recommendation Potential Impact of Deviation
Target Purity High-purity gold (99.99%+)Lower purity can lead to competing nuclear reactions and impurities in the final product.
Target Thickness Optimized for the specific proton beam energySub-optimal thickness can result in energy loss and reduced activation.
Issue 2: Incorrect Proton Beam Parameters

Question: How do proton beam characteristics affect ¹⁹⁵Hg production?

Answer: The energy and intensity of the proton beam are critical for maximizing the ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg reaction cross-section.

  • Proton Beam Energy: The energy of the proton beam must be optimized for the (p,3n) reaction. Deviations can favor other nuclear reactions, leading to the production of different mercury isotopes or other radionuclides.

  • Beam Current: A lower than expected beam current will result in a proportionally lower production of ¹⁹⁵Hg.

Issue 3: Suboptimal Irradiation Conditions

Question: Can the duration and conditions of irradiation impact the final yield?

Answer: Absolutely. The irradiation time and cooling period are important factors.

  • Irradiation Time: The duration of the irradiation should be sufficient to produce the desired activity of ¹⁹⁵Hg, considering its half-life.

  • Target Cooling: Inadequate cooling of the gold target during irradiation can lead to target damage or melting, which will significantly reduce the yield.

Issue 4: Inefficient Chemical Separation and Purification

Question: My irradiation parameters seem correct, but the yield is still low. Could the problem be in the chemical processing?

Answer: Yes, the chemical separation of mercury from the gold target and subsequent purification are critical steps where losses can occur.

  • Incomplete Dissolution of the Target: If the irradiated gold target is not completely dissolved, the ¹⁹⁵Hg will not be fully released for separation.

  • Inefficient Separation of Mercury: The method used to separate mercury from gold, such as chromatography, needs to be efficient.[1] For instance, in the context of a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator, the separation of the daughter nuclide is achieved through elution chromatography.[1]

  • Losses During Purification: Each step in the purification process can contribute to a loss of the final product. Common purification methods for mercury can include distillation or chemical precipitation.[6][7][8]

Process Potential Issue Troubleshooting Step
Target Dissolution Incomplete dissolution of the gold target.Ensure complete dissolution using appropriate reagents and conditions.
Hg/Au Separation Poor separation efficiency on the chromatography column.Verify the condition of the resin and the composition of the mobile phase.[4]
Purification Loss of product during transfer or purification steps.Review handling procedures and optimize purification methods to minimize losses.

Experimental Protocols

General Protocol for ¹⁹⁵ᵐHg Production

This is a generalized protocol based on available literature. Specific parameters will vary depending on the available cyclotron and processing facilities.

  • Target Preparation: A high-purity gold (¹⁹⁷Au) target is prepared and mounted in a suitable target holder.

  • Irradiation: The gold target is irradiated with a proton beam of a specific energy and current for a predetermined duration in a cyclotron.[1][2]

  • Target Dissolution: After a suitable cooling period, the irradiated target is remotely handled and dissolved in an appropriate solvent (e.g., aqua regia).

  • Separation: The ¹⁹⁵ᵐHg is separated from the bulk gold target material. This can be achieved using techniques like ion-exchange chromatography.

  • Purification: The separated ¹⁹⁵ᵐHg solution is further purified to remove any remaining impurities.

  • Generator Loading: For the production of a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator, the purified ¹⁹⁵ᵐHg is loaded onto a column containing a chelating resin like Chelex 100.[4]

Diagram: ¹⁹⁵ᵐHg Production and Generator Workflow

MercuryProductionWorkflow cluster_production ¹⁹⁵ᵐHg Production cluster_generator ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator Target ¹⁹⁷Au Target Irradiation Proton Irradiation ¹⁹⁷Au(p,3n)¹⁹⁵ᵐHg Target->Irradiation Dissolution Target Dissolution Irradiation->Dissolution Separation Hg/Au Separation Dissolution->Separation Purification ¹⁹⁵ᵐHg Purification Separation->Purification Loading Load ¹⁹⁵ᵐHg onto Resin Purification->Loading Elution Elute ¹⁹⁵ᵐAu Loading->Elution FinalProduct ¹⁹⁵ᵐAu for Medical Use Elution->FinalProduct

References

Reducing background interference in Mercury-195 counting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference during Mercury-195 (¹⁹⁵Hg) counting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background interference in ¹⁹⁵Hg counting?

A1: Background radiation is any signal detected that does not originate from the ¹⁹⁵Hg sample. The main sources include:

  • Cosmic Radiation: High-energy particles from space, including muons, interact with detectors and shielding to create a significant background component.[1][2]

  • Natural Environmental Radioactivity: Primordial radionuclides in the surrounding environment, such as Uranium (²³⁸U), Thorium (²³²Th) and their decay products, as well as Potassium-40 (⁴⁰K), are major contributors to background spectra.[3][4]

  • Detector and Shielding Materials: The materials used to construct the detector and its shielding can contain trace amounts of natural radioactivity, contributing to the intrinsic background.[1][4][5]

  • Compton Scattering: Gamma rays from higher-energy sources (including ¹⁹⁵Hg itself) can scatter within the detector, creating a continuous background known as the Compton continuum, which can obscure lower-energy peaks of interest.[1][6]

  • Sample Matrix and Contamination: The sample's own container or matrix can contribute to background through scattering or impurities.[4][7] Cross-contamination from other samples can also introduce unwanted signals.[8]

Q2: What is the most fundamental step to reduce background radiation?

A2: The first and most crucial step is the implementation of passive shielding. This involves enclosing the detector in a shield made of high-density, high-Z materials like lead or copper to absorb and attenuate external gamma radiation.[1][9] Placing the detector system within a heavy shield is essential for effective low-level counting.[1] For even greater reduction, especially from cosmic rays, locating the counting facility in an underground laboratory provides significant rock overburden that further reduces cosmic ray flux.[2][9]

Q3: I've added passive shielding, but my background is still too high. What is the next step?

A3: After optimizing passive shielding, the next step is to implement active shielding, most commonly through an anti-coincidence system.[1][2] This involves surrounding the primary detector (e.g., a High-Purity Germanium detector) with a "guard" detector (e.g., NaI(Tl) or BGO scintillator).[1] If an event is registered in both the primary and guard detectors simultaneously (a coincidence event), it is assumed to be from an external source or a Compton scatter event, and the signal is electronically rejected or "vetoed".[1][2] This technique is particularly effective at reducing the Compton continuum and cosmic-ray-induced background.[6]

Q4: Can the nitrogen used to cool my HPGe detector be a source of background?

A4: Yes, in high-sensitivity systems, technical-grade liquid nitrogen used for cooling High-Purity Germanium (HPGe) detectors can be a source of background. It may contain traces of Krypton-85 (⁸⁵Kr), a beta-emitter which also has a gamma peak at 514.0 keV that can appear in background spectra during long measurements.[4] Using boil-off nitrogen gas from a dewar can help reduce radon, another source of background.[2]

Troubleshooting Guide

Q1: My spectrum shows a high, continuous background, making it difficult to identify the ¹⁹⁵Hg peaks. How can I reduce this?

A1: A high continuum is typically caused by Compton scattering. The most effective solution is to use a Compton suppression system, which is a form of active anti-coincidence shielding.[1][6] A well-designed system can reduce the Compton background by a factor of 10.[6] This setup uses a guard detector to veto events where a gamma-ray scatters out of the primary detector, thus cleaning up the spectrum and improving the sensitivity for weak gamma rays.[6]

Q2: I am observing distinct, unexpected peaks in my background spectrum. What is their origin and how do I deal with them?

A2: Unexpected peaks in a background spectrum usually originate from naturally occurring radioactive materials or activation products. Common sources include:

  • Potassium-40 (⁴⁰K): Produces a strong peak at 1460 keV and is found in many materials, including concrete.[2]

  • Uranium and Thorium Decay Series: These series produce numerous gamma peaks from their daughter products.

  • Annihilation Peak: A peak at 511 keV results from positron-electron annihilation, often induced by cosmic rays.[2]

  • Activation Products: Neutrons from cosmic rays can activate the detector materials themselves (e.g., Germanium), creating peaks like the 595.8 keV peak from ⁷⁴Ge.[4]

To manage these, first perform a long background count without a sample to create a background library.[4][10] This allows you to identify and subtract known background peaks from your sample spectra during analysis.[10] Using materials with low inherent radioactivity for detector construction and shielding is also critical.[1][5]

Q3: My results for ¹⁹⁵Hg activity are inconsistent between samples. Could this be a background issue?

A3: Inconsistent results can stem from fluctuating background or sample-specific issues.

  • Fluctuating Background: Radon (²²²Rn) levels in the air can vary, affecting the background. Purging the detector chamber with dry, aged nitrogen gas can displace radon-laden air and stabilize the background.[2]

  • Sample-Induced Background: The sample matrix itself can scatter radiation or contain interfering elements.[7] Analyze a blank that contains the sample matrix without the analyte to correct for this.[7]

  • Cross-Contamination: Ensure that low-activity samples are measured before high-activity ones to prevent carryover.[8] Analyze a blank sample after a high-activity sample to check for residual contamination.[8]

Data on Background Reduction Techniques

The effectiveness of various background reduction techniques can be summarized as follows.

TechniqueTarget InterferenceReported Reduction EfficacySource
Shielding + Cosmic Veto + N₂ PurgeGeneral Background (Cosmic, Environmental)~ Factor of 100[2]
Cosmic Veto (Anti-Coincidence)511 keV Annihilation Peak~ 98% reduction[2]
Low-Background Material Selection1460 keV ⁴⁰K Peak~ 97% reduction[2]
Compton Suppression SystemCompton Continuum~ Factor of 10[6]

Experimental Protocols

Protocol 1: Basic Background Spectrum Acquisition

This protocol outlines the methodology for acquiring a reliable background spectrum, which is essential for accurate net count rate determination.[1]

  • System Preparation: Ensure the detector (e.g., HPGe) is cooled to its operating temperature and that all electronics are stabilized.

  • Remove All Sources: Remove the ¹⁹⁵Hg sample and any other radioactive sources from the vicinity of the detector shield.

  • Seal the Shield: Close the detector shield securely. If a nitrogen purge system is used, ensure a steady, slow flow of gas into the chamber.

  • Set Acquisition Time: The background measurement time should be at least as long as, and ideally longer than, the planned sample measurement time to ensure good counting statistics.[4][10]

  • Acquire Spectrum: Begin data acquisition.

  • Analyze and Library: Once acquisition is complete, analyze the spectrum to identify common background peaks (e.g., 511 keV, 1460 keV). Save this spectrum to a background library for later subtraction from sample spectra.

Visualizations

cluster_workflow Workflow for Background Reduction A Initial ¹⁹⁵Hg Count B Analyze Spectrum: High Background? A->B C Implement Passive Shielding (Lead, Copper) B->C Yes H Optimized Low-Background Counting System B->H No D Re-measure Background: Still High? C->D E Implement Active Shielding (Anti-Coincidence Veto) D->E Yes D->H No F Re-measure Background: Still High? E->F G Select Low-Activity Detector Materials F->G Yes F->H No G->H

Caption: A typical workflow for systematically reducing background interference.

cluster_logic Anti-Coincidence (Veto) System Logic Event Incoming Radiation Event Primary Primary Detector (e.g., HPGe) Event->Primary Guard Guard Detector (e.g., NaI) Event->Guard Coincidence Coincidence Circuit Primary->Coincidence Guard->Coincidence Veto VETO SIGNAL (Reject Event) Coincidence->Veto Simultaneous Signal Accept ACCEPT SIGNAL (Count Event) Coincidence->Accept Primary Signal Only

Caption: Logic diagram of an anti-coincidence system for background rejection.

cluster_troubleshooting Troubleshooting High Background Start High Background Detected? CheckPeaks Unexpected Peaks in Spectrum? Start->CheckPeaks Yes CheckContinuum High Continuous Background? CheckPeaks->CheckContinuum No Sol_Peaks Identify peaks using background library. Improve shielding with low-activity materials. CheckPeaks->Sol_Peaks Yes Sol_Continuum Implement/Optimize Compton Suppression System. CheckContinuum->Sol_Continuum Yes Sol_Radon Check for Radon Fluctuation. Purge system with N₂ gas. CheckContinuum->Sol_Radon No Final Problem Resolved Sol_Peaks->Final Sol_Continuum->Final Sol_Radon->Final

Caption: A decision tree for troubleshooting common background issues.

References

Technical Support Center: Purity Analysis of Mercury-195 Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of Mercury-195 (¹⁹⁵Hg).

Frequently Asked Questions (FAQs)

Q1: What is the expected radionuclidic purity of your this compound samples?

A1: Our this compound is produced to a high standard of purity. The radionuclidic purity is guaranteed to be ≥ 99.5% at the time of calibration. Each batch is supplied with a certificate of analysis detailing the specific purity level and any identified radionuclidic impurities.

Q2: What are the common radionuclidic impurities in this compound?

A2: Due to the production method (typically proton bombardment of a gold target), potential radionuclidic impurities may include other mercury isotopes (e.g., ¹⁹⁷Hg, ²⁰³Hg) and isotopes of neighboring elements like Gold (Au) and Thallium (Tl).[1] All identified impurities are quantified and listed on the certificate of analysis.

Q3: What is the difference between radionuclidic, radiochemical, and chemical purity?

A3:

  • Radionuclidic Purity: The proportion of the total radioactivity present as the desired radionuclide (¹⁹⁵Hg).[2]

  • Radiochemical Purity: The proportion of the radionuclide (¹⁹⁵Hg) present in the desired chemical form.[2][3]

  • Chemical Purity: The proportion of the material in the specified chemical form, irrespective of its radioactive properties. This relates to non-radioactive contaminants.

Q4: How should I store my this compound sample to maintain its purity?

A4: Samples should be stored in their original lead-shielded container at the temperature specified on the product datasheet. To minimize radiolysis (the dissociation of molecules by radiation), it is advisable to use the product as soon as possible after receipt.[4] For longer-term storage, inert atmospheric conditions may be required.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the gamma spectrum.

  • Question: My gamma spectroscopy results show gamma-ray peaks that do not correspond to ¹⁹⁵Hg or its daughter product ¹⁹⁵Au. What could be the cause?

  • Answer:

    • Check for Background Radiation: Ensure a background spectrum of the counting environment was acquired and subtracted. High-energy cosmic radiation or other nearby radioactive sources can interfere.

    • Identify Potential Impurities: Compare the energies of the unknown peaks with a library of radionuclide gamma emissions. Common impurities are listed in the FAQs above. Long-lived impurities become more prominent as the ¹⁹⁵Hg decays.[5]

    • Review Production Method: The presence of certain impurities can be inherent to the production process.[5] Consult the certificate of analysis provided with your sample.

    • Consider Summation Peaks: If the sample activity is high or the detector geometry has high efficiency, you may observe sum peaks from coincident gamma emissions.

Issue 2: The radiochemical purity determined by HPLC is lower than specified.

  • Question: My radio-HPLC analysis shows a lower percentage of the active pharmaceutical ingredient than expected. What should I do?

  • Answer:

    • Assess for Radiolysis: Radiolytic degradation can occur over time, breaking down the chemical compound.[4] This is accelerated by higher radioactivity concentrations. Consider if the sample is near its expiry. The addition of radical quenchers like ascorbic acid can sometimes mitigate this.[4][6]

    • Verify HPLC Method Parameters: Ensure the mobile phase composition, flow rate, and column type are appropriate for separating your compound from potential radiochemical impurities like free ¹⁹⁵Hg²⁺.[7][8][9] Method parameters can significantly influence results.[7]

    • Check for Chemical Interactions: The ¹⁹⁵Hg may have detached from the chelating agent or molecule. This can be caused by pH changes or the presence of competing metal ions.

    • Column Integrity: Ensure the HPLC column has not degraded and is providing adequate separation. Run a standard to confirm column performance.

Issue 3: The total radioactivity of the sample is less than expected.

  • Question: After accounting for decay, the measured activity in my sample is significantly lower than the calibrated activity. Why?

  • Answer:

    • Verify Dose Calibrator Settings: Ensure your dose calibrator is set to the correct radionuclide setting for ¹⁹⁵Hg. Using an incorrect setting is a common source of error.

    • Check Sample Geometry: The geometry (volume, vial type) of your sample should match the geometry used for the dose calibrator calibration.

    • Adsorption to Container: Some mercury compounds can adhere to the surfaces of glass or plastic vials. Pre-treating vials or using specific materials can help minimize this.

    • Review Half-Life Calculation: Double-check your decay calculations. The half-life of ¹⁹⁵Hg is approximately 10.53 hours.[1]

Experimental Protocols

Protocol 1: Determination of Radionuclidic Purity by Gamma Spectroscopy

This protocol outlines the method for identifying and quantifying gamma-emitting radionuclidic impurities.

Methodology:

  • System Setup:

    • Use a high-purity germanium (HPGe) detector for optimal energy resolution.[5][10][11]

    • Perform an energy and efficiency calibration of the spectrometer using certified multi-gamma reference sources.

  • Sample Preparation:

    • Place the ¹⁹⁵Hg sample in a well-defined counting geometry (e.g., a 2 mL vial) at a fixed distance from the detector.

    • The distance should be chosen to keep detector dead time below 10% to avoid pulse pile-up effects.

  • Data Acquisition:

    • Acquire a background spectrum for the same count time to identify environmental radiation.

    • Acquire the sample spectrum for a sufficient duration to obtain good counting statistics for both the main peaks and any potential impurity peaks.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic gamma peaks of ¹⁹⁵Hg (e.g., at various keV levels) and its daughter ¹⁹⁵Au.

    • Identify any other peaks present in the spectrum.[11]

    • Calculate the activity of each identified impurity and express it as a percentage of the total ¹⁹⁵Hg activity.

Protocol 2: Determination of Radiochemical Purity by Radio-HPLC

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to determine the proportion of ¹⁹⁵Hg in the desired chemical form.[3][7][8]

Methodology:

  • System Setup:

    • An HPLC system equipped with a UV detector and an in-line radiometric detector (e.g., NaI(Tl) scintillation).

    • A suitable stationary phase column (e.g., C18 reverse-phase) capable of separating the target molecule from potential impurities.

  • Mobile Phase Preparation:

    • Prepare the mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid) and degas it thoroughly.

  • Sample Preparation:

    • Dilute a small aliquot of the ¹⁹⁵Hg sample in the mobile phase to an appropriate activity concentration for the detector.

  • Chromatographic Run:

    • Inject the prepared sample into the HPLC system.

    • Run the chromatogram according to the validated method, recording both UV and radiometric signals.

  • Data Analysis:

    • Identify the peak corresponding to the desired radiolabeled compound based on its retention time, confirmed with a non-radioactive reference standard.

    • Integrate the area of all peaks in the radio-chromatogram.

    • Calculate the radiochemical purity as the percentage of the area of the main peak relative to the total area of all radioactive peaks.

Data Presentation

Table 1: Example Certificate of Analysis for Radionuclidic Purity

RadionuclideHalf-LifeMeasured Activity (% of Total)Specification
¹⁹⁵Hg 10.53 h 99.72% ≥ 99.5%
¹⁹⁷Hg64.1 h0.21%≤ 0.4%
²⁰³Hg46.6 d0.05%≤ 0.08%
¹⁹⁵Au (daughter)186.1 d0.02%Not specified

Table 2: Sample Radio-HPLC Purity Analysis Results

Peak IDRetention Time (min)IdentityPeak Area (Counts)Relative Area (%)
12.1Free ¹⁹⁵Hg²⁺15,3402.5
28.5¹⁹⁵Hg-API 598,260 97.5
Total 613,600 100.0

Visualizations

Experimental and Logical Workflows

G Diagram 1: General Workflow for Purity Analysis of ¹⁹⁵Hg cluster_0 Radionuclidic Purity cluster_1 Radiochemical Purity cluster_2 Final Evaluation a1 Receive ¹⁹⁵Hg Sample a2 Prepare Sample for Gamma Spec a1->a2 b1 Prepare Sample for HPLC a3 Acquire Spectrum with HPGe a2->a3 a4 Analyze Spectrum for Impurities a3->a4 c1 Purity Meets Specification? a4->c1 b2 Inject into Radio-HPLC b1->b2 b3 Analyze Radio-Chromatogram b2->b3 b3->c1 d1 Release for Use c1->d1 Yes d2 Quarantine & Investigate c1->d2 No G Diagram 2: Troubleshooting Low Radiochemical Purity start Low RCP Result from HPLC q1 Is the sample near or past expiry? start->q1 a1 Consider Radiolysis as the primary cause. Use a fresh sample. q1->a1 Yes q2 Were HPLC parameters (column, mobile phase) correctly set? q1->q2 No a2 Re-run analysis with validated parameters. q2->a2 No q3 Has the non-radioactive standard been run to confirm retention time and peak shape? q2->q3 Yes a3 Run standard to verify system suitability. Check for column degradation. q3->a3 No end Consult with Radiochemistry Support q3->end Yes

References

Technical Support Center: Calibration of Instruments for Mercury-195 Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of instruments for the measurement of Mercury-195 (Hg-195). The following sections offer detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental procedures.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common problems encountered during the calibration of gamma spectrometers for Hg-195 analysis.

Q1: Why are the photopeaks in my Hg-195 spectrum shifted from their expected energies?

A1: This issue, known as calibration drift, is common and can be caused by several factors. The most frequent cause is a change in ambient temperature, as the response of most scintillation detectors is temperature-dependent. Other potential causes include instability in the high-voltage supply to the photomultiplier tube (PMT), or drifts in the gain of the amplifier and other electronic components.

Troubleshooting Steps:

  • Monitor and Stabilize Temperature: Ensure the laboratory environment has a stable temperature. If significant temperature fluctuations are unavoidable, perform recalibrations more frequently.

  • Check High-Voltage Supply: Verify that the high-voltage supply to the detector is stable and set to the manufacturer's recommended voltage.

  • Inspect Electronics: Check for any loose connections in the signal chain (detector, preamplifier, amplifier, multichannel analyzer).

  • Perform a Recalibration: If the above steps do not resolve the issue, a full energy recalibration using standard sources is necessary.

Q2: I am seeing unexpected peaks in my Hg-195 spectrum. What is their origin?

A2: Unexpected peaks can arise from several sources:

  • Background Radiation: Natural background radiation from radionuclides in the surrounding environment (e.g., K-40, and decay products of Uranium and Thorium) can be detected.

  • Presence of Hg-195m: this compound has a metastable isomer, Hg-195m, with a longer half-life (41.6 hours) than the ground state (10.53 hours). Your source may contain both, and the decay of Hg-195m will produce its own characteristic gamma rays.

  • Sum Peaks: If the source is very active or is positioned very close to the detector, two or more gamma rays that are emitted in cascade can be detected simultaneously, resulting in a "sum peak" at an energy equal to the sum of the individual gamma-ray energies.

  • Annihilation Peak: this compound decays via electron capture, which can be followed by positron emission. The annihilation of these positrons with electrons will produce a peak at 511 keV.

Troubleshooting Steps:

  • Acquire a Background Spectrum: Before measuring your Hg-195 source, acquire a spectrum with no source present for the same counting time to identify peaks from background radiation.

  • Consult Decay Data: Compare the energies of the unexpected peaks with the known gamma emissions of Hg-195m (see Data Presentation section).

  • Increase Source-to-Detector Distance: To reduce sum peaks, increase the distance between your source and the detector.

  • Identify the 511 keV Peak: Check for a peak at 511 keV, which is indicative of positron annihilation.

Q3: The count rate for my Hg-195 sample seems to be lower than expected. What could be the cause?

A3: A lower-than-expected count rate can be due to:

  • Incorrect Efficiency Calibration: The efficiency calibration may not be accurate for the energies of Hg-195 gamma rays or for the specific sample geometry.

  • Dead Time: At high count rates, the detector and electronics require a finite amount of time to process each event. During this "dead time," any new events that occur are not registered, leading to a lower measured count rate.

  • Source-Detector Geometry: The position of the sample relative to the detector must be reproducible. Any change in this geometry will affect the measured count rate.

  • Self-Absorption: If the sample has a high density or is in a dense matrix, some of the gamma rays emitted by Hg-195 may be absorbed within the sample itself before they can reach the detector.

Troubleshooting Steps:

  • Verify Efficiency Calibration: Ensure that the efficiency calibration was performed with reliable standard sources that cover the energy range of Hg-195 emissions and that the geometry used for calibration matches the sample geometry.

  • Check the Dead Time: Most spectroscopy software displays the dead time as a percentage. If the dead time is high (typically >10-20%), move the source further from the detector to reduce the count rate.

  • Ensure Reproducible Geometry: Use a sample holder to ensure that the position of the sample is the same for all measurements.

  • Consider Matrix Effects: If measuring Hg-195 in a dense matrix, a correction for self-absorption may be necessary. This can be complex and may require computational modeling (e.g., Monte Carlo simulations).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before calibrating my instrument for Hg-195 measurement?

A1: The first and most crucial step is to allow the instrument's electronics to warm up and stabilize. This typically takes at least 30 minutes, but longer is better. This ensures that the gain of the electronic components is stable, which is essential for a reliable calibration.

Q2: How often should I perform an energy and efficiency calibration?

A2: The frequency of calibration depends on the stability of your system and the requirements of your measurements.

  • Energy Calibration: A quick energy calibration check using a known source (like Cs-137) should be performed daily or even before each set of measurements. A full recalibration is recommended if you notice a significant peak shift.

  • Efficiency Calibration: A full efficiency calibration is a more time-consuming process and is typically performed annually or whenever there is a significant change to the system, such as replacing a detector or other major electronic components.

Q3: What are the key gamma-ray energies I should look for from a Hg-195 source?

A3: The decay of Hg-195 to Au-195 results in the emission of several gamma rays. The most prominent energies to look for are approximately 261.8 keV and 560.4 keV. The presence of the metastable state, Hg-195m, will also produce a strong peak at 176.1 keV. A comprehensive list is provided in the Data Presentation section.

Q4: Can I use a Hg-195 source for its own calibration?

A4: While possible if the activity of the source is known with high precision from a standards laboratory, it is generally not recommended. The best practice is to use certified, multi-gamma standard sources with well-known and widely spaced gamma-ray energies to perform energy and efficiency calibrations. This provides a more accurate calibration curve over a wider energy range.

Data Presentation

The following table summarizes the key nuclear and decay properties for this compound and its metastable isomer, Mercury-195m. This data is essential for the identification of photopeaks and for performing accurate calibrations.

PropertyThis compound (Hg-195)Mercury-195m (Hg-195m)
Half-life 10.53 (3) hours41.6 (8) hours
Decay Mode Electron Capture (100%)Isomeric Transition (54.2%), Electron Capture (45.8%)
Daughter Nuclide Gold-195 (Au-195)Hg-195 (IT), Au-195 (EC)
Prominent Gamma-ray Energies (keV) and Intensities (%) 261.8 keV (11.6%) 560.4 keV (10.9%) 387.9 keV (4.0%)176.1 keV (8.4%) 261.8 keV (from Hg-195 decay) 560.4 keV (from Hg-195 decay)

Note: Intensities are given as the number of photons emitted per 100 decays of the parent nuclide.

Experimental Protocols

This section provides a detailed methodology for the energy and efficiency calibration of a high-purity germanium (HPGe) detector for the measurement of this compound.

Objective: To establish a precise relationship between the channel number of the multichannel analyzer (MCA) and the gamma-ray energy, and to determine the detector's efficiency at various energies.

Materials:

  • High-Purity Germanium (HPGe) detector with associated electronics (preamplifier, amplifier, high-voltage power supply, and multichannel analyzer).

  • Certified multi-gamma calibration source (e.g., a mixed nuclide source containing isotopes such as Am-241, Co-57, Cs-137, Co-60, and Eu-152).

  • Source holder for reproducible positioning.

  • Spectroscopy software for data acquisition and analysis.

Procedure:

Part 1: Energy Calibration

  • System Setup and Stabilization:

    • Ensure all electronic components are correctly connected.

    • Turn on the system and allow it to stabilize for at least 30 minutes.

    • Apply the recommended bias voltage to the HPGe detector.

  • Data Acquisition:

    • Place the multi-gamma calibration source at a reproducible distance from the detector (e.g., 10 cm).

    • Acquire a spectrum for a sufficient duration to obtain well-defined photopeaks with low statistical uncertainty (typically, at least 10,000 counts in the smallest peak of interest).

  • Peak Identification and Centroid Determination:

    • Using the spectroscopy software, identify the prominent photopeaks from the calibration source.

    • For each identified peak, determine the precise channel number of its centroid.

  • Generating the Calibration Curve:

    • Create a table of known gamma-ray energies from the calibration source and their corresponding measured channel numbers.

    • Perform a linear or polynomial fit to the data points to establish the energy calibration equation (Energy = m * Channel + c).

    • Apply this calibration to the MCA.

Part 2: Efficiency Calibration

  • Data Acquisition (if not already done):

    • Use the same spectrum acquired for energy calibration. Ensure the source has a certified activity and the acquisition time is accurately recorded.

  • Net Peak Area Calculation:

    • For each photopeak used in the energy calibration, calculate the net peak area (total counts in the peak minus the background counts under the peak).

  • Efficiency Calculation:

    • Calculate the detector efficiency (ε) for each gamma-ray energy using the following formula: ε = (Net Peak Area) / (Acquisition Time * Source Activity * Gamma-ray Intensity)

    • Note: The source activity must be decay-corrected to the time of measurement, and the gamma-ray intensity (emission probability) for each energy must be obtained from the source certificate or reliable nuclear data tables.

  • Generating the Efficiency Curve:

    • Plot the calculated efficiencies as a function of gamma-ray energy.

    • Fit the data points with a suitable function (e.g., a polynomial in a log-log plot) to generate the efficiency curve for your detector at the specified geometry.

  • Calibration Verification:

    • Measure a source with known activity that was not used in the calibration process and quantify its activity using the newly generated efficiency curve. The result should agree with the known activity within the measurement uncertainties.

Mandatory Visualization

Experimental_Workflow_for_Calibration cluster_setup System Preparation cluster_energy_cal Energy Calibration cluster_eff_cal Efficiency Calibration cluster_measurement Hg-195 Measurement start Start stabilize Allow Electronics to Stabilize (>=30 min) start->stabilize setup Apply Detector Bias Voltage stabilize->setup acquire_cal_spec Acquire Spectrum with Multi-Gamma Source setup->acquire_cal_spec identify_peaks Identify Photopeak Centroids (Channel #) acquire_cal_spec->identify_peaks fit_energy Fit Energy vs. Channel Data identify_peaks->fit_energy calc_peak_areas Calculate Net Peak Areas identify_peaks->calc_peak_areas apply_energy_cal Apply Energy Calibration fit_energy->apply_energy_cal measure_hg195 Acquire Hg-195 Spectrum apply_energy_cal->measure_hg195 calc_eff Calculate Efficiency for Each Peak calc_peak_areas->calc_eff fit_eff Fit Efficiency vs. Energy Data calc_eff->fit_eff apply_eff_cal Generate Efficiency Curve fit_eff->apply_eff_cal apply_eff_cal->measure_hg195 analyze_hg195 Analyze Spectrum (Identify & Quantify) measure_hg195->analyze_hg195 end End analyze_hg195->end

Caption: Workflow for Gamma Spectrometer Calibration.

Hg195_Decay_Scheme cluster_hg195m Hg-195m cluster_hg195 Hg-195 cluster_au195 Au-195 Hg195m ¹⁹⁵ᵐHg (13/2+) T½ = 41.6 h Hg195 ¹⁹⁵Hg (1/2-) T½ = 10.53 h Hg195m->Hg195 IT (54.2%) γ = 176.1 keV Au195_excited ¹⁹⁵Au* (Excited States) Hg195m->Au195_excited EC (45.8%) Hg195->Au195_excited EC (100%) Au195_ground ¹⁹⁵Au (3/2+) (Stable) Au195_excited->Au195_ground γ-rays (e.g., 261.8, 560.4 keV)

Caption: Simplified Decay Scheme of Hg-195 and Hg-195m.

Technical Support Center: Mercury-195 Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

IMPORTANT SAFETY NOTICE: This guide is for informational purposes only and simulates a technical resource. Mercury-195 is a radioactive material. In the event of an actual spill, immediately contact your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EH&S) department. Do not attempt to clean up a radioactive spill without their direct supervision and guidance. Procedures must be specific to your laboratory, the quantity of material spilled, and institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What are the immediate actions I should take if I spill this compound?

A1: Your immediate priorities are to Alert, Confine, and Evacuate.

  • Alert: Verbally notify everyone in the immediate vicinity of the spill. Contact your RSO or EH&S department immediately.

  • Confine: If it is safe to do so without risking contamination, prevent the spill from spreading. Place absorbent pads from a spill kit around the spill.[1] Do not walk through the spill area.[2][3]

  • Evacuate: Secure the area by closing doors and preventing entry.[4][5] Post a warning sign on the door indicating a radioactive spill.[4] Evacuate to a safe location to await the arrival of the RSO.

Q2: What Personal Protective Equipment (PPE) is required for a this compound spill?

A2: A comprehensive PPE setup is critical. This includes:

  • Double Gloves: Wear two pairs of nitrile or neoprene gloves.[6][7] Change the outer pair frequently to prevent the spread of contamination.

  • Lab Coat: A full-length, closed lab coat is mandatory.[7]

  • Eye Protection: Safety goggles or a full-face shield are required to protect from splashes.[8][9]

  • Shoe Covers: Disposable, non-porous shoe covers are necessary to prevent tracking contamination.[5][8]

  • Respirator: Depending on the nature of the compound and the risk of aerosolization, a respirator may be required. Your RSO will determine the appropriate type.[8]

Q3: Can I use a standard vacuum cleaner or broom for cleanup?

A3: Absolutely not. Never use a vacuum cleaner or a broom to clean up any mercury spill.[2][3][4] A vacuum will vaporize the mercury, creating a severe inhalation hazard, and will contaminate the vacuum itself.[4][5] A broom will break the mercury into smaller droplets, spreading the contamination over a wider area.[2][4]

Q4: How do I dispose of waste generated during decontamination?

A4: All materials used in the cleanup, including PPE, absorbent pads, broken glass, and cleaning tools, are considered radioactive and hazardous waste.[10][11] They must be segregated and placed into designated, sealed, and clearly labeled radioactive waste containers.[11][12][13] Do not mix with regular or biohazardous waste. Follow the specific disposal procedures provided by your RSO.[14]

Q5: The spill occurred on a porous surface like unsealed concrete. What should I do?

A5: Spills on porous surfaces are significantly more difficult to decontaminate. Immediately notify your RSO, as specialized procedures are required. It may not be possible to fully decontaminate the surface, and removal of the contaminated material may be necessary. Do not apply cleaning solutions without direct guidance, as this could cause the isotope to penetrate deeper into the material.[5]

Quantitative Data: this compound Properties

This table summarizes the key radiological data for this compound.

PropertyValueCitation(s)
Half-Life (T½) ~10.53 hours[15][16][17]
Decay Mode Electron Capture (EC) / β+[15]
Primary Decay Product Gold-195 (¹⁹⁵Au)[15][18]
Decay Energy ~1.554 MeV[15]
Metastable Isomer Mercury-195m (¹⁹⁵ᵐHg)[19]
Isomer Half-Life ~41.6 hours[19]

Experimental Protocol: Hypothetical Decontamination Procedure

Disclaimer: This is a generalized, hypothetical protocol for illustrative purposes. The actual procedure must be directed by your institution's RSO.

Objective: To decontaminate a non-porous surface following a small-scale this compound spill.

Materials:

  • Radioactive Spill Kit containing:

    • PPE (gloves, coat, goggles, shoe covers)[4]

    • Absorbent pads and mercury-binding powder (e.g., sulfur or zinc-based).[3][5]

    • Forceps and plastic scraper.[1]

    • Sealable plastic bags and labeled radioactive waste container.[4][12]

  • Handheld radiation survey meter (e.g., Geiger-Müller counter).

  • Decontaminating solution appropriate for the chemical form of the mercury.

Methodology:

  • Area Control & Assessment (Pre-Cleanup):

    • Ensure the spill area is evacuated, secured, and marked.[4]

    • Turn off all ventilation systems to prevent airborne dispersal.[4]

    • Under the RSO's supervision, don full PPE.[7]

    • Use a survey meter to determine the boundaries of the contamination. Work from the outer edges inward.

  • Gross Contamination Removal:

    • If visible droplets are present, use a plastic scraper or cardboard to gently consolidate them.[3][9]

    • Use an eyedropper or syringe to collect the consolidated droplets.[3]

    • Place all collected mercury and contaminated tools into a designated, sealed container.[4]

  • Chemical Decontamination:

    • Sprinkle mercury-binding powder (e.g., sulfur powder) over the spill area.[3] This will bind with any remaining microscopic droplets, making them easier to clean and reducing vapor. The powder may change color (e.g., brown) upon contact with mercury.[3]

    • Carefully collect the powder using a scraper and dustpan and place it in the radioactive waste container.[3]

  • Surface Cleaning & Final Survey:

    • Wipe the area with damp absorbent pads soaked in a suitable decontamination solution, as advised by the RSO.

    • Perform wipes in an overlapping pattern, moving from the area of lowest contamination to the highest. Use a new pad for each wipe to avoid re-contamination.

    • Place all used pads into the radioactive waste container.[13]

    • Once cleaning is complete, perform a thorough survey of the area with a radiation meter to ensure contamination is below acceptable limits.

    • Perform wipe tests as directed by the RSO to check for removable contamination.

  • Personnel Decontamination & Waste Disposal:

    • Carefully remove PPE, turning it inside out to contain any surface contamination. The outer gloves should be removed first.

    • Place all PPE in the designated radioactive waste container.[1]

    • Survey hands, shoes, and clothing before leaving the contaminated area.

    • Ensure all waste containers are sealed, properly labeled, and stored in the designated radioactive waste accumulation area for disposal by EH&S.[12]

Visualizations

Spill_Response_Workflow cluster_Initial_Actions Phase 1: Immediate Response cluster_Decon Phase 2: Supervised Decontamination cluster_Clearance Phase 3: Clearance spill Spill Occurs alert Alert Personnel & Contact RSO/EH&S spill->alert confine Confine Spill (If Safe) alert->confine evacuate Evacuate & Secure Area confine->evacuate ppe Don Full PPE evacuate->ppe RSO Arrives assess Assess & Survey Contamination Boundaries ppe->assess remove Remove Gross Contamination assess->remove decontaminate Apply Binding Agent & Clean Surface remove->decontaminate final_survey Final Survey & Wipe Test decontaminate->final_survey waste Package & Dispose of Radioactive Waste final_survey->waste debrief Debrief & Document Incident waste->debrief reopen Area Cleared for Use debrief->reopen

Caption: Workflow for managing a this compound spill event.

Mercury195_Decay_Pathway Hg195 This compound (¹⁹⁵Hg) Au195 Gold-195 (¹⁹⁵Au) Hg195->Au195 Electron Capture (EC) T½ = 10.53 h Pt195 Platinum-195 (Stable) Au195->Pt195 Electron Capture (EC) T½ = 186 days

Caption: Simplified decay pathway of this compound to stable Platinum-195.

References

Technical Support Center: Stabilizing Mercury-195 Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for stabilizing Mercury-195 (¹⁹⁵Hg) labeled molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments.

Disclaimer: Information regarding specific ¹⁹⁵Hg-labeled molecules is limited in publicly available literature. The following guidance is based on established principles of radiometal chemistry and draws from research on other mercury isotopes (e.g., ¹⁹⁷Hg) and various radiometals. The fundamental principles of chelation chemistry and stability assessment are broadly applicable.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My radiochemical purity (RCP) is consistently low after labeling. What are the common causes and how can I improve it?

A1: Low radiochemical purity is a common issue in radiolabeling. It typically points to problems with the labeling reaction itself or the subsequent purification.

Common Causes & Solutions:

  • Precursor/Reagent Quality: The purity of your precursor molecule, chelator, and solvents is critical. Impurities can compete with the labeling reaction or interfere with purification.

    • Solution: Always verify the purity of your precursor via analytical methods like NMR or MS. Use fresh, high-purity, and, where necessary, anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Radiolabeling reactions are highly sensitive to pH, temperature, and reaction time.

    • Solution: Perform optimization experiments by systematically varying the pH, temperature (start with mild conditions, e.g., 40°C, especially for sensitive biomolecules), and incubation time.[1] Ensure all components are thoroughly mixed.

  • Presence of Competing Metals: Trace metal contaminants in buffers or reagents can compete with ¹⁹⁵Hg for the chelator.

    • Solution: Use metal-free buffers and high-purity water. Treat all glassware meticulously to remove trace metals.

  • Inefficient Purification: The purification method (e.g., HPLC, solid-phase extraction) may not be adequately separating the labeled molecule from free ¹⁹⁵Hg or other impurities.

    • Solution: Optimize your HPLC method (e.g., gradient, mobile phase composition, column type) or SPE cartridge protocol to ensure clear separation of product from impurities.[2]

Below is a logical workflow for troubleshooting low radiochemical purity.

low_rcp_troubleshooting start Low Radiochemical Purity (RCP) Observed check_precursor Verify Precursor & Reagent Purity (NMR, MS) start->check_precursor check_conditions Optimize Reaction Conditions (pH, Temp, Time) check_precursor->check_conditions If purity is confirmed check_metals Check for Competing Metal Contamination check_conditions->check_metals If still low check_purification Evaluate Purification Method (HPLC/SPE) check_metals->check_purification If metal-free solution Improved RCP check_purification->solution Optimized

Caption: A stepwise guide to troubleshooting low radiochemical yield.

Q2: My ¹⁹⁵Hg-labeled molecule shows high uptake in the kidneys during in vivo studies. What does this indicate?

A2: High and persistent kidney uptake is a classic indicator of in vivo instability for radiometal-labeled compounds.[3][4] When the ¹⁹⁵Hg cation is released from its chelator, it can be sequestered by the renal system, leading to a high background signal and, more importantly, potential nephrotoxicity.[5]

Underlying Mechanisms & Solutions:

  • Weak Chelation: The chelator may not be robust enough to withstand the in vivo environment. Acyclic chelators or those forming bonds with low dissociation energy (like Hg-S) can be particularly susceptible to cleavage.[4]

    • Solution: Employ a highly stable chelating system. Research has shown that a cyclic bisarylmercury structure based on a bispidine motif provides exceptional in vivo stability for mercury isotopes.[4][6] This design leverages the high bond dissociation energy of the Hg-Ph (mercury-phenyl) bond and the structural rigidity of the cyclic framework to prevent the release of the radiometal.[4]

  • Transchelation: The radiometal may be "stolen" by other biological molecules with a high affinity for mercury, such as certain proteins.

    • Solution: A kinetically inert complex is required. The aforementioned bispidine-based structure has demonstrated high stability even in the presence of an excess of sulfur-containing competitors, which are known to bind mercury strongly.[4]

  • Metabolism of the Targeting Molecule: If the targeting biomolecule itself is rapidly metabolized in a way that exposes the radiometal complex, instability can result.

    • Solution: Ensure the linker between the chelator and the biomolecule is stable. Evaluate the metabolic profile of the unlabeled conjugate.

Q3: The labeled compound appears stable in buffer but shows degradation in human serum. Why is this happening?

A3: This is a common finding and highlights the importance of challenging the radiopharmaceutical in a biologically relevant medium. Human serum contains a myriad of proteins, enzymes, and ions that can destabilize a radiometal complex.

Potential Causes & Solutions:

  • Protein Binding: The compound may non-specifically bind to serum proteins like albumin, which can sometimes lead to dissociation. More often, free ¹⁹⁵Hg released due to other instability mechanisms will bind to serum proteins.

    • Solution: Use a highly stable chelator. Studies on the cyclic bisarylmercury compound showed no observable protein interaction in a human serum assay, indicating high stability.[4]

  • Enzymatic Degradation: Serum enzymes can cleave either the chelator itself or the linker attaching it to the biomolecule.

    • Solution: Design linkers that are resistant to enzymatic cleavage.

  • Competition from Ions: Serum contains physiological concentrations of various metal ions (e.g., Zn²⁺, Cu²⁺) that could potentially displace ¹⁹⁵Hg from a weak chelator.

    • Solution: The stability of the complex must be thermodynamically high and kinetically inert. Perform competition assays with relevant metal ions to assess stability.

Data Presentation: Stability & Biodistribution

Quantitative data is essential for evaluating and comparing the stability of different labeled molecules. The following tables provide examples of how to structure this data.

Note: The following data is illustrative and derived from studies on other radiometals to demonstrate proper data presentation format. Specific stability data for the cyclic bisarylmercury compound was not available in a tabular format.

Table 1: Example of In Vitro Stability in Human Serum at 37°C

Time Point% Intact Molecule (Chelator A)% Intact Molecule (Chelator B - DTPA-based)[1]
0 min>99%98.6 ± 0.5%
1 hour>99%Not Reported
4 hours>99%Not Reported
24 hours>98%88.1 ± 1.3%

This table illustrates how a stable chelator (A) maintains high integrity over 24 hours, while a less stable one (B) shows significant degradation.

Table 2: Example of Ex Vivo Biodistribution Data in Rats (% Injected Dose per Gram)

OrganStable Molecule (e.g., Cyclic Bisarylmercury)[3][4]Unstable Molecule (Hypothetical)
Blood0.5 ± 0.10.6 ± 0.2
Liver1.2 ± 0.32.5 ± 0.5
Kidneys 1.5 ± 0.4 15.0 ± 2.1
Spleen0.3 ± 0.10.4 ± 0.1
Lungs0.8 ± 0.21.0 ± 0.3
Muscle0.2 ± 0.10.3 ± 0.1
Bone0.1 ± 0.052.0 ± 0.5

This table highlights the key difference in biodistribution: the unstable molecule shows significantly higher accumulation in the kidneys and potentially bone, indicating release of free ¹⁹⁵Hg.

Experimental Protocols

Protocol 1: General Radiolabeling with ¹⁹⁵Hg

This protocol describes a general method for labeling a precursor containing a bifunctional chelator (BFC) with ¹⁹⁵HgCl₂.

Materials:

  • ¹⁹⁵HgCl₂ in 0.1 M HCl

  • Precursor-BFC conjugate (1 mg/mL in water or DMSO)

  • Reaction Buffer (e.g., 0.1 M HEPES or Acetate buffer, pH 5-7), metal-free

  • Quenching solution (e.g., 50 mM DTPA)

  • Purification system (e.g., HPLC with a C18 column, or a C18 SPE cartridge)

  • Reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block

Procedure:

  • Preparation: In a reaction vial, add 100 µL of the reaction buffer.

  • Add Precursor: Add 10-50 µL of the precursor-BFC solution to the vial.

  • Add Radionuclide: Carefully add the desired amount of ¹⁹⁵HgCl₂ (e.g., 5-10 µL, ~37-185 MBq) to the vial. Vortex briefly.

  • Incubation: Place the vial in a heating block at the optimized temperature (e.g., 40-95°C) for the optimized time (e.g., 15-30 minutes).

  • Quenching (Optional): After incubation, add 10 µL of the quenching solution to complex any remaining free ¹⁹⁵Hg.

  • Purification: Purify the reaction mixture using a pre-conditioned C18 SPE cartridge or by reverse-phase HPLC to separate the labeled product from unreacted ¹⁹⁵HgCl₂ and other impurities.

  • Quality Control: Analyze the final product using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol 2: In Vitro Human Serum Stability Assay

This assay assesses the stability of the ¹⁹⁵Hg-labeled molecule in a biological matrix.

Materials:

  • Purified ¹⁹⁵Hg-labeled molecule

  • Human serum (commercially available, filtered)

  • Incubator or water bath at 37°C

  • Analysis system (radio-TLC or radio-HPLC)

  • Protein precipitation agent (e.g., cold ethanol or acetonitrile)

Procedure:

  • Incubation: Add a small volume (e.g., 10-50 µL) of the purified ¹⁹⁵Hg-labeled molecule to 500 µL of human serum.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1h, 4h, 24h), withdraw a 50 µL aliquot.

  • Protein Precipitation: To each aliquot, add 100 µL of a cold protein precipitation agent (e.g., ethanol). Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using radio-TLC or radio-HPLC to quantify the percentage of the intact radiolabeled molecule versus any released/degraded radioactive species.

  • Calculation: Express the stability at each time point as the percentage of radioactivity corresponding to the intact molecule relative to the total radioactivity in the sample.

Protocol 3: Ex Vivo Biodistribution Study in Rodents

This protocol provides a general framework for assessing the in vivo stability and organ distribution of a ¹⁹⁵Hg-labeled molecule. All animal procedures must be approved by an institutional animal care and use committee.

Materials:

  • Healthy rodents (e.g., Wistar rats, 150-200g)

  • ¹⁹⁵Hg-labeled molecule formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Dissection tools, collection tubes, and a scale for weighing organs

  • Gamma counter

Procedure:

  • Dose Preparation: Prepare a solution of the ¹⁹⁵Hg-labeled molecule in sterile saline at a known radioactivity concentration.

  • Injection: Anesthetize the animal. Inject a precise volume (e.g., 100-200 µL) of the dose solution intravenously via the tail vein. Retain a small, measured aliquot of the injectate to serve as a standard.

  • Distribution: Allow the compound to distribute for a predetermined time (e.g., 1 hour, 4 hours, 24 hours).

  • Euthanasia & Dissection: At the designated time point, euthanize the animal via an approved method.

  • Organ Collection: Immediately perform dissection and collect key organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone/femur).

  • Weighing & Counting: Weigh each collected organ/tissue sample. Measure the radioactivity in each sample and the injection standard using a gamma counter, correcting for decay.

  • Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and concepts in the stabilization and analysis of ¹⁹⁵Hg-labeled molecules.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment radiolabeling Radiolabeling & Purification (HPLC/SPE) qc1 Quality Control (Radio-TLC/HPLC) radiolabeling->qc1 serum_stability Human Serum Stability Assay qc1->serum_stability If RCP > 95% competition_assay Competitor Challenge Assay qc1->competition_assay If RCP > 95% biodistribution Biodistribution Study (Rodent Model) serum_stability->biodistribution If Stable competition_assay->biodistribution If Stable imaging SPECT Imaging (Optional) biodistribution->imaging analysis Calculate %ID/g Evaluate Kidney Uptake imaging->analysis final Stable Candidate Molecule Identified analysis->final

Caption: General experimental workflow for stability assessment.

in_vivo_fate cluster_stable Stable Molecule Pathway cluster_unstable Unstable Molecule Pathway injection IV Injection of ¹⁹⁵Hg-Labeled Molecule stable_circ Circulates as Intact Complex injection->stable_circ unstable_circ Dissociation in Bloodstream injection->unstable_circ stable_target Accumulates in Target Tissue stable_circ->stable_target stable_clear Clearance via Hepatobiliary/Renal Routes stable_target->stable_clear free_hg Release of Free ¹⁹⁵Hg²⁺ unstable_circ->free_hg kidney_uptake High Uptake in Kidneys free_hg->kidney_uptake bone_uptake Uptake in Bone/Other Tissues free_hg->bone_uptake

References

Technical Support Center: Overcoming Quenching Effects in Mercury-195 Liquid Scintillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome quenching effects during the liquid scintillation counting (LSC) of Mercury-195.

FAQs: Understanding Quenching in this compound LSC

Q1: What is quenching in liquid scintillation counting?

A1: Quenching is any process that reduces the efficiency of the energy transfer from the radioactive decay event to the photomultiplier tubes (PMTs) of the LSC.[1][2] This results in a lower observed count rate (Counts Per Minute or CPM) than the actual rate of decay (Disintegrations Per Minute or DPM), leading to an underestimation of the radioactivity of your this compound sample.[3] The energy spectrum of the isotope will also appear to shift to a lower energy.[2][4]

Q2: What are the main types of quenching I might encounter with my this compound samples?

A2: There are three primary types of quenching:

  • Chemical Quenching : This is the most common type of quenching.[4][5] It occurs when substances in your sample interfere with the transfer of energy from the solvent molecules to the scintillator (fluor).[1] Common chemical quenchers include acids, bases, water, and oxygen. These substances absorb the decay energy without emitting light.[4]

  • Color Quenching : This happens when colored components in your sample absorb the photons of light emitted by the scintillator before they can reach the PMTs.[1][3] This is a common issue with biological samples.

  • Physical Quenching : This type of quenching is caused by the physical separation of the this compound from the scintillation cocktail, for instance, if the sample is not fully dissolved or is adsorbed onto the vial walls.[3] Proper sample homogenization can typically prevent physical quenching.[3][5]

Q3: How does the decay of this compound influence quenching?

A3: this compound has two isomers, 195mHg and 195Hg, with half-lives of 41.6 hours and 10.53 hours, respectively.[6][7] Both decay via electron capture and/or positron emission.[6][7][8] The relatively low energy of the emitted radiation makes this compound susceptible to significant quenching, which can cause a substantial shift in the energy spectrum and a reduction in counting efficiency.

Q4: Can I completely eliminate quenching?

A4: In many cases, especially with complex biological or environmental samples, completely eliminating quenching is not feasible. The primary goal is to either keep the level of quenching consistent across all samples and standards or to use appropriate methods to correct for the quenching effect.

Troubleshooting Guides

Issue 1: Low Counting Efficiency (Low CPM/DPM Ratio)
Possible Cause Troubleshooting Steps
Chemical Quenching 1. Identify and Minimize Quenching Agents : Review your sample preparation protocol to identify potential chemical quenchers (e.g., acids, bases, dissolved oxygen). Consider alternative reagents or purification steps if possible. 2. Optimize Sample-to-Cocktail Ratio : A higher volume of scintillation cocktail relative to the sample volume can sometimes mitigate mild chemical quenching. 3. Use a Quench-Resistant Cocktail : Modern scintillation cocktails are often formulated to be more resistant to certain chemical quenchers. Consult your cocktail manufacturer's specifications.
Color Quenching 1. Bleaching : For colored samples, consider adding a bleaching agent (e.g., hydrogen peroxide). Be sure to neutralize the bleaching agent before adding the scintillation cocktail, as it can be a chemical quencher. 2. Sample Digestion/Oxidation : For complex biological samples, complete digestion or oxidation can remove colored components. 3. Reduce Sample Volume : A smaller sample volume can reduce the path length for light absorption.[1][9]
Incorrect Energy Window Settings 1. Optimize Energy Windows : Ensure the energy windows on your LSC are set appropriately for the decay energy of this compound. Quenching causes a shift to lower energies, so a window that is set too high may miss a significant portion of the counts.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Variable Quenching Between Samples 1. Standardize Sample Preparation : Ensure that all samples, standards, and blanks are prepared with the exact same procedure and volumes to maintain a consistent level of quenching. 2. Use a Quench Curve : For samples with varying levels of quench, a quench curve is essential for accurate DPM calculation.[10]
Chemiluminescence or Phosphorescence 1. Dark Adaptation : Allow samples to sit in the dark for a period before counting to reduce phosphorescence (light emission after exposure to ambient light). 2. Chemiluminescence Correction : Some LSCs have settings to detect and correct for chemiluminescence (light produced by chemical reactions in the sample).

Experimental Protocols & Data Presentation

Protocol 1: Preparation of a Chemical Quench Curve for this compound

This protocol describes the preparation of a set of quenched standards to generate a quench curve.

Materials:

  • Stock solution of this compound with known activity (DPM).

  • Liquid scintillation cocktail.

  • Quenching agent (e.g., nitromethane or carbon tetrachloride).

  • 20 mL liquid scintillation vials.

  • Pipettes.

Methodology:

  • Prepare a series of at least six liquid scintillation vials.

  • To each vial, add a precise and identical amount of the this compound stock solution.

  • Add increasing volumes of the quenching agent to each vial. For example, 0 µL, 10 µL, 20 µL, 50 µL, 100 µL, and 200 µL.[10]

  • Add the same volume of scintillation cocktail to each vial, ensuring the total volume in each vial is constant.

  • Cap the vials tightly and mix thoroughly.

  • Count each vial in the LSC to determine the CPM and a quench indicating parameter (e.g., tSIE, SIS).

  • Calculate the counting efficiency for each standard (Efficiency = CPM / DPM).

  • Plot the counting efficiency as a function of the quench indicating parameter to generate the quench curve.[1][10]

Data Presentation: Example Quench Curve Data for this compound
VialQuenching Agent Volume (µL)DPM (known)CPM (measured)Quench Indicator (tSIE)Counting Efficiency (%)
10100,00095,00085095.0
210100,00088,00072088.0
320100,00079,00061079.0
450100,00065,00045065.0
5100100,00048,00030048.0
6200100,00030,00018030.0
Protocol 2: Using the External Standard Method for Quench Correction

Most modern LSCs utilize an external gamma source (e.g., ¹³³Ba or ¹⁵²Eu) to induce a Compton spectrum in the sample, from which a quench indicating parameter is derived.[9]

Methodology:

  • Generate and store a quench curve for this compound using the instrument's software and a set of quenched standards (as described in Protocol 1).

  • Prepare your unknown this compound samples.

  • Place the samples in the LSC.

  • Select a counting protocol that uses the stored quench curve for this compound.

  • The instrument will automatically measure the CPM of your sample and use the external standard to determine the quench level (quench indicating parameter).

  • The software then uses the quench curve to determine the counting efficiency corresponding to that quench level and calculates the DPM of your sample.[3][9]

Visualizations

Quench_Troubleshooting_Workflow start Low or Inconsistent CPM Reading for Hg-195 check_sample Review Sample Preparation start->check_sample is_colored Is the sample colored? check_sample->is_colored is_complex Is it a complex (e.g., biological) matrix? is_colored->is_complex No bleach Consider Bleaching or Digestion is_colored->bleach Yes optimize_ratio Optimize Sample: Cocktail Ratio is_complex->optimize_ratio Yes check_instrument Review Instrument Settings is_complex->check_instrument No bleach->optimize_ratio optimize_ratio->check_instrument energy_window Verify Energy Window for Hg-195 check_instrument->energy_window quench_curve Implement Quench Curve Correction energy_window->quench_curve recount Re-count Sample quench_curve->recount

Caption: Troubleshooting workflow for low or inconsistent this compound counts.

Quench_Correction_Methods title Quench Correction Strategies for Hg-195 sample_prep Sample Preparation Optimization minimize Minimize Quenching Agents sample_prep->minimize homogenize Ensure Homogeneity sample_prep->homogenize bleach Bleach Colored Samples sample_prep->bleach instrumental Instrumental Correction Methods ext_std External Standard (e.g., tSIE) instrumental->ext_std int_std Internal Standard (Spiking) instrumental->int_std channel_ratio Sample Channels Ratio (SCR or SIS) instrumental->channel_ratio quench_curve Generate Quench Curve ext_std->quench_curve int_std->quench_curve channel_ratio->quench_curve dpm Calculate DPM quench_curve->dpm

Caption: Overview of quench correction strategies for this compound LSC.

References

Validation & Comparative

A Comparative Guide to the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Radionuclide Generator System for Cardiac Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gold-195m (¹⁹⁵ᵐAu) radiopharmaceutical, derived from a Mercury-195m (¹⁹⁵ᵐHg) generator, with standard alternatives used in first-pass radionuclide angiocardiography. The content is based on experimental and clinical data to provide an objective overview for researchers, scientists, and professionals in drug development and medical imaging.

Introduction: The Role of the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator

Contrary to being a therapeutic agent, Mercury-195 is relevant in the medical field through its metastable isomer, Mercury-195m (¹⁹⁵ᵐHg). This radionuclide serves as the parent isotope in a device known as a radionuclide generator. The ¹⁹⁵ᵐHg parent, which has a half-life of 41.6 hours, decays into its daughter isotope, Gold-195m (¹⁹⁵ᵐAu).

The ¹⁹⁵ᵐAu daughter is an ultra-short-lived radiopharmaceutical (half-life of 30.5 seconds) that emits a principal gamma ray at 262 keV, making it suitable for imaging with a gamma camera.[1] The generator system allows for the on-site production of ¹⁹⁵ᵐAu for immediate use in diagnostic procedures, specifically first-pass radionuclide angiocardiography, which is used to assess cardiac function. The primary advantage of this system is the ability to perform rapid, sequential studies with a significantly lower radiation dose to the patient compared to conventional agents.[2]

Comparative Data: ¹⁹⁵ᵐAu vs. ⁹⁹ᵐTc-based Agents

First-pass radionuclide angiocardiography is a cornerstone of nuclear cardiology for evaluating ventricular function. The most commonly used radiopharmaceutical for this procedure is Technetium-99m (⁹⁹ᵐTc) chelated to various ligands. The following tables compare the key performance and physical characteristics of ¹⁹⁵ᵐAu with those of ⁹⁹ᵐTc-based agents.

Table 1: Physical Properties of Radionuclides
PropertyGold-195m (¹⁹⁵ᵐAu)Technetium-99m (⁹⁹ᵐTc)
Parent Isotope ¹⁹⁵ᵐHg⁹⁹Mo
Parent Half-Life 41.6 hours66 hours
Daughter Half-Life 30.6 seconds6.01 hours
Principal Photon Energy 262 keV140 keV
Decay Mode Isomeric TransitionIsomeric Transition
Table 2: Clinical Performance and Dosimetry
ParameterGold-195m (¹⁹⁵ᵐAu)Technetium-99m (⁹⁹ᵐTc) Agents
Primary Application First-Pass AngiocardiographyFirst-Pass & Equilibrium Angiography, Myocardial Perfusion
Repeatability of Studies High; studies can be repeated within minutes.[2]Limited by the longer half-life.
Patient Radiation Dose Significantly lower, allowing for multiple studies.[2]Higher, limiting the number of sequential studies.
Diagnostic Correlation (LVEF) Excellent correlation with ⁹⁹ᵐTc (r = 0.95 to 0.98).[1]Established gold standard.
Image Quality High count rates achievable for good quality first-pass images.[2]High-quality images; standard for clinical use.[3]

Experimental and Clinical Protocols

¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator Elution

The ¹⁹⁵ᵐAu is obtained by eluting (washing) a sterile column containing the parent ¹⁹⁵ᵐHg.

  • Principle: The parent ¹⁹⁵ᵐHg is adsorbed onto a column material. Due to different chemical properties, the daughter ¹⁹⁵ᵐAu can be selectively washed off using a specific eluent, leaving the parent behind to generate more ¹⁹⁵ᵐAu.

  • Elution Efficiency: The reported efficiency of these generators is typically in the range of 20-30%.[4]

  • Regeneration: The generator rapidly regenerates the ¹⁹⁵ᵐAu, allowing for another elution within approximately 3 minutes.[2]

First-Pass Radionuclide Angiocardiography with ¹⁹⁵ᵐAu

The following protocol is a generalized procedure for first-pass cardiac studies.

  • Patient Preparation: No specific patient preparation is typically required.

  • Radiopharmaceutical Administration: A bolus of ¹⁹⁵ᵐAu is injected intravenously into a peripheral vein, typically in the right arm. A swift and compact bolus is critical for high-quality images.

  • Image Acquisition:

    • Dynamic imaging is initiated simultaneously with the injection using a large-field-of-view gamma camera equipped with a medium-energy collimator.

    • Data is acquired in a rapid sequence (e.g., 25 frames per cardiac cycle) to track the initial transit of the radiotracer through the heart and great vessels.[5]

    • Imaging is typically performed in the right anterior oblique (RAO) or left anterior oblique (LAO) projection to best visualize the cardiac chambers.[2]

  • Data Analysis: The collected data is processed by a computer to generate time-activity curves and calculate quantitative parameters, most importantly the Left Ventricular Ejection Fraction (LVEF).

  • Repeat Studies: Due to the short half-life of ¹⁹⁵ᵐAu, the procedure can be repeated at rest or under stress conditions (e.g., exercise) within minutes to assess changes in cardiac function.

Visualizations: Decay Pathway and Experimental Workflow

Note: Signaling pathways are not applicable to diagnostic radiopharmaceuticals as they do not exert a pharmacological effect. The following diagrams illustrate the relevant physical and procedural pathways.

DecayPathway parent Mercury-195m (¹⁹⁵ᵐHg) Half-life: 41.6 hours Spin: 13/2+ daughter Gold-195m (¹⁹⁵ᵐAu) Half-life: 30.6 seconds Spin: 11/2- parent->daughter Isomeric Transition (IT) gamma Gamma Photon (262 keV) daughter->gamma Emission for Imaging

Caption: Decay pathway of Mercury-195m to Gold-195m.

ClinicalWorkflow cluster_0 Radiopharmacy cluster_1 Clinical Suite Generator ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator Elution Elute with Sterile Solution Generator->Elution Dose Prepare Patient Dose (¹⁹⁵ᵐAu in Eluate) Elution->Dose Injection IV Bolus Injection to Patient Dose->Injection Administer Imaging Gamma Camera Acquisition Injection->Imaging Analysis Data Processing & LVEF Calculation Imaging->Analysis

Caption: Clinical workflow for ¹⁹⁵ᵐAu first-pass angiocardiography.

References

Comparing Mercury-195 with stable mercury isotopes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Mercury-195 and Stable Mercury Isotopes for Researchers

For scientists and professionals in drug development and environmental research, understanding the nuances of isotopic tools is paramount. This guide provides an objective comparison between the radioisotope this compound and stable mercury isotopes, detailing their applications, and presenting supporting data and experimental protocols. This information is intended to assist researchers in selecting the appropriate isotopic tool for their specific study.

At a Glance: Key Differences

FeatureThis compoundStable Mercury Isotopes
Isotopic Nature RadioactiveNon-radioactive
Primary Application Radiotracing of mercury transformations in controlled, short-term experiments.Tracing sources and biogeochemical pathways of mercury in environmental systems.
Method of Detection Gamma spectroscopy (detecting radioactive decay).Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Key Advantage High sensitivity for tracking small amounts of newly introduced mercury.Ability to distinguish between different sources of mercury based on isotopic signatures.
Limitation Short half-life limits use in long-term studies; requires handling of radioactive material.Does not track transformations in real-time; requires high-precision mass spectrometry.

This compound: A Radioactive Tracer

This compound (¹⁹⁵Hg) is an unstable isotope of mercury that undergoes radioactive decay. Its key properties make it suitable for specific research applications, primarily as a radiotracer.

Properties of this compound:

PropertyValue
Half-life 10.53 hours[1]
Decay Mode Electron Capture (EC) / Positron Emission (β+) to Gold-195 (¹⁹⁵Au)[1][2][3]
Discovered 1952[1]

Due to its radioactivity, ¹⁹⁵Hg can be introduced into a system in small, known quantities and its movement and transformation can be tracked by detecting the radiation it emits. While specific experimental data for ¹⁹⁵Hg is not abundant in publicly available literature, the use of another mercury radioisotope, ¹⁹⁷Hg, in environmental studies serves as a strong proxy for its application.

Application Example: Tracing Mercury Methylation and Reduction with ¹⁹⁷Hg

A study on the use of ¹⁹⁷Hg as a radiotracer provides insight into the experimental utility of mercury radioisotopes.[4] This research is pivotal for understanding the transformation of inorganic mercury into the highly toxic methylmercury in sediments and water.

Quantitative Data from ¹⁹⁷Hg Tracer Experiments:

Experimental ParameterResult
Me¹⁹⁷Hg production from ¹⁹⁷Hg²⁺ spike in freshwater sediment (20h incubation) 0.02 to 0.13% per gram of wet sediment[4]
¹⁹⁷Hg⁰ recovery from ¹⁹⁷Hg²⁺ spike in freshwater sediment 0.0058 ± 0.0013% per gram of wet sediment[4]
Me¹⁹⁷Hg production from ¹⁹⁷Hg²⁺ spike in freshwater samples (3-day incubation) 0.1 to 0.3%[4]
Tracer recovery in methylation experiments with marine sediments (20h incubation) ~0.005% per gram of wet sediment[4]
Hg²⁺ reduction to Hg⁰ in marine sediments 0.13 to 1.6% per gram of wet sediment[4]
Experimental Protocol: ¹⁹⁷Hg Radiotracer Analysis

The following is a generalized protocol based on the study of ¹⁹⁷Hg as a tracer for mercury transformations.[4]

  • ¹⁹⁷Hg Production: The ¹⁹⁷Hg radiotracer is produced by irradiating ¹⁹⁶Hg with thermal neutrons.

  • Sample Incubation: A known amount of the ¹⁹⁷Hg²⁺ tracer is added to the environmental sample (e.g., sediment or water). The sample is then incubated under controlled conditions for a specific period.

  • Extraction of Methylmercury: After incubation, the methylmercury (including the newly formed Me¹⁹⁷Hg) is extracted from the sample. The use of a KBr/H₂SO₄ solution is recommended to avoid co-extraction of inorganic ¹⁹⁷Hg²⁺.

  • Quantification: The amount of Me¹⁹⁷Hg produced is determined by measuring the radioactivity of the organic extract using a gamma spectrometer.

  • Analysis of Reduction: The reduction of ¹⁹⁷Hg²⁺ to volatile ¹⁹⁷Hg⁰ can be quantified by purging the sample with a gas and trapping the volatilized mercury for radioactivity measurement.

Experimental Workflow for Radiotracer Analysis

Radiotracer_Workflow cluster_prep Sample Preparation & Dosing cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Sample Environmental Sample (Sediment/Water) Spike Spike with ¹⁹⁷Hg²⁺ Radiotracer Sample->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Extract_MeHg Extract Methylmercury (KBr/H₂SO₄) Incubate->Extract_MeHg Purge_Hg0 Purge Volatile Hg⁰ Incubate->Purge_Hg0 Gamma_Spec Gamma Spectrometry of Organic Extract Extract_MeHg->Gamma_Spec Trap_Hg0 Trap and Measure Radioactivity of Hg⁰ Purge_Hg0->Trap_Hg0 MeHg_Production Quantify Me¹⁹⁷Hg Production Rate Gamma_Spec->MeHg_Production Hg0_Formation Quantify Hg⁰ Formation Rate Trap_Hg0->Hg0_Formation

Workflow for using a mercury radiotracer to study transformation processes.

Stable Mercury Isotopes: Fingerprinting Sources and Pathways

Mercury has seven stable isotopes, each with a specific natural abundance.[5][6][7] These isotopes can become fractionated (i.e., their relative abundances change) as mercury undergoes various physical, chemical, and biological processes in the environment. These subtle variations in isotopic ratios can serve as powerful tracers for identifying mercury sources and understanding its biogeochemical cycling.

Stable Isotopes of Mercury:

IsotopeNatural Abundance (%)
¹⁹⁶Hg 0.15[5][8]
¹⁹⁸Hg 9.97[8]
¹⁹⁹Hg 16.87[8]
²⁰⁰Hg 23.10[8]
²⁰¹Hg 13.2[2]
²⁰²Hg 29.86[8]
²⁰⁴Hg 6.87[8]
Applications of Stable Mercury Isotopes

The primary application of stable mercury isotopes is in environmental science to trace pollution sources and understand the biogeochemical cycling of mercury.[6][9][10] This is achieved by measuring two types of isotopic fractionation:

  • Mass-Dependent Fractionation (MDF): This is the expected fractionation based on the mass differences between the isotopes. It is typically reported using the delta notation (δ²⁰²Hg).

  • Mass-Independent Fractionation (MIF): This is an unexpected fractionation pattern that is not solely dependent on mass. It is particularly useful for tracing photochemical reactions and is reported using the capital delta notation (Δ¹⁹⁹Hg and Δ²⁰¹Hg).

By analyzing the MDF and MIF signatures in environmental samples (e.g., water, sediment, biota), researchers can create an "isotopic fingerprint" to identify the sources of mercury contamination and the processes it has undergone.

Experimental Protocol: Stable Isotope Analysis by MC-ICP-MS

The high-precision measurement of mercury isotope ratios is performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). The following is a generalized protocol.[5][11]

  • Sample Preparation: Solid samples (e.g., biological tissue, sediments) are digested using strong acids to bring the mercury into solution.

  • Sample Introduction: The digested sample solution is introduced into a gas-liquid separator. A reducing agent, such as stannous chloride (SnCl₂), is added to convert the ionic mercury (Hg²⁺) into volatile elemental mercury (Hg⁰).

  • Vapor Generation: A stream of argon gas carries the Hg⁰ vapor into the plasma of the MC-ICP-MS.

  • Ionization and Mass Analysis: In the plasma, the mercury atoms are ionized. The ions are then accelerated and separated based on their mass-to-charge ratio by a magnetic field.

  • Detection: Multiple detectors simultaneously measure the ion beams of the different mercury isotopes, allowing for precise determination of their ratios.

  • Data Correction: A thallium (Tl) standard is often introduced with the sample to correct for instrumental mass bias. Sample-standard bracketing with a known mercury isotope standard (e.g., NIST 3133) is used to ensure accuracy.

Logical Flow for Stable Isotope Analysis

Stable_Isotope_Analysis cluster_sample Sample Processing cluster_intro Sample Introduction cluster_ms MC-ICP-MS Analysis cluster_data Data Interpretation Sample Environmental Sample Digest Acid Digestion Sample->Digest Reduce Reduction of Hg²⁺ to Hg⁰ (with SnCl₂) Digest->Reduce Vaporize Vapor Generation Reduce->Vaporize Ionize Ionization in Plasma Vaporize->Ionize Separate Mass Separation Ionize->Separate Detect Multi-Detection Separate->Detect Calculate Calculate Isotope Ratios (δ²⁰²Hg, Δ¹⁹⁹Hg) Detect->Calculate Interpret Source Apportionment & Pathway Analysis Calculate->Interpret

Logical flow of stable mercury isotope analysis from sample to interpretation.

Conclusion: Choosing the Right Isotopic Tool

The choice between using this compound (or other radioisotopes) and stable mercury isotopes depends entirely on the research question.

  • For studying the rates and mechanisms of specific mercury transformations in a controlled experimental setting, a radiotracer like This compound is the ideal tool. Its high sensitivity allows for the tracking of newly added mercury through processes like methylation and reduction over short time scales.

  • For identifying the sources of mercury contamination in the environment and tracing its movement through complex ecosystems , stable mercury isotopes are the superior choice. The analysis of isotopic fractionation patterns provides a powerful fingerprinting technique that can deconvolve multiple sources and pathways.

In essence, these two isotopic approaches are not competitors but rather complementary tools in the comprehensive study of mercury in our environment and its impact on biological systems.

References

A Comparative Guide to Inter-laboratory Measurements of Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a consolidated comparison of experimental data on the radioactive isotope Mercury-195 (¹⁹⁵Hg) and its isomer ¹⁹⁵ᵐHg. The data presented is compiled from various scientific publications to offer a comparative overview of measured decay properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving ¹⁹⁵Hg.

Half-life Measurements of ¹⁹⁵Hg and ¹⁹⁵ᵐHg

The half-life of a radionuclide is a critical parameter for its quantification and application. Over the years, several experiments have been conducted to precisely measure the half-lives of ¹⁹⁵Hg and its metastable state ¹⁹⁵ᵐHg. The following table summarizes the results from various studies, providing a snapshot of the consistency and variability in the measurements.

NuclideReported Half-lifeMeasurement MethodReference
¹⁹⁵Hg9.9 (± 0.2) hoursGamma-ray spectroscopy following decay of ¹⁹⁵TlNuclear Data Sheets for A = 195[1][2]
¹⁹⁵Hg10.7 hoursNot specifiedWikipedia[3]
¹⁹⁵ᵐHg41.6 (± 0.8) hoursGamma-ray spectroscopyNuclear Data Sheets for A = 195[1][2]
¹⁹⁵ᵐHg40.0 (± 1.0) hoursGamma-ray spectroscopyPlajner et al. (1971)[4]

Gamma-Ray Emission Spectroscopy

The decay of ¹⁹⁵Hg to Gold-195 (¹⁹⁵Au) is accompanied by the emission of gamma rays with characteristic energies and intensities. These emissions serve as fingerprints for the identification and quantification of the isotope. The tables below compare the measured gamma-ray energies and their relative intensities from different evaluations.

Decay of ¹⁹⁵Hg (Half-life: ~9.9 hours)

Energy (keV)Relative Intensity (%) - Adopted ValuesRelative Intensity (%) - Plajner et al. (1971)
30.7712.0 (± 1.2)12.5 (± 1.3)
98.8610.6 (± 0.5)11.0 (± 0.6)
129.740.81 (± 0.04)0.85 (± 0.09)

Note: The adopted values are from the comprehensive evaluation in the Nuclear Data Sheets.[1][2]

Decay of ¹⁹⁵ᵐHg (Half-life: ~41.6 hours)

Energy (keV)Relative Intensity (%) - Adopted ValuesRelative Intensity (%) - Plajner et al. (1971)
53.452.60 (± 0.13)2.7 (± 0.3)
176.077.6 (± 0.4)7.9 (± 0.8)
203.770.51 (± 0.03)0.55 (± 0.06)

Note: The adopted values are from the comprehensive evaluation in the Nuclear Data Sheets.[1][2]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context and reliability of the presented data. Below are detailed descriptions of the typical experimental procedures.

3.1. Source Preparation

The production of ¹⁹⁵Hg for experimental studies typically involves the irradiation of a stable gold target with high-energy protons. A common reaction is the ¹⁹⁷Au(p, 3n)¹⁹⁵Hg reaction.

  • Target: High-purity gold foils (typically >99.9%).

  • Irradiation: The gold target is bombarded with a proton beam from a particle accelerator (e.g., a cyclotron). The beam energy is selected to maximize the cross-section for the desired reaction.

  • Radiochemical Separation: Following irradiation, the mercury isotopes are chemically separated from the gold target and other reaction byproducts. This is often achieved through distillation or chromatographic techniques to ensure a high-purity source of ¹⁹⁵Hg.

3.2. Radiation Detection

Gamma-ray spectroscopy is the primary technique for the measurement of ¹⁹⁵Hg.[5][6]

  • Detector: High-purity germanium (HPGe) detectors are most commonly used due to their excellent energy resolution, which is essential for resolving the complex gamma-ray spectra from the decay of mercury isotopes.

  • Calibration: The detector system is calibrated for both energy and detection efficiency using standard radioactive sources with well-known gamma-ray emissions (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).

  • Data Acquisition: The detector signals are processed by a multi-channel analyzer (MCA) to generate a gamma-ray energy spectrum. The spectra are collected over a period sufficient to achieve good statistical accuracy for the peaks of interest.

3.3. Data Analysis

  • Peak Analysis: The gamma-ray spectra are analyzed to identify the photopeaks corresponding to the decay of ¹⁹⁵Hg and ¹⁹⁵ᵐHg. The net area of each peak is determined by subtracting the background continuum.

  • Half-life Determination: To measure the half-life, a series of spectra are acquired over time. The decay of the net peak area of a characteristic gamma-ray is then fitted to an exponential decay function to determine the decay constant and, consequently, the half-life.

  • Intensity Determination: The relative intensities of the gamma rays are determined from the net peak areas, corrected for the detector's efficiency at each respective energy.

Visualized Workflows and Decay Schemes

4.1. Experimental Workflow for Gamma-Ray Spectroscopy

The following diagram illustrates a typical workflow for the experimental measurement of gamma-ray emissions from a radioactive source like ¹⁹⁵Hg.

experimental_workflow cluster_prep Source Preparation cluster_measurement Measurement cluster_analysis Data Analysis Target Gold Target (¹⁹⁷Au) Irradiation Proton Irradiation ¹⁹⁷Au(p, 3n)¹⁹⁵Hg Target->Irradiation Accelerator Separation Radiochemical Separation Irradiation->Separation Source ¹⁹⁵Hg Source Separation->Source Detector HPGe Detector Source->Detector Gamma Rays MCA Multi-Channel Analyzer Detector->MCA Spectrum Gamma-Ray Spectrum MCA->Spectrum Analysis Peak Analysis & Decay Curve Fitting Spectrum->Analysis Results Half-life & Intensities Analysis->Results

Typical workflow for gamma-ray spectroscopy.

4.2. Decay Scheme of ¹⁹⁵Hg

The following diagram illustrates the primary decay pathways of ¹⁹⁵Hg to ¹⁹⁵Au. This compound decays primarily through electron capture.[7][8]

decay_scheme Hg195m ¹⁹⁵ᵐHg (13/2+) T½ = 41.6 h Hg195 ¹⁹⁵Hg (1/2-) T½ = 9.9 h Hg195m->Hg195 IT (54.2%) Au195_excited ¹⁹⁵Au Excited States Hg195m->Au195_excited EC (45.8%) Hg195->Au195_excited EC (100%) Au195_ground ¹⁹⁵Au (3/2+) Au195_excited->Au195_ground γ-decay

Simplified decay scheme of ¹⁹⁵Hg and ¹⁹⁵ᵐHg.

References

Comparative Guide to Reference Materials for Mercury-195 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the synthetic radioisotope Mercury-195 (Hg-195), the absence of a dedicated Certified Reference Material (CRM) necessitates a careful evaluation of calibration and quality control strategies. This guide provides a comparison between two primary approaches: the use of commercially available total mercury CRMs for general instrument validation and the preparation of a custom Hg-195 standard for specific, quantitative applications.

As Hg-195 is not a naturally occurring isotope, direct CRMs for this radionuclide are not available. The choice between leveraging a readily available total mercury CRM and undertaking the preparation of a custom standard depends critically on the analytical objectives, required accuracy, and available resources.

Comparison of Calibration Strategies

The following table summarizes the key characteristics, advantages, and disadvantages of using a total mercury CRM versus a custom-prepared Hg-195 standard.

FeatureTotal Mercury Certified Reference Material (CRM)Custom-Prepared this compound Standard
Analyte Specificity Non-specific to Hg-195. Certified for total mercury concentration.Specific to the Hg-195 isotope.
Primary Application General instrument performance validation, calibration for total Hg analysis.Quantitative analysis of Hg-195, isotope-specific calibration, tracer studies.
Accuracy for Hg-195 Indirect and potentially inaccurate for absolute quantification of Hg-195.High accuracy when properly characterized.
Traceability Traceable to SI units for total mercury concentration (e.g., NIST).[1][2][3]Traceability must be established through characterization and validation.
Availability & Cost Readily available from commercial suppliers at a moderate cost.Requires sourcing of Hg-195, specialized synthesis, and is high-cost.
Preparation Time Minimal; involves dilution of the certified solution.Significant; involves synthesis, purification, and characterization.
Required Expertise Basic analytical chemistry skills.Expertise in radiochemistry, analytical chemistry, and metrology required.

Experimental Protocols

Detailed methodologies for both approaches are outlined below to provide a practical basis for comparison and implementation.

Protocol 1: Use of a Total Mercury CRM for Instrument Performance Validation

This protocol is suitable for verifying the general performance of an analytical instrument, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), for mercury detection.

Objective: To confirm instrument sensitivity, stability, and linearity for mercury analysis using a traceable standard.

Materials:

  • NIST SRM 3133 Mercury (Hg) Standard Solution (or equivalent).[1][2][3]

  • High-purity nitric acid (HNO₃).

  • 18 MΩ·cm deionized water.

  • Calibrated volumetric flasks and pipettes.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution by diluting the NIST SRM 3133 in a 2-5% nitric acid matrix. The final concentration should be appropriate for the instrument's working range.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L).

  • Instrument Calibration: Analyze the calibration standards on the ICP-MS, monitoring the most abundant stable mercury isotope (e.g., ²⁰²Hg).

  • Performance Evaluation:

    • Generate a calibration curve and assess the linearity (R² > 0.999 is typically desired).

    • Determine the instrument detection limit (IDL) and limit of quantification (LOQ).

    • Analyze a quality control (QC) standard to verify the accuracy of the calibration.

Note: This method validates the instrument's ability to measure mercury but does not provide a specific calibration for the Hg-195 isotope.

Protocol 2: Preparation and Use of a Custom this compound Standard

This protocol is necessary for accurate quantification of Hg-195 in experimental samples.

Objective: To prepare and characterize a this compound standard for use as a calibrant or spike in isotope dilution analysis.

Materials:

  • A source of this compound (this is typically produced in a cyclotron or nuclear reactor).

  • High-purity acids (e.g., HNO₃, HCl) for stabilization.

  • 18 MΩ·cm deionized water.

  • Appropriate radiation shielding and handling equipment.

  • Analytical instrumentation for characterization (e.g., gamma spectrometer, ICP-MS).

Procedure:

  • Sourcing and Dissolution: Obtain a known quantity of Hg-195 from a radionuclide supplier or production facility. Dissolve the material in a suitable acidic matrix to create a primary stock solution. All handling must be performed in a licensed radiological facility.

  • Radiochemical Purity Assessment: Use gamma-ray spectrometry to identify and quantify Hg-195 and any other radioactive impurities. The energy peak for Hg-195 should be prominent and well-defined.

  • Determination of Total Mercury Concentration: Use a calibrated ICP-MS (calibrated with a total mercury CRM as in Protocol 1) to determine the total mercury concentration in the primary stock solution.

  • Activity Quantification: The radioactive concentration (in Bq/g) of the primary stock solution should be determined using a calibrated gamma spectrometer or liquid scintillation counter.

  • Preparation of Working Standards: Prepare working standards by gravimetric or volumetric dilution of the characterized primary stock solution.

  • Calibration and Quantification: Use the custom working standards to calibrate the analytical instrument (e.g., ICP-MS or radiation detector) for Hg-195. For highest accuracy, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method.

Visualizing the Workflows

The following diagrams illustrate the logical flow for preparing a custom standard and for deciding which calibration strategy to employ.

custom_standard_workflow cluster_prep Preparation cluster_char Characterization cluster_use Application sourcing Source Hg-195 (Cyclotron/Supplier) dissolution Dissolve in Acidic Matrix (Primary Stock) sourcing->dissolution gamma_spec Gamma Spectrometry (Activity & Purity) dissolution->gamma_spec icp_ms ICP-MS Analysis (Total Hg Concentration) dissolution->icp_ms working_std Prepare Working Standards (Gravimetric Dilution) gamma_spec->working_std icp_ms->working_std calibration Instrument Calibration & Sample Analysis working_std->calibration

Caption: Workflow for the preparation and characterization of a custom this compound standard.

decision_flowchart cluster_actions start Analytical Goal? quant Quantitative Analysis of Hg-195? start->quant qual Qualitative Detection or Instrument Performance Check? start->qual quant->qual No custom_std Prepare & Use Custom Hg-195 Standard quant->custom_std Yes total_hg_crm Use Total Mercury CRM qual->total_hg_crm

Caption: Decision flowchart for selecting the appropriate mercury reference material.

References

A Comparative Analysis of Mercury-195 and Mercury-197 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nuclear properties of Mercury-195 (¹⁹⁵Hg) and Mercury-197 (¹⁹⁷Hg), radioisotopes with potential applications in scientific research. Due to a scarcity of publicly available experimental data directly employing ¹⁹⁵Hg in drug development, this document focuses on a comparison of the fundamental characteristics of these isotopes and presents a hypothetical experimental workflow for a radiolabeling study, a common application for such radionuclides in biomedical research.

Isotopic Properties: ¹⁹⁵Hg vs. ¹⁹⁷Hg

A clear understanding of the physical properties of radioisotopes is crucial for their selection in experimental design. The following table summarizes and compares the key characteristics of ¹⁹⁵Hg and its isomer ¹⁹⁵ᵐHg with ¹⁹⁷Hg.

PropertyThis compound (¹⁹⁵Hg)Mercury-195m (¹⁹⁵ᵐHg)Mercury-197 (¹⁹⁷Hg)
Half-life 10.53 hours[1]41.6 hours[2]64.14 hours[2]
Decay Mode Electron Capture (EC), β+Isomeric Transition (IT), EC, β+Electron Capture (EC)[2]
Primary Decay Product Gold-195 (¹⁹⁵Au)[1]This compound (¹⁹⁵Hg), Gold-195 (¹⁹⁵Au)[2]Gold-197 (¹⁹⁷Au)
Spin and Parity 1/2-[1]13/2+[2]1/2-

Hypothetical Experimental Workflow: Radiolabeling of a Novel Compound

To illustrate a potential application of a mercury radioisotope in research, the following diagram outlines a generalized workflow for radiolabeling a novel therapeutic compound for in-vitro and in-vivo evaluation. This process allows for the tracking and quantification of the compound's distribution and binding characteristics.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_invitro Phase 2: In-Vitro Analysis cluster_invivo Phase 3: In-Vivo Studies start Start: Select Novel Compound isotope_prep Isotope Production & Purification (e.g., ¹⁹⁵Hg or ¹⁹⁷Hg) start->isotope_prep chelation Chelator Conjugation to Compound start->chelation radiolabeling Radiolabeling with Mercury Isotope isotope_prep->radiolabeling chelation->radiolabeling cell_culture Cell Culture with Target Receptors radiolabeling->cell_culture animal_model Animal Model Administration radiolabeling->animal_model binding_assay Radioligand Binding Assay cell_culture->binding_assay data_analysis_invitro Data Collection & Statistical Analysis (Scintillation Counting) binding_assay->data_analysis_invitro end End: Pharmacokinetic Profile data_analysis_invitro->end imaging SPECT/CT Imaging animal_model->imaging biodistribution Biodistribution Studies animal_model->biodistribution data_analysis_invivo Image & Data Analysis imaging->data_analysis_invivo biodistribution->data_analysis_invivo data_analysis_invivo->end

Hypothetical workflow for a radiolabeling study.

Experimental Protocols

Detailed experimental protocols would be highly specific to the compound and the biological system under investigation. However, a general outline for the key phases is provided below.

1. Radiolabeling Protocol:

  • Objective: To covalently attach the mercury radioisotope to the target compound.

  • Methodology:

    • Synthesize or procure the mercury radioisotope in a chemically reactive form.

    • If necessary, conjugate a chelating agent to the target compound to facilitate stable binding of the metallic radioisotope.

    • Incubate the chelated compound with the activated mercury radioisotope under optimized conditions (pH, temperature, and time).

    • Purify the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted isotope and chelator.

    • Determine the radiochemical purity and specific activity of the final product.

2. In-Vitro Radioligand Binding Assay Protocol:

  • Objective: To determine the binding affinity and specificity of the radiolabeled compound to its target receptor.

  • Methodology:

    • Prepare cell membranes or whole cells expressing the target receptor.

    • Incubate the biological preparation with increasing concentrations of the radiolabeled compound.

    • For competition assays, co-incubate with a known unlabeled ligand to determine binding specificity.

    • Separate bound from free radioligand by rapid filtration or centrifugation.

    • Quantify the amount of bound radioactivity using a gamma counter or liquid scintillation counter.

    • Perform statistical analysis (e.g., Scatchard analysis) to determine binding parameters (Kd and Bmax).

3. In-Vivo Biodistribution Protocol:

  • Objective: To determine the distribution, accumulation, and clearance of the radiolabeled compound in a living organism.

  • Methodology:

    • Administer a known quantity of the radiolabeled compound to an appropriate animal model (e.g., via intravenous injection).

    • At various time points post-administration, humanely euthanize cohorts of animals.

    • Dissect and weigh major organs and tissues of interest.

    • Measure the radioactivity in each tissue sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Statistically analyze the data to determine the pharmacokinetic profile of the compound.

Concluding Remarks

References

The Critical Role of Control Experiments in Mercury-195 Tracer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mercury-195 (¹⁹⁵Hg), a radioisotope of mercury, serves as a valuable tracer in a multitude of research applications, from environmental science to toxicology and drug development. Its ability to mimic the behavior of stable mercury allows for the precise tracking of this heavy metal within biological systems. However, the integrity and interpretability of data derived from ¹⁹⁵Hg tracer studies are fundamentally reliant on the design and execution of rigorous control experiments. This guide provides a comparative overview of essential control experiments, presenting methodologies and illustrative data to ensure the validity of your research findings.

While specific experimental data for this compound is not widely available in publicly accessible literature, this guide utilizes analogous data from studies with other mercury isotopes and heavy metal tracers to illustrate the principles and expected outcomes of appropriate control experiments.

Data Presentation: Comparative Analysis of Control Groups

Effective control experiments are designed to isolate the effect of the experimental variable by providing a baseline for comparison. The following tables summarize hypothetical, yet representative, quantitative data from key control experiments in both in vitro and in vivo settings.

Table 1: In Vitro Cellular Uptake of ¹⁹⁵HgCl₂ in a Human Cell Line

Experimental GroupTreatmentMean ¹⁹⁵Hg Uptake (cpm/mg protein)Standard DeviationP-value vs. Treatment
Treatment 1 µM ¹⁹⁵HgCl₂15,234± 1,287-
Negative Control 1 Vehicle (culture medium)152± 35< 0.001
Negative Control 2 1 µM ¹⁹⁵HgCl₂ at 4°C876± 98< 0.001
Competition Control 1 µM ¹⁹⁵HgCl₂ + 100 µM stable HgCl₂2,145± 254< 0.001

cpm = counts per minute

Table 2: In Vivo Biodistribution of ¹⁹⁵Hg-labeled Compound in a Rodent Model

OrganTreatment Group (%ID/g)Vehicle Control Group (%ID/g)P-value
Blood 1.25 ± 0.150.02 ± 0.005< 0.001
Liver 15.78 ± 2.340.15 ± 0.04< 0.001
Kidney 25.43 ± 3.110.21 ± 0.06< 0.001
Brain 0.89 ± 0.120.01 ± 0.003< 0.01
Muscle 0.54 ± 0.090.03 ± 0.007< 0.01

%ID/g = percentage of injected dose per gram of tissue

Experimental Protocols

Detailed and standardized protocols are paramount for the reproducibility of tracer studies. Below are methodologies for the key control experiments presented in the tables.

In Vitro Cellular Uptake Assay

Objective: To quantify the specific uptake of a ¹⁹⁵Hg-labeled compound into cultured cells.

Methodology:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells (or other relevant cell line) in 24-well plates and grow to 80-90% confluency.

  • Preparation of Treatment and Control Groups:

    • Treatment Group: Prepare a solution of 1 µM ¹⁹⁵HgCl₂ in serum-free culture medium.

    • Negative Control 1 (Vehicle): Prepare an equal volume of serum-free culture medium without the ¹⁹⁵HgCl₂.

    • Negative Control 2 (Temperature): Pre-chill a plate of cells and the 1 µM ¹⁹⁵HgCl₂ solution to 4°C.

    • Competition Control: Prepare a solution of 1 µM ¹⁹⁵HgCl₂ mixed with 100 µM of non-radioactive ("cold") HgCl₂.

  • Incubation:

    • Aspirate the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).

    • Add the respective treatment or control solutions to the wells.

    • Incubate the plates at 37°C (except for the 4°C control) for 1 hour.

  • Termination and Lysis:

    • Aspirate the solutions and wash the cells three times with ice-cold PBS to remove unbound tracer.

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity (in cpm) using a gamma counter.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the cpm to the protein concentration to obtain cpm/mg protein. Compare control groups to the treatment group using an appropriate statistical test (e.g., t-test or ANOVA).

In Vivo Biodistribution Study

Objective: To determine the distribution and accumulation of a ¹⁹⁵Hg-labeled compound in various organs of a living organism.

Methodology:

  • Animal Model: Use a suitable animal model, such as adult male Wistar rats (n=5 per group).

  • Preparation of Treatment and Control Groups:

    • Treatment Group: Prepare a sterile solution of the ¹⁹⁵Hg-labeled compound in saline.

    • Vehicle Control Group: Prepare a sterile saline solution.

  • Administration: Administer a precise dose of the ¹⁹⁵Hg-labeled compound or vehicle via intravenous (tail vein) injection.

  • Time Course: At a predetermined time point (e.g., 24 hours post-injection), euthanize the animals according to approved ethical protocols.

  • Organ Harvesting and Weighing:

    • Dissect and collect major organs (blood, liver, kidney, brain, muscle, etc.).

    • Rinse the organs in saline, blot dry, and weigh them.

  • Quantification:

    • Measure the radioactivity in each organ using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose (%ID).

  • Data Analysis: Calculate the %ID per gram of tissue (%ID/g) for each organ. Compare the biodistribution in the treatment group to the vehicle control group using statistical analysis.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_invitro In Vitro Cellular Uptake cluster_invivo In Vivo Biodistribution cell_culture Cell Seeding & Growth treatment_prep Prepare Treatment & Controls (Vehicle, 4°C, Competition) cell_culture->treatment_prep incubation Incubation with ¹⁹⁵Hg treatment_prep->incubation lysis Cell Lysis & Collection incubation->lysis quantification_invitro Gamma Counting & Protein Assay lysis->quantification_invitro analysis_invitro Data Analysis (cpm/mg protein) quantification_invitro->analysis_invitro animal_prep Animal Acclimation injection IV Injection (¹⁹⁵Hg Compound or Vehicle) animal_prep->injection euthanasia Euthanasia at Time Point injection->euthanasia organ_harvest Organ Dissection & Weighing euthanasia->organ_harvest quantification_invivo Gamma Counting organ_harvest->quantification_invivo analysis_invivo Data Analysis (%ID/g) quantification_invivo->analysis_invivo

Caption: Experimental workflows for in vitro and in vivo tracer studies.

mercury_toxicity_pathway cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences Hg Mercury (Hg²⁺) Glutamate_Receptor Glutamate Receptor (e.g., NMDA) Hg->Glutamate_Receptor Dysregulation Thiol_Proteins Thiol-Containing Proteins (-SH groups) Hg->Thiol_Proteins Binding & Inhibition Mitochondria Mitochondria Hg->Mitochondria Damage Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Thiol_Proteins->Oxidative_Stress Mitochondria->Oxidative_Stress Apoptosis Apoptosis Mitochondria->Apoptosis Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Excitotoxicity->Neuroinflammation Oxidative_Stress->Apoptosis Oxidative_Stress->Neuroinflammation

Caption: Simplified signaling pathways of mercury-induced neurotoxicity.

A Comparative Guide to Radiotracers in Cardiac Imaging: Alternatives to Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-invasive cardiac imaging has evolved significantly, moving beyond traditional methodologies to embrace a variety of radiotracers that offer nuanced insights into myocardial perfusion and function. While Mercury-195, primarily through its daughter nuclide Gold-195m, has played a role in first-pass radionuclide angiography, a range of alternative radiotracers are now more commonly employed in clinical and research settings. This guide provides a comprehensive comparison of these alternatives, focusing on their performance characteristics, underlying biological mechanisms, and the experimental protocols for their use.

Quantitative Comparison of Cardiac Radiotracers

The selection of a radiotracer for cardiac imaging is a critical decision, influenced by a variety of factors including the specific clinical or research question, available imaging technology, and patient safety considerations. The following tables provide a quantitative comparison of key performance indicators for prominent alternatives to this compound/Gold-195m.

RadiotracerHalf-lifePrincipal Photon/Positron EnergyImaging Modality
Gold-195m (Au-195m) 30.5 seconds262 keV (gamma)SPECT
Technetium-99m (Tc-99m) Sestamibi 6.0 hours140 keV (gamma)[1]SPECT
Thallium-201 (Tl-201) 73.1 hours68-80 keV (X-rays), 135 & 167 keV (gamma)[2]SPECT
Rubidium-82 (Rb-82) 75 seconds3.38 MeV (max positron)PET
RadiotracerTypical Spatial Resolution (mm)Typical Patient Effective Dose (mSv) per studyMyocardial Extraction Fraction (%)
Gold-195m (Au-195m) SPECT: ~10-15Low (not well-established in recent literature)Not applicable (blood pool agent)
Technetium-99m (Tc-99m) Sestamibi SPECT: ~10-15[3]10-15[4]~65%[5]
Thallium-201 (Tl-201) SPECT: ~10-15[3]22-29[6]~85%[5]
Rubidium-82 (Rb-82) PET: ~4-6[7]~3.6-3.7[8]~42% (with roll-off at high flow)[7]

Signaling Pathways and Mechanisms of Uptake

The diagnostic utility of these radiotracers is intrinsically linked to their biological behavior. Understanding their mechanisms of uptake and retention is crucial for accurate image interpretation.

Thallium-201 and Rubidium-82: Analogs of Potassium

Thallium-201 and Rubidium-82 are monovalent cations that act as potassium analogs.[9][10] Their uptake into myocardial cells is primarily mediated by the Na+/K+-ATPase pump, an active transport system embedded in the cell membrane.[11][12][13] This pump actively transports sodium ions out of the cell and potassium ions (and their analogs) into the cell, a process that requires energy in the form of ATP.[12][14] Consequently, the accumulation of these tracers is directly proportional to regional myocardial blood flow and the integrity of the cell membrane.

Sodium-Potassium Pump Mechanism Sodium-Potassium Pump cluster_membrane Cell Membrane pump Na+/K+-ATPase Pump ATP → ADP + Pi extracellular Extracellular Space pump:p->extracellular Released intracellular Intracellular Space pump:p->intracellular Released extracellular->pump:p Binds k_in 2 K+ (or Tl+/Rb+) na_out 3 Na+ na_out->pump:p Binds

Fig. 1: Na+/K+-ATPase Pump Mechanism for Tl-201 and Rb-82 Uptake.
Technetium-99m Sestamibi: Mitochondrial Sequestration

Technetium-99m sestamibi is a lipophilic cation that passively diffuses across the sarcolemmal and mitochondrial membranes.[1] Its retention within the myocardium is primarily due to its sequestration within mitochondria, driven by the large negative transmembrane potential of the inner mitochondrial membrane.[7][15][16] This mechanism makes its uptake dependent not only on myocardial blood flow but also on mitochondrial function and cell viability.

Mitochondrial Uptake of Tc-99m Sestamibi Mitochondrial Uptake of Tc-99m Sestamibi blood Bloodstream (Tc-99m Sestamibi) myocyte Myocardial Cell blood->myocyte Passive Diffusion mitochondrion Mitochondrion (Negative Potential) myocyte->mitochondrion Sequestration

Fig. 2: Mitochondrial uptake of Tc-99m Sestamibi.

Experimental Protocols

Accurate and reproducible results in nuclear cardiology depend on meticulous adherence to standardized experimental protocols. The following sections outline the key methodologies for the use of these alternative radiotracers.

General Myocardial Perfusion Imaging Workflow

The majority of myocardial perfusion imaging studies, whether using SPECT or PET, follow a biphasic protocol involving "stress" and "rest" imaging to differentiate between ischemia and infarction.

Myocardial Perfusion Imaging Workflow General Myocardial Perfusion Imaging Workflow start Patient Preparation (Fasting, Medication review) stress_test Stress Induction (Exercise or Pharmacological) start->stress_test stress_injection Radiotracer Injection (at peak stress) stress_test->stress_injection stress_imaging Stress Image Acquisition (SPECT or PET) stress_injection->stress_imaging rest_period Rest Period (Tracer washout/decay) stress_imaging->rest_period reconstruction Image Reconstruction (e.g., FBP, OSEM) stress_imaging->reconstruction rest_injection Radiotracer Injection (at rest) rest_period->rest_injection rest_imaging Rest Image Acquisition (SPECT or PET) rest_injection->rest_imaging rest_imaging->reconstruction analysis Quantitative & Qualitative Analysis (Perfusion defects, LVEF) reconstruction->analysis report Clinical Report analysis->report

Fig. 3: A generalized workflow for myocardial perfusion imaging.
Radiotracer Preparation and Administration

  • Gold-195m: Eluted from a Mercury-195m/Gold-195m generator using a sterile sodium thiosulfate solution immediately before intravenous administration.[17] The short half-life necessitates a rapid bolus injection.

  • Technetium-99m Sestamibi: Prepared from a kit containing the ligand (sestamibi). Sodium pertechnetate (Tc-99mO4-), obtained from a Molybdenum-99/Technetium-99m generator, is added to the kit, and the mixture is heated to form the Tc-99m sestamibi complex. The typical administered activity for a one-day rest/stress protocol is approximately 8-12 mCi for the rest study and 24-36 mCi for the stress study.[4]

  • Thallium-201: Supplied as Thallous Chloride Tl-201 in a ready-to-inject solution. The recommended adult dose for SPECT myocardial imaging is typically 2-3 mCi (74-111 MBq).[18][19]

  • Rubidium-82: Eluted from a Strontium-82/Rubidium-82 generator using a sterile 0.9% sodium chloride solution.[13][20][21] The elution is performed using an automated infusion system that delivers the radiotracer directly to the patient. A typical single dose for a rest or stress study is 40 mCi (1480 MBq).[22]

Image Acquisition
  • SPECT (Tc-99m Sestamibi, Tl-201):

    • Gamma Camera: Dual-head camera with low-energy, high-resolution collimators.

    • Acquisition: Gated acquisition is performed over a 180° arc (from 45° right anterior oblique to 45° left posterior oblique).

    • Projections: 32 or 64 projections.

    • Acquisition Time: 20-40 seconds per projection.[1]

    • Matrix Size: 64x64 or 128x128.[23]

  • PET (Rb-82):

    • PET/CT Scanner: Acquisition is performed in 3D list mode.

    • Coincidence Timing Window: Typically around 4-6 nanoseconds.

    • Energy Window: 425-650 keV.[3]

    • Acquisition Time: Dynamic acquisition for 6-7 minutes following tracer injection.[3][24]

Image Reconstruction and Analysis
  • SPECT:

    • Reconstruction Algorithms: Filtered back-projection (FBP) or, more commonly, iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM) are used.[25] Attenuation and scatter correction are applied.

    • Quantitative Analysis: Software packages are used to generate polar maps of myocardial perfusion, calculate summed stress, rest, and difference scores, and determine left ventricular ejection fraction (LVEF) from gated images.[11][23][26]

  • PET:

    • Reconstruction Algorithms: OSEM with corrections for attenuation (using the CT data), scatter, random coincidences, and detector dead time. Time-of-flight (TOF) and point-spread function (PSF) modeling can further improve image quality.[27][28][29][30]

    • Quantitative Analysis: Parametric maps of myocardial blood flow (MBF) in ml/min/g are generated for both rest and stress conditions. Myocardial flow reserve (MFR) is calculated as the ratio of stress MBF to rest MBF.[15][16][24][31][32]

Logical Comparison of Radiotracer Alternatives

The choice between these radiotracers often depends on the specific clinical or research goals and the available imaging technology. The following diagram illustrates a logical framework for this decision-making process.

Radiotracer Comparison Logic Logical Comparison of Cardiac Radiotracers start Primary Imaging Goal perfusion Myocardial Perfusion Assessment start->perfusion function Ventricular Function (First-Pass) start->function spect SPECT Availability perfusion->spect pet PET Availability perfusion->pet au195m Au-195m (Very short half-life, sequential studies) function->au195m tc99m Tc-99m Sestamibi (Good resolution, lower radiation than Tl-201) spect->tc99m tl201 Tl-201 (Viability assessment, higher radiation) spect->tl201 rb82 Rb-82 (High resolution, low radiation, quantitative flow) pet->rb82

Fig. 4: Logical framework for selecting a cardiac radiotracer.

Conclusion

While Gold-195m offers the unique advantage of an extremely short half-life for rapid, sequential first-pass studies of ventricular function, the assessment of myocardial perfusion is more commonly performed with Technetium-99m sestamibi, Thallium-201, and Rubidium-82. SPECT tracers like Tc-99m sestamibi and Tl-201 are widely available and provide valuable information on relative perfusion and viability. PET imaging with Rubidium-82 represents a significant advancement, offering superior spatial resolution, lower patient radiation exposure, and the ability to quantify myocardial blood flow in absolute terms. The choice of the optimal radiotracer depends on a careful consideration of the clinical question, available technology, and patient-specific factors. This guide provides the foundational data and protocols to aid researchers and clinicians in making informed decisions for their cardiac imaging needs.

References

Validating Mercury Isotopes as Tracers for Specific Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of environmental and biomedical research, tracers are indispensable tools for elucidating complex processes. Among these, mercury isotopes have emerged as powerful probes for tracking the fate and transformation of mercury in various systems. This guide provides a comprehensive comparison of different mercury isotopes used as tracers, with a focus on their validation for specific scientific applications. While the inquiry specifically mentioned Mercury-195 (Hg-195), available research literature predominantly highlights the use of other isotopes such as Mercury-197 (Hg-197), Mercury-203 (Hg-203), and stable mercury isotopes. This guide will, therefore, focus on these more extensively validated tracers, offering researchers, scientists, and drug development professionals a detailed comparison to inform their experimental design.

Comparative Analysis of Mercury Tracers

The selection of an appropriate mercury tracer is contingent upon the specific research question, the experimental system, and the analytical capabilities available. The following table summarizes the key properties and applications of commonly used mercury radiotracers and stable isotopes.

Tracer TypeIsotope(s)Half-lifeKey Properties & AdvantagesPrimary Applications
Radiotracers Hg-197 64.14 hours[1]High specific activity, allowing for low spike concentrations.[2][3] Shorter half-life reduces long-term radioactive waste. Production rate is about 50 times higher than that of 203Hg.[4]Studies of mercury methylation and reduction in sediments and water.[4] Validation of methodologies for determining mercury methylation potential.[2][3]
Hg-203 46.61 days[1]Longer half-life is suitable for longer-term experiments. Historically, the most frequently used mercury radiotracer.[4]Environmental tracer studies requiring longer observation periods.
Stable Isotopes ¹⁹⁸Hg, ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg, ²⁰⁴Hg StableNo radioactivity, eliminating handling and disposal concerns. Allows for the study of mass-dependent and mass-independent fractionation to identify sources and processes.[5] Can be used to track mercury biogeochemical cycling.[6]Source appointment for mercury emissions.[7] Bioaccumulation studies in aquatic ecosystems.[7][8] Understanding the global mercury cycle.[5]

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are outlines of methodologies for key experiments using mercury tracers.

1. Determination of Mercury Methylation Potential in Sediments using Hg-197

This experiment aims to quantify the rate at which inorganic mercury is converted to the more toxic methylmercury in sediment samples.

  • Tracer Preparation: A solution of ¹⁹⁷HgCl₂ of known specific activity is prepared.

  • Sample Incubation:

    • Sediment slurries are prepared from the study site.

    • A known amount of the ¹⁹⁷Hg tracer is added to the slurries. A range of tracer concentrations is recommended to assess the impact of the spike amount on the methylation potential.[2][3]

    • Control samples (blanks) are prepared to account for any background contamination.

    • Samples are incubated under conditions that mimic the natural environment (e.g., temperature, oxygen levels).

  • Extraction of Methylmercury:

    • After incubation, the reaction is stopped.

    • Methylmercury (including the newly formed Me¹⁹⁷Hg) is extracted from the sediment using a solvent extraction method. The use of KBr/H₂SO₄ is recommended to avoid co-extraction of inorganic ¹⁹⁷Hg²⁺.[4]

  • Quantification:

    • The activity of Me¹⁹⁷Hg in the extract is measured using a gamma counter.

    • The methylation potential is calculated based on the amount of Me¹⁹⁷Hg produced relative to the initial amount of ¹⁹⁷Hg tracer added.

2. Tracking Mercury Sources in a Freshwater Ecosystem using Stable Isotopes

This approach utilizes the unique isotopic signatures of different mercury sources to trace their contribution to the contamination of an ecosystem.

  • Sample Collection: Samples of water, sediment, and various organisms (e.g., fish, invertebrates) are collected from the study area.[6][8]

  • Sample Preparation:

    • Sediment and biological samples are freeze-dried and homogenized.

    • Total mercury is extracted and isolated from the samples, often through acid digestion.[8] For methylmercury analysis, a specific extraction and isolation method is employed.[6]

  • Isotope Ratio Analysis:

    • The isotopic composition of mercury (ratios of different stable isotopes) is measured using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[8]

  • Data Analysis:

    • The measured isotope ratios in the environmental samples are compared to the isotopic signatures of potential mercury sources (e.g., industrial effluent, atmospheric deposition).

    • By analyzing mass-dependent and mass-independent fractionation patterns, the contribution of each source to the mercury found in the ecosystem can be determined.[5]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for the two protocols described above.

MercuryMethylationWorkflow cluster_prep Sample & Tracer Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis TracerPrep Prepare 197HgCl2 Solution Spike Spike Slurries with 197Hg TracerPrep->Spike SedimentPrep Prepare Sediment Slurries SedimentPrep->Spike Incubate Incubate Samples Spike->Incubate StopReaction Stop Incubation Incubate->StopReaction Controls Prepare Control Blanks Controls->Incubate ExtractMeHg Solvent Extraction of MeHg StopReaction->ExtractMeHg MeasureActivity Measure Me197Hg Activity ExtractMeHg->MeasureActivity Calculate Calculate Methylation Potential MeasureActivity->Calculate

Caption: Workflow for determining mercury methylation potential using Hg-197.

StableIsotopeWorkflow cluster_sampling Field Sampling cluster_prep Sample Preparation cluster_analysis Isotope Analysis cluster_data Data Interpretation CollectSamples Collect Water, Sediment, & Biota Samples Homogenize Freeze-dry & Homogenize CollectSamples->Homogenize ExtractHg Extract & Isolate Hg/MeHg Homogenize->ExtractHg MC_ICP_MS Measure Isotope Ratios (MC-ICP-MS) ExtractHg->MC_ICP_MS CompareSignatures Compare to Source Signatures MC_ICP_MS->CompareSignatures DetermineContribution Determine Source Contribution CompareSignatures->DetermineContribution

Caption: Workflow for tracking mercury sources using stable isotopes.

References

A Comparative Guide: ICP-MS vs. Radiometric Detection for Mercury-195 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of specific isotopes is paramount. When the focus turns to Mercury-195 (Hg-195), a radioactive isotope of mercury, two powerful analytical techniques come to the forefront: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Radiometric Detection. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your research needs.

This compound is utilized in various research applications, including as a tracer in environmental science and potentially in preclinical drug development for absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] The choice between ICP-MS and radiometric detection hinges on several factors, including the required sensitivity, the nature of the sample matrix, and the specific information sought—be it the total elemental concentration, isotopic abundance, or the radioactive decay of the isotope itself.

At a Glance: Key Performance Characteristics

To facilitate a direct comparison, the following table summarizes the key quantitative performance characteristics of ICP-MS and radiometric detection for the analysis of this compound.

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Radiometric Detection (Gamma Spectrometry)
Principle of Detection Measures the mass-to-charge ratio of ions.Measures the gamma radiation emitted during radioactive decay.
Analyte Form Detects the 195Hg isotope based on its mass.Detects the radioactive decay of the 195Hg nucleus.
Detection Limit Low to sub-parts per trillion (ppt) or ng/L range for total mercury.[3]Dependent on detector efficiency, background radiation, and counting time. Can be estimated in the picogram to nanogram range.
Specificity High isotopic specificity, can differentiate 195Hg from other mercury isotopes.Highly specific to the gamma-ray energies emitted by 195Hg decay products.
Sample Throughput Relatively high, with analysis times of a few minutes per sample.Can be lower, often requiring longer counting times to achieve desired statistical significance.
Quantitative Analysis Provides direct concentration in mass per unit volume or mass (e.g., µg/L, ng/g).Provides activity in Becquerels (Bq) or Curies (Ci), which can be converted to mass using the specific activity.
Interferences Isobaric and polyatomic interferences can occur but are often mitigated with collision/reaction cells.[4]Background radiation and the presence of other gamma-emitting radionuclides can interfere.
Instrumentation Cost High initial investment.Varies depending on the type and sophistication of the detector and shielding.

In-Depth Comparison

Sensitivity and Detection Limits

ICP-MS is renowned for its exceptional sensitivity in elemental and isotopic analysis. For mercury, detection limits in the parts-per-trillion (ppt) or nanograms per liter (ng/L) range are routinely achieved.[3] This high sensitivity is a significant advantage when working with trace amounts of a substance.

Radiometric detection , specifically gamma spectrometry, detects the gamma rays emitted as this compound decays. The sensitivity of this method is defined by the Minimum Detectable Activity (MDA), which is the smallest amount of radioactivity that can be reliably distinguished from background radiation.[5][6] The MDA is influenced by the detector's efficiency, the background radiation level, and the counting time.[7]

To compare the detection limits in similar terms, we can convert the MDA (in Becquerels) to a mass-based unit using the specific activity of this compound, which is approximately 5.676 x 1016 Bq/g.[1] A typical MDA for gamma spectrometry can be in the range of a few tenths of a Becquerel. For an MDA of 0.1 Bq, the corresponding mass of this compound would be in the femtogram range (approximately 1.76 x 10-18 g). However, achieving such a low MDA requires optimal counting conditions, including a low-background detector and extended counting times. In practice, for routine analysis, the detection limit in mass units is often in the picogram to nanogram range.

Specificity and Interferences

ICP-MS offers excellent specificity for isotopic analysis. It can readily distinguish this compound from other stable and radioactive mercury isotopes based on their unique mass-to-charge ratios. However, ICP-MS can be prone to isobaric interferences (ions of other elements with the same nominal mass) and polyatomic interferences (ions formed from the plasma gas, sample matrix, and acids). Modern ICP-MS instruments equipped with collision/reaction cells or tandem mass spectrometry (ICP-MS/MS) can effectively mitigate these interferences.[4]

Radiometric detection is highly specific to the unique gamma-ray energies emitted during the decay of a particular radionuclide. For this compound, which decays by electron capture, the resulting daughter nuclide, Gold-195, is in an excited state and emits characteristic gamma rays. The primary challenge in radiometric detection is the presence of background radiation from natural sources (like potassium-40 and thorium and uranium decay series) and other gamma-emitting radionuclides in the sample.[8] Extensive shielding and careful selection of detector materials are necessary to minimize background interference.

Experimental Protocols

Sample Preparation and Analysis with ICP-MS

A robust sample preparation protocol is crucial for accurate ICP-MS analysis of mercury due to its volatility and potential for memory effects in the instrument.

Objective: To determine the concentration of this compound in a biological matrix (e.g., tissue homogenate or plasma).

Materials:

  • Concentrated nitric acid (HNO3), trace metal grade

  • Concentrated hydrochloric acid (HCl), trace metal grade

  • Gold (Au) standard solution (1000 ppm)

  • This compound standard for calibration

  • Internal standard solution (e.g., Iridium, Rhenium)

  • Deionized water (18.2 MΩ·cm)

  • Microwave digestion system

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Digestion: Accurately weigh approximately 0.2-0.5 g of the homogenized biological sample into a clean microwave digestion vessel.

  • Add a mixture of concentrated HNO3 and a smaller volume of HCl (e.g., 5 mL HNO3 and 1 mL HCl). The presence of HCl is crucial for stabilizing mercury in solution.[9]

  • To further prevent mercury loss and reduce memory effects, add a small amount of gold solution to achieve a final concentration of around 100-200 ppb Au in the digested sample.

  • Seal the vessels and perform microwave digestion using a suitable temperature and pressure program to ensure complete dissolution of the sample matrix.

  • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should be in the range of 2-5%.

  • Analysis: Prepare a series of calibration standards containing known concentrations of this compound in a matrix matching the diluted samples (including acid and gold concentrations).

  • Introduce the samples and standards into the ICP-MS. Monitor the signal for the m/z corresponding to 195Hg.

  • Use an internal standard to correct for instrumental drift and matrix effects.

  • Quantify the concentration of this compound in the samples by comparing their signal intensities to the calibration curve.

Sample Preparation and Analysis with Radiometric Detection (Gamma Spectrometry)

The protocol for radiometric detection focuses on accurately measuring the gamma emissions from the sample while minimizing background interference.

Objective: To determine the activity of this compound in a biological matrix.

Materials:

  • High-purity germanium (HPGe) detector with appropriate shielding (e.g., lead cave).

  • Multichannel analyzer (MCA) and associated software.

  • Calibrated this compound source for efficiency calibration.

  • Sample vials with a consistent geometry.

  • Lyophilizer (optional, for sample concentration).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the biological sample (liquid or homogenized solid) into a pre-weighed counting vial. The geometry of the sample (volume and shape) should be consistent with the geometry used for detector efficiency calibration to ensure accurate results.

    • For liquid samples, direct counting may be possible. For solid or viscous samples, homogenization is necessary to ensure a uniform distribution of the radionuclide.

    • To increase the concentration of this compound and improve the signal-to-noise ratio, samples can be concentrated, for example, by lyophilization (freeze-drying).

  • Detector Calibration:

    • Perform an energy calibration of the gamma spectrometry system using a standard source with well-defined gamma-ray energies.

    • Perform an efficiency calibration using a certified this compound source with a known activity and in the same geometry as the samples to be analyzed. This calibration determines the relationship between the number of detected gamma rays and the actual number of disintegrations occurring in the sample.

  • Sample Counting:

    • Place the sample vial in a reproducible position on the HPGe detector within the lead shield.

    • Acquire a gamma-ray spectrum for a predetermined counting time. The counting time should be sufficient to obtain statistically significant data, which depends on the expected activity of the sample and the background radiation level.

  • Data Analysis:

    • Identify the characteristic gamma-ray peaks of the Gold-195 daughter nuclide in the acquired spectrum.

    • Determine the net peak area (total counts in the peak minus the background counts).

    • Calculate the activity of this compound in the sample using the net peak area, the detector efficiency at the specific gamma-ray energy, the gamma-ray emission probability, and the counting time.

    • The activity can then be converted to mass using the specific activity of this compound if required.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both ICP-MS and radiometric detection of this compound.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Biological Sample Weighing Weighing Sample->Weighing Digestion Microwave Digestion (HNO3, HCl, Au) Weighing->Digestion Dilution Dilution Digestion->Dilution ICPMS ICP-MS Instrument Dilution->ICPMS Data Data Acquisition (m/z 195) ICPMS->Data Quant Quantification Data->Quant

ICP-MS Experimental Workflow

Radiometric_Workflow cluster_prep Sample Preparation cluster_analysis Gamma Spectrometry Sample Biological Sample Vial Transfer to Counting Vial Sample->Vial Concentration Concentration (Optional) Vial->Concentration Detector HPGe Detector (Shielded) Concentration->Detector Counting Spectrum Acquisition Detector->Counting Analysis Data Analysis (Activity Calculation) Counting->Analysis

Radiometric Detection Experimental Workflow

Application in Drug Development

In the realm of drug development, understanding the ADME properties of a new chemical entity is crucial. Radiolabeled compounds are invaluable tools in these studies.[1][10][11] this compound, with its convenient half-life and detectable gamma emissions, can be used as a tracer to follow the fate of a mercury-containing compound or a molecule tagged with mercury in a biological system.

ICP-MS would be the method of choice for determining the total mercury concentration in various tissues and excreta, providing a comprehensive picture of the element's distribution and elimination. Its ability to perform isotopic analysis can also be leveraged to distinguish the administered dose from endogenous mercury.

Radiometric detection offers a non-invasive way to track the distribution of the radiolabeled compound in real-time using techniques like gamma scintigraphy. It is also highly sensitive for quantifying the radioactivity in collected samples (blood, urine, feces, tissues), which directly correlates to the amount of the drug and its metabolites present.

Conclusion: Making the Right Choice

Both ICP-MS and radiometric detection are powerful techniques for the analysis of this compound, each with its own set of strengths and considerations.

Choose ICP-MS when:

  • You require very low detection limits for total mercury or specific isotopic concentrations.

  • You need to differentiate between the administered this compound and other mercury isotopes.

  • High sample throughput is a priority.

  • You have access to the necessary instrumentation and expertise to handle potential interferences.

Choose Radiometric Detection when:

  • You need to specifically measure the radioactivity of this compound.

  • Non-invasive or real-time tracking of the radiolabeled compound is desired.

  • The primary goal is to quantify the amount of the radiotracer in various samples for ADME studies.

  • The sample matrix is complex and may pose significant challenges for ICP-MS analysis.

Ultimately, the optimal choice of technique will depend on the specific research question, the available resources, and the desired level of information. In some cases, a combination of both techniques may provide the most comprehensive understanding of the behavior of this compound in a given system.

References

A Comparative Guide to Mercury-195m/Gold-195m Generators for Reproducible First-Pass Radionuclide Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Mercury-195m (¹⁹⁵ᵐHg)/Gold-195m (¹⁹⁵ᵐAu) generator system with its primary alternative, Technetium-99m (⁹⁹ᵐTc)-based radiopharmaceuticals, for first-pass radionuclide angiography. The focus is on the reproducibility of experiments, supported by quantitative data and detailed experimental protocols.

Executive Summary

The ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator produces the ultra-short-lived radionuclide Gold-195m (half-life of 30.5 seconds), making it highly suitable for sequential, reproducible first-pass cardiac studies with a significantly lower radiation dose to the patient compared to traditional agents.[1][2] The primary alternative, Technetium-99m labeled agents, while widely used, have a longer half-life, which limits the feasibility of rapid, repeated measurements. This guide presents a detailed comparison of these two modalities in terms of performance, experimental setup, and radiation dosimetry.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for ¹⁹⁵ᵐAu and ⁹⁹ᵐTc in first-pass radionuclide angiography, based on published clinical data.

Table 1: Comparison of Radionuclide Properties and Performance

ParameterGold-195m (from ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator)Technetium-99m (e.g., ⁹⁹ᵐTc-DTPA, ⁹⁹ᵐTc-Sestamibi)
Parent Half-life ¹⁹⁵ᵐHg: 41.6 hours[2]⁹⁹Mo: 66 hours
Daughter Half-life ¹⁹⁵ᵐAu: 30.5 seconds[1][2]⁹⁹ᵐTc: 6 hours[3]
Principal Gamma Energy 262 keV[4]140 keV[3]
Typical Administered Activity ~20-25 mCi per elution[2]8-12 mCi (rest), 24-36 mCi (stress)[3]
Radiation Dose (Kidney) 240 mrads from a 20 mCi injection[1]Varies with agent and protocol
Feasibility of Repeat Studies High (every 3-5 minutes)[2][5]Limited due to longer half-life[6]

Table 2: Reproducibility and Accuracy in Left Ventricular Ejection Fraction (LVEF) Measurement

Study ParameterGold-195mTechnetium-99m
Reproducibility of LVEF (correlation coefficient between two sequential studies) 0.95 - 0.98[1][5]Not applicable for rapid sequential studies
Accuracy of LVEF (correlation coefficient vs. ⁹⁹ᵐTc) 0.92 - 0.98[1][2][5]N/A (Reference standard in these studies)
Standard Error of the Estimate (SEE) for LVEF vs. ⁹⁹ᵐTc 0.049 - 0.050[1]N/A

Experimental Protocols

Gold-195m First-Pass Radionuclide Angiography

This protocol outlines the key steps for performing first-pass cardiac studies using a ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator.

a. ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator Preparation and Elution:

  • The generator contains the parent isotope ¹⁹⁵ᵐHg (T₁/₂: 41.6 hours).[2]

  • ¹⁹⁵ᵐAu (T₁/₂: 30.5 seconds) is produced by the decay of ¹⁹⁵ᵐHg.

  • The generator is eluted at the patient's bedside to obtain a sterile, pyrogen-free solution of ¹⁹⁵ᵐAu.[2]

  • A typical elution yields approximately 20-25 mCi of ¹⁹⁵ᵐAu from a 155 mCi generator.[2]

  • Elutions can be repeated every 3-5 minutes, allowing for sequential studies.[2][5]

b. Patient Preparation and Data Acquisition:

  • No specific patient preparation is required.

  • The patient is positioned under a gamma camera.

  • A bolus of ¹⁹⁵ᵐAu is injected intravenously.

  • First-pass data of the tracer's transit through the heart is acquired in a rapid sequence.

  • Images are typically acquired for 20-50 seconds.[7]

c. Data Analysis:

  • Computer analysis of the acquired data is performed to calculate parameters such as left ventricular ejection fraction (LVEF) and to assess regional wall motion.[1][5]

Technetium-99m First-Pass Radionuclide Angiography

This protocol describes the general procedure for first-pass cardiac studies using ⁹⁹ᵐTc-labeled radiopharmaceuticals.

a. Radiopharmaceutical Preparation:

  • Various ⁹⁹ᵐTc-labeled agents can be used, with ⁹⁹ᵐTc-DTPA being common for studies where only first-pass is required.[8][9] For combined perfusion and function studies, agents like ⁹⁹ᵐTc-Sestamibi or ⁹⁹ᵐTc-Tetrofosmin are used.[10][11]

  • The radiopharmaceutical is prepared according to the specific kit's instructions.

b. Patient Preparation and Data Acquisition:

  • Patient preparation may vary depending on whether a rest or stress study is being performed.

  • The patient is positioned under a gamma camera.

  • A bolus of the ⁹⁹ᵐTc-labeled agent is injected intravenously.

  • Data acquisition is initiated immediately to capture the first pass of the tracer through the heart.[12]

c. Data Analysis:

  • Similar to the ¹⁹⁵ᵐAu studies, computer analysis is used to determine LVEF and evaluate regional wall motion.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the decay pathway relevant to the use of the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator.

experimental_workflow_au195m cluster_generator ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu Generator cluster_procedure Clinical Procedure Hg195m ¹⁹⁵ᵐHg (Parent) Au195m_prod ¹⁹⁵ᵐAu (Daughter) Hg195m->Au195m_prod Decay (T½=41.6h) Elution Bedside Elution Au195m_prod->Elution Injection IV Bolus Injection Elution->Injection Acquisition Gamma Camera Data Acquisition Injection->Acquisition Analysis Data Analysis (LVEF) Acquisition->Analysis caption Workflow for ¹⁹⁵ᵐAu First-Pass Angiography.

Caption: Workflow for ¹⁹⁵ᵐAu First-Pass Angiography.

decay_pathway Hg195m Mercury-195m (¹⁹⁵ᵐHg) Au195m Gold-195m (¹⁹⁵ᵐAu) Hg195m->Au195m Electron Capture (T½ = 41.6 hours) Pt195 Platinum-195 (¹⁹⁵Pt) (Stable) Au195m->Pt195 Isomeric Transition (T½ = 30.5 seconds) caption Simplified decay pathway of ¹⁹⁵ᵐHg to stable ¹⁹⁵Pt.

Caption: Simplified decay pathway of ¹⁹⁵ᵐHg to stable ¹⁹⁵Pt.

Conclusion

The Mercury-195m/Gold-195m generator system offers a significant advantage for reproducible and sequential first-pass radionuclide angiography due to the ultra-short half-life of Gold-195m. This allows for repeated measurements in a short time frame with a lower radiation burden to the patient, which is a notable limitation of Technetium-99m based agents. The quantitative data from multiple studies demonstrates the high reproducibility and accuracy of LVEF measurements obtained with ¹⁹⁵ᵐAu, showing excellent correlation with the widely accepted ⁹⁹ᵐTc. For research and clinical scenarios requiring rapid, repeated assessments of cardiac function, the ¹⁹⁵ᵐHg/¹⁹⁵ᵐAu generator presents a superior alternative to conventional radionuclides.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Mercury-195 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential operational and disposal protocols for Mercury-195 (Hg-195), a radionuclide with significant applications in scientific research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, the public, and the environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this isotope.

Essential Safety and Disposal Information

This compound presents a dual hazard due to its radioactivity and the chemical toxicity of mercury. Therefore, all handling and disposal procedures must address both aspects. The primary method for the disposal of short-lived radionuclides like this compound is Decay-in-Storage (DIS) . This process involves securely storing the radioactive waste for a sufficient period to allow its radioactivity to decay to background levels, after which it can be disposed of as chemical waste.

Key Characteristics of this compound

A thorough understanding of the radioisotope's properties is fundamental to its safe management.

PropertyValue
Half-life10.53 hours
Decay ModeElectron Capture (100%)
Primary EmissionsGamma rays, X-rays, Auger electrons
Decay ProductGold-195 (stable)
Minimum Decay Period (10 half-lives)~4.4 days

Procedural Guide for this compound Disposal

This step-by-step guide outlines the process from waste generation to final disposal.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in the waste management process.

  • Dedicated Waste Containers: Use clearly labeled, leak-proof, and shielded containers for all solid and liquid this compound waste. The shielding, typically lead, should be appropriate for the energy of the emitted gamma rays.

  • Segregation by Form:

    • Solid Waste: Includes contaminated personal protective equipment (PPE), absorbent paper, pipette tips, and glassware. Do not mix with non-radioactive or other chemical waste. Sharps must be placed in a designated, puncture-resistant container.

    • Liquid Waste: Aqueous and organic liquid waste streams must be collected in separate, clearly labeled, and sealed containers. Do not mix these waste streams.

  • Labeling: All waste containers must be labeled with the "Caution - Radioactive Material" symbol, the isotope (this compound), the initial date and activity, and the responsible researcher's name.

Step 2: Decay-in-Storage (DIS)
  • Storage Location: The designated DIS area must be a secure, shielded location with restricted access. The area should be posted with a "Caution - Radioactive Material" sign.

  • Decay Period: Waste must be stored for a minimum of 10 half-lives to ensure the radioactivity has decayed to negligible levels. For this compound, this is approximately 4.4 days. To be conservative, a storage period of 5-7 days is recommended.

  • Record Keeping: Maintain a detailed log for each waste container. The log should include:

    • Date the waste was placed in storage.

    • Initial radioactivity level.

    • The calculated date for release from DIS (after 10 half-lives).

    • Name of the individual placing the waste in storage.

Step 3: Post-Decay Survey and Decontamination Verification

Before the waste can be considered non-radioactive, a thorough survey must be conducted.

  • Instrumentation: Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) appropriate for detecting the emissions of this compound.

  • Survey Procedure:

    • Move the waste container to a low-background area.

    • Measure the background radiation level.

    • Carefully monitor all surfaces of the waste container. The readings should be indistinguishable from the background level.

  • Record Survey Results: Document the survey results, including the date, the instrument used, the background reading, the survey readings of the container, and the name of the individual performing the survey.

Step 4: Final Disposal as Chemical Waste

Once the waste has been confirmed to be at background radiation levels, it can be managed as hazardous chemical waste.

  • Defacing Labels: Completely obliterate or remove all radioactive material labels and symbols from the container.

  • Chemical Waste Disposal: The now non-radioactive mercury waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. This typically involves collection by the institution's Environmental Health and Safety (EHS) department. Never dispose of mercury-containing waste down the drain or in the regular trash.

Experimental Protocol: Decontamination of Glassware Contaminated with this compound

This protocol details a standard procedure for decontaminating glassware used in experiments with this compound.

  • Initial Rinse: In a designated and labeled radioactive waste sink, carefully rinse the glassware with a suitable solvent for the mercury compound used to remove the bulk of the contamination. Collect this rinse as liquid radioactive waste.

  • Decontamination Solution: Immerse the glassware in a 10% nitric acid solution for at least 24 hours. This will dissolve any residual mercury. The nitric acid bath should be in a labeled, secondary container within a fume hood.

  • Post-Decontamination Rinse: Remove the glassware from the acid bath and rinse thoroughly with deionized water. Collect this rinse water as liquid radioactive waste.

  • Survey for Residual Contamination: Using a calibrated survey meter, monitor the glassware to ensure all radioactive contamination has been removed. The readings should be at background levels.

  • Final Cleaning: If the glassware is free of contamination, it can be washed with standard laboratory detergent and returned to general use.

  • Waste Disposal: The nitric acid decontamination solution and all rinse water are considered liquid radioactive waste and must be disposed of according to the procedures outlined above.

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.

Mercury195_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_storage Decay-in-Storage cluster_verification Verification cluster_disposal Final Disposal Start Experiment with Hg-195 Segregate Segregate Waste (Solid, Liquid - Aqueous/Organic) Start->Segregate Label Label Container (Isotope, Date, Activity) Segregate->Label Store Store in Shielded DIS Area (min. 10 half-lives) Label->Store Log Log Waste Information Store->Log Survey Survey for Radioactivity Log->Survey Survey->Store Above Background Deface Deface Radioactive Labels Survey->Deface At Background Level RecordSurvey Record Survey Results Dispose Dispose as Hazardous Chemical Waste (via EHS) Deface->Dispose End Disposal Complete Dispose->End

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Operational Protocols for Handling Mercury-195

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal procedures for Mercury-195 (Hg-195), a radionuclide that presents both chemical and radiological hazards. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to PPE is mandatory to protect against chemical exposure and radiation.[1][2][3] Personnel must be trained on the proper use, removal, and disposal of all PPE.[3]

Required PPE includes:

  • Gloves: Double gloving is required. Use a pair of nitrile gloves as the primary layer, with a second pair of heavy-duty or laminate-style gloves for robust protection against mercury's high toxicity.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][5] A full-face shield should also be worn over the safety goggles to protect against splashes and airborne particles.[2]

  • Laboratory Coat: A full-length lab coat, worn fully buttoned with sleeves rolled down, is necessary.[5][6]

  • Respiratory Protection: Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of mercury vapors.[5] Depending on the concentration and form of the mercury compound, a respirator may be required.[3][4]

  • Dosimetry: Personnel handling this compound must wear a whole-body dosimeter and a ring dosimeter on their dominant hand to monitor radiation exposure.[7][8]

II. Operational Plan for Handling this compound

All procedures involving this compound must be meticulously planned to minimize exposure time and quantity of material handled.[7]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific work area for handling this compound. This area should be clearly labeled with radiation warning signs.[7]

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[7]

    • Assemble all necessary equipment and reagents before introducing the radioactive material.

    • Ensure a calibrated radiation survey meter is operational and within reach.

  • Handling:

    • Always handle this compound within a certified chemical fume hood.[5]

    • Use appropriate shielding (e.g., lead bricks) to reduce radiation exposure.

    • Employ remote handling tools (e.g., tongs, forceps) to increase the distance from the radioactive source.

    • Never pipette this compound solutions by mouth.[6]

    • Keep containers of this compound tightly closed when not in use.[4]

  • Post-Handling:

    • Upon completion of work, monitor the work area, equipment, and yourself for radioactive contamination using a survey meter.[7]

    • Decontaminate any identified areas of contamination.

    • Dispose of all radioactive waste in properly labeled containers.

    • Remove PPE in the designated area, being careful to avoid cross-contamination.

    • Thoroughly wash hands and forearms with soap and water.[3]

III. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Half-life10.53 hours[9][10]
Decay ModeElectron Capture (EC) / Beta Plus (β+)[10][11]
Primary EmissionsGamma Rays, X-rays, Positrons
Daughter NuclideGold-195 (195Au)[10]

IV. Emergency Spill Response Plan

In the event of a this compound spill, immediate and decisive action is crucial to mitigate the spread of contamination and exposure.

Spill Response Workflow:

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and Radiation Safety Officer (RSO) evacuate->notify ppe Don Appropriate PPE (Double Gloves, Respirator, etc.) notify->ppe contain Contain the Spill with Absorbent Materials ppe->contain cleanup Clean Up Spill Using a Mercury Spill Kit contain->cleanup dispose Place Contaminated Materials in Designated Radioactive Waste Container cleanup->dispose survey_area Survey the Area for Residual Contamination dispose->survey_area decontaminate Decontaminate as Necessary survey_area->decontaminate report Document the Spill and Cleanup Procedure decontaminate->report

Caption: Workflow for handling a this compound spill.

V. Disposal Plan for this compound Waste

All waste contaminated with this compound is considered radioactive and hazardous waste and must be disposed of according to institutional and regulatory guidelines.[12][13]

Waste Segregation and Disposal:

  • Solid Waste:

    • Includes contaminated PPE (gloves, lab coats), absorbent paper, and other solid materials.

    • Place in a designated, clearly labeled radioactive waste container lined with a durable plastic bag.

    • Do not mix with non-radioactive or regular hazardous chemical waste.[7]

  • Liquid Waste:

    • Collect in a designated, shatter-resistant container (e.g., polyethylene) that is clearly labeled as "Radioactive Liquid Waste" with the isotope (this compound) and hazard symbols.[12]

    • Do not pour liquid this compound waste down the drain.[13]

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be placed in a designated radioactive sharps container.

Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Office to arrange for the pickup and disposal of this compound waste.[7]

  • Ensure all waste containers are properly sealed and labeled before pickup.

  • Maintain accurate records of all radioactive waste generated and disposed of.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.